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rac-Jasmonic Acid-d6

Cat. No.: B15294205
M. Wt: 216.31 g/mol
InChI Key: ZNJFBWYDHIGLCU-QBYNJMDXSA-N
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Description

Rac-Jasmonic Acid-d6 is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 216.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O3 B15294205 rac-Jasmonic Acid-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O3

Molecular Weight

216.31 g/mol

IUPAC Name

2-[(1S,2S)-2-[(E)-3,4,4,5,5,5-hexadeuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3+/t9-,10-/m0/s1/i1D3,2D2,3D

InChI Key

ZNJFBWYDHIGLCU-QBYNJMDXSA-N

Isomeric SMILES

[2H]/C(=C\C[C@H]1[C@@H](CCC1=O)CC(=O)O)/C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Role of Jasmonic Acid in Plant Defense Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that are central regulators of plant defense responses against a wide array of biotic stressors, particularly herbivorous insects and necrotrophic pathogens.[1][2] This technical guide provides an in-depth examination of the JA signaling pathway, from biosynthesis and perception to downstream transcriptional regulation and crosstalk with other hormonal pathways. It details the molecular mechanisms that govern JA-mediated defense, presents quantitative data on JA accumulation, outlines key experimental protocols for studying the pathway, and provides visual diagrams of the core signaling cascades. Understanding this intricate signaling network is crucial for developing novel strategies in crop protection and for potential applications in drug development, leveraging plant-derived defense compounds.

Jasmonate Biosynthesis

The biosynthesis of jasmonic acid is a well-characterized pathway that initiates in the chloroplast and concludes in the peroxisome.[3] The process, often referred to as the octadecanoid pathway, begins with the release of α-linolenic acid (α-LeA) from chloroplast membranes.[3]

  • Chloroplast Events : The enzyme 13-lipoxygenase (LOX) oxygenates α-linolenic acid to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT).[4] Subsequently, allene oxide synthase (AOS) and allene oxide cyclase (AOC) catalyze the conversion of 13-HPOT into the stereospecific intermediate, 12-oxo-phytodienoic acid (OPDA).[5]

  • Peroxisomal Events : OPDA is transported into the peroxisome where it is reduced by OPDA reductase 3 (OPR3).[5] The resulting compound undergoes three cycles of β-oxidation, catalyzed by enzymes such as acyl-CoA-oxidase (ACX) and l-3-ketoacyl-CoA-thiolase (KAT), to shorten the carboxylic acid side chain, ultimately yielding (+)-7-iso-jasmonic acid.[3] This form can then be epimerized to the more stable (-)-jasmonic acid.

For signaling activity, JA must be converted to its bioactive conjugate, jasmonoyl-L-isoleucine (JA-Ile), a reaction catalyzed by the JASMONATE RESISTANT 1 (JAR1) enzyme in the cytoplasm.[6]

JA_Biosynthesis cluster_0 Chloroplast cluster_1 Peroxisome cluster_2 Cytoplasm alpha_LeA α-Linolenic Acid HPOT 13(S)-HPOT alpha_LeA->HPOT LOX Unstable_Intermediate Unstable Allene Oxide HPOT->Unstable_Intermediate AOS OPDA 12-oxo-PDA (OPDA) Unstable_Intermediate->OPDA AOC OPDA_p OPDA OPDA->OPDA_p Transport OPC8 OPC-8:0 CoA OPDA_p->OPC8 OPR3, β-oxidation JA (+)-7-iso-JA OPC8->JA Thiolase JA_c JA JA->JA_c Export JA_Ile JA-Isoleucine (Bioactive) JA_c->JA_Ile JAR1

Figure 1: Jasmonic Acid Biosynthesis Pathway.

The Core Jasmonate Signaling Pathway

The perception and transduction of the JA signal are mediated by a well-defined molecular module involving a receptor, repressor proteins, and transcription factors. This core mechanism is elegantly simple, relying on targeted protein degradation to switch from a repressed to an active state.

In the absence of a stimulus (low JA-Ile levels): JASMONATE-ZIM DOMAIN (JAZ) proteins act as transcriptional repressors.[7] They bind to and inhibit a variety of transcription factors, most notably MYC2, a basic helix-loop-helix (bHLH) transcription factor that serves as a master regulator of JA responses.[7][8] JAZ proteins recruit the corepressor TOPLESS (TPL) via a Novel Interactor of JAZ (NINJA) adaptor protein, leading to histone deacetylation and transcriptional repression of JA-responsive genes.[9]

In the presence of a stimulus (high JA-Ile levels): Biotic stress, such as insect feeding or pathogen attack, triggers the synthesis of JA-Ile.[10] JA-Ile acts as a molecular glue, promoting the formation of a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a JAZ protein.[1] COI1 is a component of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[11] The formation of the COI1-JA-Ile-JAZ complex targets the JAZ protein for polyubiquitination and subsequent degradation by the 26S proteasome.[7] The degradation of JAZ repressors liberates MYC2 and other transcription factors, allowing them to activate the expression of hundreds of downstream defense-related genes.[5][8]

JA_Signaling cluster_0 Unstimulated State (Low JA-Ile) cluster_1 Stimulated State (High JA-Ile) MYC2_rep MYC2 DNA_rep JA-Responsive Genes MYC2_rep->DNA_rep Repressed JAZ JAZ Repressor JAZ->MYC2_rep Binds & Represses NINJA NINJA JAZ->NINJA JAZ_deg JAZ Repressor TPL TPL Corepressor NINJA->TPL label_rep TRANSCRIPTION OFF JA_Ile JA-Ile COI1 SCF-COI1 E3 Ligase JA_Ile->COI1 Binds to COI1->JAZ_deg Ubiquitination JAZ_deg->COI1 Recruited Proteasome 26S Proteasome JAZ_deg->Proteasome Degradation MYC2_act MYC2 DNA_act JA-Responsive Genes MYC2_act->DNA_act Activates Defense Defense Proteins (VSP, PI, Defensin) DNA_act->Defense Transcription & Translation label_act TRANSCRIPTION ON

Figure 2: The Core Jasmonic Acid Signaling Pathway.

Role in Plant Defense

JA signaling orchestrates a multi-layered defense strategy against a broad spectrum of biotic threats.

Defense Against Herbivores

JA is a primary signal in defense against chewing insects.[2][12] Activation of the JA pathway leads to the synthesis and accumulation of a wide range of anti-herbivore compounds:

  • Proteinase Inhibitors (PIs): These proteins interfere with the digestive enzymes in the insect gut, reducing nutrient uptake and stunting growth.[1]

  • Secondary Metabolites: JA induces the production of toxic or repellent compounds like alkaloids, glucosinolates, and terpenoids.[12]

  • Volatile Organic Compounds (VOCs): Wounded plants release a blend of VOCs that can repel herbivores and, importantly, attract natural enemies of the attacking insects, such as parasitic wasps—a phenomenon known as indirect defense.[12]

Defense Against Pathogens

The role of JA in pathogen defense is nuanced and highly dependent on the pathogen's lifestyle.[13]

  • Necrotrophic Pathogens: JA signaling, often acting synergistically with the hormone ethylene (ET), is crucial for resistance against necrotrophic pathogens (which kill host tissue to obtain nutrients).[1][14] The JA/ET pathways co-regulate transcription factors like ORA59 and ERF1, which activate defense genes such as PLANT DEFENSIN 1.2 (PDF1.2).[15][16]

  • Biotrophic Pathogens: In contrast, the JA pathway is often antagonistic to the salicylic acid (SA) pathway, which is the primary defense line against biotrophic pathogens (which feed on living host tissue).[17] This antagonism allows the plant to fine-tune its defense response, prioritizing the most effective pathway for the specific threat encountered.

Crosstalk with Other Phytohormone Signaling Pathways

The JA signaling pathway does not operate in isolation. It is part of a complex regulatory network involving extensive crosstalk with other phytohormones to balance growth, development, and defense.[15][17]

  • Jasmonic Acid - Ethylene (ET): JA and ET often act synergistically to activate defense responses against necrotrophic pathogens and wounding.[18] Their signaling pathways converge on transcription factors like ERF1 and ORA59.[15]

  • Jasmonic Acid - Salicylic Acid (SA): This is a classic antagonistic interaction. High SA levels, typically induced by biotrophic pathogens, can suppress JA signaling, and vice versa.[17] This antagonism helps the plant allocate resources to the most appropriate defense strategy.

  • Jasmonic Acid - Gibberellic Acid (GA): JA and GA signaling pathways are mutually antagonistic, representing a key molecular nexus for the trade-off between plant growth and defense.[19] This antagonism is mediated by direct protein-protein interactions between the key repressors of each pathway: JAZ proteins (JA) and DELLA proteins (GA).[15] JAZ proteins can bind to and inhibit the downstream transcription factors of GA signaling (PIFs), while DELLA proteins can sequester JAZ-interacting transcription factors like MYC2.[19]

  • Jasmonic Acid - Auxin: The interplay between JA and auxin is complex, with both synergistic and antagonistic interactions depending on the developmental context. For instance, they coordinately regulate flower development but antagonize each other in root growth regulation.[18][20]

Crosstalk JA JA Signaling ET Ethylene (ET) Signaling JA->ET Synergy SA Salicylic Acid (SA) Signaling JA->SA Antagonism GA Gibberellin (GA) Signaling JA->GA Antagonism (JAZ-DELLA) Necrotroph Defense Against Necrotrophs JA->Necrotroph Biotroph Defense Against Biotrophs JA->Biotroph Defense Defense JA->Defense ET->Necrotroph SA->Biotroph Growth Growth GA->Growth

Figure 3: Crosstalk Between JA and Other Hormone Pathways.

Quantitative Data on Jasmonate Levels

The concentration of JAs in plant tissues is tightly regulated, remaining low in unstimulated tissues and increasing rapidly upon stress. Quantification is typically performed using mass spectrometry-based methods.[21][22]

Plant & TissueConditionJasmonic Acid (JA) LevelMethyl Jasmonate (MeJA) LevelReference
Hybrid Poplar (Leaves)Unstimulated2.6 µg/g fresh weight1.3 µg/g fresh weight[21]
Rice (Seedling Leaves)WoundedSignificant transient increaseNot specified[22][23]
Arabidopsis thalianaDrought StressRapid and transient increaseNot specified[9]
Tomato (Leaves)Herbivore AttackSustained high levelsNot specified[1]

Experimental Protocols

Protocol: Quantification of Jasmonic Acid by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of JA from plant tissue, based on established methods.[21][24]

  • Sample Preparation:

    • Flash-freeze approximately 100-200 mg of plant tissue in liquid nitrogen.

    • Homogenize the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

    • Add 1 mL of extraction solvent (e.g., methanol or methanol/ethyl acetate mixture) containing deuterated internal standards (e.g., d2-JA) to compensate for sample loss.[21]

    • Vortex thoroughly and incubate at 4°C for 30 minutes with shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., water or a low-percentage methanol solution) to remove impurities.

    • Elute the JAs with a higher-concentration organic solvent (e.g., 80% methanol or ethyl acetate).

    • Dry the eluate completely under a stream of nitrogen gas or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Inject the sample into a reverse-phase capillary liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[21]

    • Separate compounds using a C18 column with a gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Perform detection using electrospray ionization (ESI) in negative ion mode for JA.[21]

    • Quantify using the Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both endogenous JA and the deuterated internal standard.

protocol_workflow start Start: Plant Tissue Sample homogenize 1. Homogenization (Liquid Nitrogen) start->homogenize extract 2. Extraction (Solvent + Internal Standards) homogenize->extract centrifuge 3. Centrifugation extract->centrifuge purify 4. Solid-Phase Extraction (SPE) (C18 Cartridge) centrifuge->purify dry 5. Drying (Nitrogen Evaporation) purify->dry reconstitute 6. Reconstitution dry->reconstitute analyze 7. LC-MS/MS Analysis (MRM Mode) reconstitute->analyze end End: JA Quantification analyze->end

Figure 4: Experimental Workflow for JA Quantification.
Protocol: Yeast Two-Hybrid (Y2H) Assay for JAZ-MYC2 Interaction

This protocol outlines the steps to verify the protein-protein interaction between a JAZ protein and the transcription factor MYC2.

  • Cloning:

    • Clone the full-length coding sequence (CDS) of the JAZ protein into a Y2H "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-Binding Domain (BD).

    • Clone the full-length CDS of MYC2 into a Y2H "prey" vector (e.g., pGADT7), creating a fusion with the GAL4 Activation Domain (AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the BD-JAZ "bait" plasmid and the AD-MYC2 "prey" plasmid using a standard lithium acetate method.

    • As controls, transform yeast with:

      • BD-JAZ + empty AD vector

      • Empty BD vector + AD-MYC2

      • Known interacting proteins (positive control)

      • Known non-interacting proteins (negative control)

  • Selection and Interaction Assay:

    • Plate the transformed yeast cells on synthetic defined (SD) medium lacking Leucine and Tryptophan (SD/-Leu/-Trp) to select for cells that have successfully taken up both plasmids.

    • After 3-4 days of growth, replica-plate the colonies onto a higher-stringency selective medium lacking Leucine, Tryptophan, Histidine, and Adenine (SD/-Leu/-Trp/-His/-Ade).

    • Growth on the high-stringency medium indicates a physical interaction between the bait (JAZ) and prey (MYC2) proteins, which reconstitutes a functional GAL4 transcription factor and activates the reporter genes (HIS3, ADE2).

  • Confirmation (Optional):

    • Perform a β-galactosidase filter lift assay. A blue color change in the presence of X-gal confirms the activation of the lacZ reporter gene, further validating the interaction.

Conclusion and Future Directions

The jasmonic acid signaling pathway is a cornerstone of plant immunity, enabling robust defense against a wide range of herbivores and necrotrophic pathogens. The core COI1-JAZ-MYC2 module provides a clear mechanism for rapidly switching from a repressed to an active defense state. However, the complexity arises from the vast network of downstream transcription factors and extensive crosstalk with other hormonal pathways, which collectively allow plants to mount a defense response that is precisely tailored to the specific environmental challenge while balancing the critical trade-off between growth and defense.

Future research will likely focus on elucidating the specificity of different JAZ proteins in repressing various transcription factors, mapping the complete JA-responsive gene regulatory network, and understanding the molecular basis of hormonal crosstalk in greater detail. For drug development professionals, the secondary metabolites produced via JA signaling represent a rich source of bioactive compounds with potential therapeutic applications. A deeper understanding of this pathway is paramount for both agricultural innovation and natural product discovery.

References

The Unseen Workhorse: A Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accuracy and precision is paramount. This in-depth technical guide delves into the core function and critical importance of deuterated standards, the unseen workhorses that ensure data integrity and reliability. From fundamental principles to practical applications in drug development and clinical research, this guide provides a comprehensive overview for scientists seeking to leverage this powerful analytical tool.

The Core Principle: Mitigating Analytical Variability

At its heart, a deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the standard, while their chemical and physical properties remain nearly identical. This near-identical behavior is the key to their function.

During sample preparation and analysis, numerous factors can introduce variability, leading to inaccurate quantification. These include:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing its signal.[1][2][3]

  • Sample Preparation Inconsistencies: Variations in extraction efficiency, sample loss during transfer steps, and inconsistencies in derivatization reactions can all lead to variable analyte concentrations in the final extract.

  • Instrumental Variability: Fluctuations in injection volume and detector response can introduce errors in measurement.

A deuterated internal standard, when added to the sample at a known concentration at the beginning of the workflow, experiences the same variations as the analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to a more accurate and precise quantification of the analyte.[4]

Quantitative Data Presentation: The Impact of Deuterated Standards

The use of deuterated internal standards significantly improves the performance of quantitative LC-MS/MS assays. The following tables summarize key performance metrics from validated methods, demonstrating the enhanced precision and accuracy achieved.

Table 1: Performance of a Multi-Analyte Immunosuppressant Assay with Deuterated Internal Standards

This table presents the validation data for an LC-MS/MS method for the simultaneous quantification of five immunosuppressive drugs in blood and plasma using their respective deuterated internal standards.[1][5]

AnalyteMatrixLinearity RangeLimit of Quantification (LOQ)Intra-Assay Precision (CV%)Inter-Assay Precision (CV%)Accuracy (Bias %)Recovery (%)
Cyclosporine AWhole Blood2 - 1250 ng/mL2 ng/mL0.9 - 14.7%2.5 - 12.5%89 - 138%76.6 - 84%
TacrolimusWhole Blood0.5 - 42.2 ng/mL0.5 ng/mL0.9 - 14.7%2.5 - 12.5%89 - 138%76.6 - 84%
SirolimusWhole Blood0.6 - 49.2 ng/mL0.6 ng/mL0.9 - 14.7%2.5 - 12.5%89 - 138%76.6 - 84%
EverolimusWhole Blood0.5 - 40.8 ng/mL0.5 ng/mL0.9 - 14.7%2.5 - 12.5%89 - 138%76.6 - 84%
Mycophenolic AcidPlasma0.01 - 7.5 µg/mL0.01 µg/mL0.9 - 14.7%2.5 - 12.5%89 - 138%76.6 - 84%

Data sourced from Buchwald et al., 2012.[1][5]

Table 2: Comparison of a Deuterated vs. a Non-Deuterated (Analogue) Internal Standard for Sirolimus Quantification

This table illustrates the improvement in inter-patient assay imprecision when using a deuterated internal standard (SIR-d3) compared to a structural analogue (desmethoxyrapamycin, DMR).

Internal Standard UsedInter-Patient Assay Imprecision (CV%)
Desmethoxyrapamycin (DMR)7.6% - 9.7%
Deuterium-labeled Sirolimus (SIR-d3)2.7% - 5.7%

Data sourced from Taylor et al., 2000.[6] The use of the deuterated internal standard consistently resulted in lower coefficients of variation, indicating higher precision in the measurements across different patient samples.[6]

Table 3: MRM Transitions and Optimized Parameters for Steroid Panel Analysis

The following table provides the multiple reaction monitoring (MRM) transitions and compound-specific mass spectrometer parameters for the analysis of a panel of eight steroids and their corresponding deuterated internal standards.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)
Corticosterone347.2121.18033
Corticosterone-d8355.2124.18033
Cortisol363.2121.110035
Cortisol-d4367.2124.110035
Cortisone361.2163.18029
Cortisone-d7368.2168.18029
11-Deoxycortisol347.297.18033
11-Deoxycortisol-d5352.397.18033
Progesterone315.297.110031
Progesterone-d9324.3102.110031
17α-Hydroxyprogesterone331.297.110033
17α-Hydroxyprogesterone-d8339.3100.110033
Androstenedione287.297.18027
Androstenedione-d7294.2100.18027
Testosterone289.297.110029
Testosterone-d3292.2100.110029

Data adapted from a study on multiple steroid analysis in mammalian and avian circulation.[7]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable quantitative results. Below are examples of methodologies for different applications.

Therapeutic Drug Monitoring of Immunosuppressants

This protocol outlines the steps for the quantification of cyclosporine A, tacrolimus, sirolimus, everolimus, and mycophenolic acid in blood and plasma.[1][5]

Sample Preparation:

  • To 50 µL of EDTA whole blood (for cyclosporine A, tacrolimus, sirolimus, and everolimus) or 50 µL of EDTA plasma (for mycophenolic acid), add a deuterated internal standard mix.

  • Add a precipitating agent containing zinc sulfate to precipitate plasma proteins.

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the clear supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18-phenyl-hexyl column.

    • Mobile Phase A: Aqueous buffer with 10% methanol.

    • Mobile Phase B: 97% methanolic solvent.

    • Technique: Online solid-phase extraction (SPE) is used for sample cleanup prior to analytical chromatography. The sample is loaded onto an SPE column, washed, and then eluted onto the analytical column.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each analyte and its deuterated internal standard (refer to a specific method for exact transitions).

Quantification of Testosterone in Serum

This protocol details a method for the analysis of testosterone in serum using a deuterated internal standard.[8][9][10]

Sample Preparation:

  • Pipette 100 µL of serum sample into a microcentrifuge tube.

  • Add 25 µL of the deuterated testosterone internal standard solution (e.g., testosterone-d3).

  • Add 250 µL of acetonitrile to precipitate proteins.

  • Vortex the sample thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected, or further purified using liquid-liquid extraction (e.g., with a mixture of petroleum ether and tert-butyl methyl ether) or online SPE.[9]

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18).

    • Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., methanol).

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: MRM mode, monitoring specific transitions for testosterone and its deuterated internal standard. For example:

      • Testosterone: 289.2 -> 97.1 m/z

      • Testosterone-d3: 292.2 -> 100.1 m/z

Visualizing Workflows and Logical Relationships

Diagrams are powerful tools for understanding complex analytical processes and the underlying principles. The following sections provide visualizations created using the DOT language.

General Workflow for Quantitative Analysis using a Deuterated Internal Standard

G General Workflow for Quantitative Analysis using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Known Amount of Deuterated Internal Standard Sample->Add_IS Extraction Extraction / Protein Precipitation Add_IS->Extraction Cleanup Cleanup (e.g., SPE, LLE) Extraction->Cleanup LC_Separation Liquid Chromatography Separation Cleanup->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte and IS) MS_Detection->Peak_Integration Calculate_Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Calculate_Ratio Calibration_Curve Plot Ratio vs. Concentration (Calibration Curve) Calculate_Ratio->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: A step-by-step workflow for quantitative analysis.

The Role of Deuterated Standards in Correcting for Matrix Effects

G Correcting for Matrix Effects with a Deuterated Internal Standard cluster_without_is Without Internal Standard cluster_with_is With Deuterated Internal Standard Analyte_Signal_Suppressed Analyte Signal (Suppressed by Matrix) Inaccurate_Quantification Inaccurate Quantification (Underestimation) Analyte_Signal_Suppressed->Inaccurate_Quantification Leads to Analyte_Signal_IS_Suppressed Analyte and IS Signals (Equally Suppressed by Matrix) Ratio_Constant Ratio of Analyte/IS Remains Constant Analyte_Signal_IS_Suppressed->Ratio_Constant Results in Accurate_Quantification Accurate Quantification Ratio_Constant->Accurate_Quantification Enables Matrix Sample Matrix Components Ion_Source Mass Spec Ion Source Matrix->Ion_Source Co-elute with Analyte Ion_Source->Analyte_Signal_Suppressed Causes Ion Suppression Ion_Source->Analyte_Signal_IS_Suppressed Causes Ion Suppression

Caption: How deuterated standards mitigate matrix effects.

Experimental Workflow for SILAC-Based Quantitative Proteomics

G SILAC Workflow for Quantitative Proteomics cluster_cell_culture Cell Culture and Labeling cluster_experiment Experimental Treatment cluster_sample_processing Sample Processing cluster_analysis LC-MS/MS Analysis and Data Processing Light_Culture Cell Population 1 (Light Amino Acids - e.g., 12C6-Lys) Treatment_A Control Treatment Light_Culture->Treatment_A Heavy_Culture Cell Population 2 (Heavy Amino Acids - e.g., 13C6-Lys) Treatment_B Experimental Treatment Heavy_Culture->Treatment_B Combine_Cells Combine Cell Populations 1:1 Treatment_A->Combine_Cells Treatment_B->Combine_Cells Lyse_Cells Cell Lysis Combine_Cells->Lyse_Cells Protein_Digestion Protein Digestion (e.g., Trypsin) Lyse_Cells->Protein_Digestion LC_MS_Analysis LC-MS/MS Analysis Protein_Digestion->LC_MS_Analysis Identify_Peptides Peptide Identification LC_MS_Analysis->Identify_Peptides Quantify_Ratios Quantify Light/Heavy Peptide Ratios Identify_Peptides->Quantify_Ratios Protein_Quantification Relative Protein Quantification Quantify_Ratios->Protein_Quantification

Caption: A SILAC experimental workflow diagram.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to mimic the behavior of the target analyte throughout the analytical process provides a robust method for correcting a wide range of potential errors, most notably matrix effects. As demonstrated by the presented data, the use of these standards leads to significant improvements in assay precision and accuracy. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of deuterated standards are crucial for generating high-quality, reliable, and defensible quantitative data.

References

A Technical Guide to rac-Jasmonic Acid-d6 versus Non-Deuterated Jasmonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jasmonic acid (JA) is a vital lipid-derived plant hormone that plays a critical role in regulating a wide array of physiological processes, including plant growth, development, and defense responses to both biotic and abiotic stresses.[1][2][3][4] As a member of the jasmonate class of hormones, it is biosynthesized from linolenic acid via the octadecanoid pathway.[1] Its derivatives, such as methyl jasmonate (MeJA) and the amino acid conjugate jasmonoyl-isoleucine (JA-Ile), are key signaling molecules in plants.[2][5][6]

In the realm of analytical chemistry and metabolic research, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of target analytes. rac-Jasmonic Acid-d6 is the deuterated analog of jasmonic acid, where six hydrogen atoms have been replaced by deuterium atoms.[7][8][9] This technical guide provides an in-depth comparison of non-deuterated jasmonic acid and its deuterated counterpart, focusing on their distinct properties, applications, and the experimental protocols relevant to their use. The primary purpose is to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize these compounds in their studies.

Comparative Physicochemical Properties

The fundamental difference between jasmonic acid and this compound lies in their isotopic composition, which results in a difference in molecular weight. This mass difference is the cornerstone of the deuterated compound's utility as an internal standard in mass spectrometry, as it allows for its differentiation from the endogenous, non-deuterated analyte while maintaining nearly identical chemical and physical behavior during sample preparation and chromatographic separation.

PropertyNon-deuterated Jasmonic AcidThis compound
Molecular Formula C₁₂H₁₈O₃[1][10]C₁₂H₁₂D₆O₃[7]
Molar Mass 210.27 g/mol [1][10]216.31 g/mol [7]
CAS Number 6894-38-8[1][10]139435-19-1[7]
Appearance Colorless Liquid[10]Liquid or Solid[8][11]
Primary Function Biologically active plant hormone; experimental treatmentInternal standard for quantitative analysis

Core Applications in Research

The applications of non-deuterated and deuterated jasmonic acid are distinct and complementary. The former is used to probe biological systems, while the latter is a critical tool for accurately measuring the former.

CompoundCore Applications
Non-deuterated Jasmonic Acid Biological Research: Inducing and studying plant defense mechanisms against pathogens and herbivores.[12][13] Stress Physiology: Investigating plant responses to abiotic stresses like drought, salinity, and temperature extremes.[14][15][16] Developmental Biology: Examining its role in processes such as root growth, senescence, and fruit ripening.[15][17] Horticulture: Used to improve crop resilience and manage growth.[13] Drug Development: Exploring its potential anti-inflammatory and anti-cancer properties due to structural similarities with prostaglandins.[12]
This compound Quantitative Analysis: Serves as an internal standard in mass spectrometry-based methods (e.g., LC-MS, GC-MS) to accurately quantify endogenous levels of jasmonic acid in complex biological matrices.[18] Metabolic Flux Analysis: Used in tracer studies to follow the metabolic fate of jasmonic acid within a biological system.[19] Method Validation: Employed during the development and validation of analytical methods to ensure accuracy, precision, and reliability.[7]
The Role of Deuterated Internal Standards

In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte and experiences identical ionization suppression or enhancement effects, known as "matrix effects."[20] Stable isotope-labeled standards like this compound are considered the gold standard because they are chemically identical to the analyte and thus behave in the same way during sample extraction, derivatization, and chromatography.[20][21] However, their increased mass allows them to be distinguished and measured separately by the mass spectrometer, enabling the calculation of a precise ratio of analyte to standard. This ratio corrects for sample loss during preparation and instrumental variability, leading to highly accurate quantification.[21][22]

Experimental Protocols & Workflows

Protocol: Quantification of Endogenous Jasmonic Acid in Plant Tissue using LC-MS

This protocol outlines a standard procedure for measuring jasmonic acid levels in a plant sample, such as leaves, using this compound as an internal standard.

Objective: To accurately determine the concentration of endogenous jasmonic acid in plant tissue.

Materials:

  • Plant tissue (e.g., Arabidopsis, Tomato leaves)

  • This compound solution of known concentration

  • Extraction Solvent (e.g., 80% Methanol)

  • Liquid Nitrogen

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)

  • LC-MS/MS System

Methodology:

  • Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a mechanical homogenizer.

  • Internal Standard Spiking: To a pre-weighed aliquot of the powdered tissue, add a precise and known amount of the this compound internal standard.

  • Extraction: Add the cold extraction solvent to the sample, vortex thoroughly, and incubate (e.g., overnight at 4°C) to allow for complete extraction of jasmonates.

  • Centrifugation: Centrifuge the sample to pellet cell debris. Collect the supernatant containing the extracted compounds.

  • Sample Cleanup (Optional): For complex matrices, pass the supernatant through an SPE cartridge to remove interfering substances and concentrate the analytes.

  • LC-MS/MS Analysis: Inject the final extract into the LC-MS/MS system. The system will separate the compounds chromatographically before detecting and quantifying the specific mass-to-charge ratios for both non-deuterated jasmonic acid and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the analyte (endogenous JA) and the internal standard (JA-d6).

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of JA in the original sample by comparing this ratio to a standard calibration curve, prepared with known concentrations of non-deuterated JA and a constant concentration of the internal standard.

G Workflow for JA Quantification cluster_prep Sample Preparation cluster_analysis Analysis A 1. Homogenize Plant Tissue B 2. Spike with rac-JA-d6 Standard A->B C 3. Solvent Extraction B->C D 4. Centrifuge & Collect Supernatant C->D E 5. LC-MS/MS Analysis D->E Inject Sample F 6. Integrate Peak Areas (JA and JA-d6) E->F G 7. Calculate Peak Area Ratio F->G H 8. Quantify vs. Calibration Curve G->H

Workflow for Jasmonic Acid Quantification.
Representative Quantitative Data

The use of an internal standard is critical for generating reliable quantitative data. The table below illustrates a typical dataset obtained from an LC-MS experiment designed to measure jasmonic acid in response to a stimulus (e.g., wounding).

Sample IDTreatmentAnalyte Peak Area (JA)IS Peak Area (JA-d6)Peak Area Ratio (JA/JA-d6)Calculated Concentration (ng/g FW)
1Control150,2341,105,6780.13613.6
2Control145,8801,098,2340.13313.3
3Wounded1,890,5501,110,3451.703170.3
4Wounded1,950,1121,099,8801.773177.3
Note: This table presents illustrative data to demonstrate the principle of quantification using an internal standard. Actual values will vary based on experimental conditions.

Jasmonic Acid Biosynthesis and Signaling Pathways

Understanding the biological context of jasmonic acid is crucial for designing experiments. Both the biosynthesis and signaling pathways have been extensively studied.

Jasmonic Acid Biosynthesis Pathway

JA is synthesized through the octadecanoid pathway, a multi-step process that occurs across different cellular compartments.[3] It begins in the chloroplast with the release of α-linolenic acid from membrane lipids. A series of enzymatic reactions converts it to 12-oxo-phytodienoic acid (OPDA), which is then transported to the peroxisome.[3][23] In the peroxisome, OPDA is reduced and undergoes three cycles of β-oxidation to yield jasmonic acid.[3]

G JA Biosynthesis Pathway cluster_chloro Chloroplast cluster_perox Peroxisome A α-Linolenic Acid B 13-HPOT A->B LOX C Allene Oxide B->C AOS D 12-oxo-PDA (OPDA) C->D AOC E 12-oxo-PDA (OPDA) D->E Transport F OPC-8 E->F OPR3 G Jasmonic Acid (JA) F->G β-oxidation (3x)

Simplified Jasmonic Acid Biosynthesis Pathway.
Core Jasmonic Acid Signaling Pathway

The perception and transduction of the jasmonate signal are central to its function. The bioactive form is not JA itself, but its isoleucine conjugate, JA-Ile.[2][3] The core signaling module involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1), and a family of repressor proteins called JASMONATE ZIM-DOMAIN (JAZ) proteins.[5][24]

In the absence of a stimulus (low JA-Ile levels), JAZ proteins bind to and inhibit transcription factors (e.g., MYC2), preventing the expression of JA-responsive genes.[24] Upon stress, JA-Ile levels rise and it acts as a molecular "glue," promoting the interaction between COI1 and the JAZ repressors.[5] This targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors frees the transcription factors to activate target gene expression, leading to a physiological response.[2][5]

G Core JA Signaling Pathway cluster_resting Resting State (Low JA-Ile) cluster_active Active State (High JA-Ile) JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Gene JA-Responsive Gene MYC2->Gene Transcription OFF JA_Ile JA-Ile COI1 SCF-COI1 Complex JA_Ile->COI1 Binds to JAZ_deg JAZ Repressor COI1->JAZ_deg Recruits Proteasome 26S Proteasome JAZ_deg->Proteasome Degradation MYC2_act MYC2 (Transcription Factor) Gene_act JA-Responsive Gene MYC2_act->Gene_act Transcription ON

References

A Comprehensive Technical Guide to the Chemical Properties and Stability of rac-Jasmonic Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties and stability of rac-Jasmonic Acid-d6, a deuterated analog of the plant hormone jasmonic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Chemical and Physical Properties

This compound is a synthetic, isotopically labeled form of jasmonic acid. The deuterium labeling provides a distinct mass signature, making it an invaluable internal standard for quantitative analysis of its non-labeled counterpart in various biological matrices.

A summary of its key chemical and physical properties is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂D₆O₃[1][2][3]
Molecular Weight 216.31 g/mol [1][2]
CAS Number 139435-19-1, 221682-79-7[1][2][3][]
Physical State Solid or Colorless liquid (in methanol solution)
Storage Temperature 4°C
Incompatible Materials Oxidizing agents, Reducing agents, Water

Note on CAS Numbers: Two distinct CAS numbers have been identified for this compound. It is recommended to verify the specific CAS number with the supplier.

Stability and Storage

Proper storage and handling are paramount to maintaining the integrity and stability of this compound.

Recommended Storage: For long-term storage, this compound should be kept at 4°C. It is generally stable under these recommended conditions.

Incompatibilities: To prevent degradation, avoid contact with strong oxidizing agents, reducing agents, and water.

The logical workflow for ensuring the stability of this compound is outlined in the diagram below.

Diagram 1: Stability and Storage Workflow for this compound cluster_storage Storage cluster_handling Handling cluster_stability Stability Outcome storage_condition Store at 4°C use_inert_atmosphere Handle under Inert Atmosphere (e.g., Argon) storage_condition->use_inert_atmosphere avoid_incompatibles Avoid Oxidizing Agents, Reducing Agents, and Water avoid_incompatibles->use_inert_atmosphere minimize_exposure Minimize Exposure to Air and Moisture use_inert_atmosphere->minimize_exposure stable_compound Maintained Integrity and Purity minimize_exposure->stable_compound

Diagram 1: Stability and Storage Workflow for this compound

Potential Degradation Pathways

The chemical structure of jasmonic acid, a cyclopentanone derivative, is susceptible to several degradation pathways, particularly under stress conditions. The primary degradation pathways for jasmonic acid and, by extension, its deuterated analog, include:

  • Hydrolysis: The carboxylic acid group can undergo esterification in the presence of alcohols and an acid catalyst, or the ester can be hydrolyzed back to the carboxylic acid.

  • Oxidation: The pentenyl side chain and the cyclopentanone ring are susceptible to oxidation, which can lead to the formation of hydroxylated or carboxylated derivatives.[5] Natural catabolic pathways in plants involve hydroxylation.[5]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.

  • Thermal Degradation: Elevated temperatures can cause decomposition of the molecule. Studies on cyclopentanone have shown that high temperatures can lead to the formation of 2-cyclopenten-1-one, hydrogen, but-1-ene, ethylene, and carbon monoxide.

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, it is crucial to assess the stability of this compound, especially when used as an internal standard. A forced degradation study is a common approach to identify potential degradation products and establish a stability-indicating analytical method.

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of jasmonic acid and its derivatives.

Instrumentation:

  • HPLC system with a C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to achieve separation of the parent compound from its potential degradation products.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined based on the instrument)

    • Potential Degradation Products: Predicted m/z values for hydroxylated, carboxylated, and other modified forms.

Forced Degradation Protocol

The following protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the sample in the initial solvent before analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a photostable container) to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 24 hours).

    • A control sample should be kept in the dark at the same temperature.

3. Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating LC-MS/MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify any new peaks, which represent potential degradation products.

  • Calculate the percentage of degradation of this compound.

  • Characterize the structure of the major degradation products using MS/MS fragmentation patterns.

The experimental workflow for a forced degradation study is illustrated in the diagram below.

Diagram 2: Forced Degradation Experimental Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock_solution Prepare Stock Solution of This compound acid Acid Hydrolysis stock_solution->acid base Base Hydrolysis stock_solution->base oxidation Oxidation (H₂O₂) stock_solution->oxidation thermal Thermal Stress stock_solution->thermal photo Photostability stock_solution->photo lcms_analysis LC-MS/MS Analysis acid->lcms_analysis base->lcms_analysis oxidation->lcms_analysis thermal->lcms_analysis photo->lcms_analysis degradation_pathway Identify Degradation Products and Pathways lcms_analysis->degradation_pathway method_validation Validate Stability-Indicating Method degradation_pathway->method_validation

Diagram 2: Forced Degradation Experimental Workflow

Biological Context: Jasmonic Acid Signaling Pathway

While this guide focuses on the chemical properties and stability of this compound, it is important to understand the biological context of its non-deuterated counterpart. Jasmonic acid is a key signaling molecule in plants, involved in responses to both biotic and abiotic stresses.[6] The core of the jasmonic acid signaling pathway involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which leads to the activation of transcription factors and the expression of jasmonate-responsive genes.[6]

A simplified diagram of the jasmonic acid signaling pathway is provided below.

Diagram 3: Simplified Jasmonic Acid Signaling Pathway cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_activation Activation cluster_signaling Signaling Cascade cluster_response Response stress Biotic/Abiotic Stress ja_biosynthesis Jasmonic Acid (JA) Biosynthesis stress->ja_biosynthesis ja_ile JA-Isoleucine (JA-Ile) (Active Form) ja_biosynthesis->ja_ile coi1 COI1 (Receptor) ja_ile->coi1 binds jaz JAZ (Repressor) coi1->jaz promotes degradation of tf Transcription Factors (e.g., MYC2) jaz->tf represses gene_expression Expression of JA-Responsive Genes tf->gene_expression activates defense Defense Responses gene_expression->defense

Diagram 3: Simplified Jasmonic Acid Signaling Pathway

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, stability, and analysis of this compound. By understanding its characteristics and potential for degradation, researchers can ensure the accuracy and reliability of their studies. The provided experimental protocols offer a starting point for developing robust stability-indicating methods, which are essential for the use of this compound as an internal standard in quantitative analyses.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Oxylipins in Plant Stress Responses

Introduction

Oxylipins are a diverse class of signaling molecules derived from the oxygenation of polyunsaturated fatty acids (PUFAs).[1][2][3] In plants, these compounds, collectively known as phyto-oxylipins, are crucial mediators of responses to a wide array of developmental cues and environmental stresses, including pathogen attacks, insect herbivory, wounding, and various abiotic challenges like drought and extreme temperatures.[1][2][4][5][6][7] The most well-characterized family of oxylipins is the jasmonates, with jasmonic acid (JA) being a key hormone in plant defense.[4][5][8] However, the oxylipin family is vast, with numerous other branches of the biosynthetic pathway giving rise to a suite of bioactive compounds with distinct and sometimes overlapping functions.[1][2][9][10] This technical guide provides a comprehensive overview of the role of oxylipins in plant stress responses, with a focus on their biosynthesis, signaling pathways, and the methodologies used for their study.

Oxylipin Biosynthesis

The biosynthesis of oxylipins is initiated by the release of PUFAs, primarily linolenic acid (18:3) and linoleic acid (18:2), from membrane lipids by the action of lipases.[11] This is followed by the introduction of molecular oxygen into the fatty acid backbone by lipoxygenases (LOXs) or α-dioxygenases (α-DOX), forming fatty acid hydroperoxides (HPOTs).[4][10][11] These hydroperoxides are then further metabolized by a variety of enzymes, leading to a diverse array of oxylipins.[10]

The oxylipin biosynthetic pathway is comprised of several branches, each named after the first enzyme that acts on the fatty acid hydroperoxide intermediate.[1][2] These branches include:

  • The Allene Oxide Synthase (AOS) Pathway: This is the best-characterized branch and leads to the production of jasmonic acid and its derivatives.[9][10]

  • The Hydroperoxide Lyase (HPL) Pathway: This pathway generates volatile aldehydes and alcohols, often referred to as "green leaf volatiles," which play roles in direct defense and inter-plant communication.[9]

  • The Divinyl Ether Synthase (DES) Pathway: This branch produces divinyl ethers, which have been implicated in resistance to pathogens.[9]

  • The Peroxygenase (POX) Pathway: This pathway is involved in the formation of antimicrobial compounds.[9]

  • The Epoxy Alcohol Synthase (EAS) Pathway: This branch produces epoxy alcohols, whose functions are still being elucidated.

In addition to enzymatic pathways, oxylipins can also be formed non-enzymatically through the action of reactive oxygen species (ROS), giving rise to compounds known as phytoprostanes.[1][2][12]

Key Enzymes in Oxylipin Biosynthesis
EnzymeAbbreviationFunctionReference
Lipase-Releases fatty acids from membrane lipids.[11]
LipoxygenaseLOXCatalyzes the initial oxygenation of polyunsaturated fatty acids.[4][11]
α-Dioxygenaseα-DOXAlso catalyzes the initial oxygenation of fatty acids.[11]
Allene Oxide SynthaseAOSA key enzyme in the jasmonic acid biosynthesis pathway.[9][13]
Allene Oxide CyclaseAOCCatalyzes the cyclization of the allene oxide intermediate in JA biosynthesis.[13]
12-oxophytodienoate ReductaseOPRReduces the cyclopentenone ring in the JA pathway.[13]
Hydroperoxide LyaseHPLCleaves fatty acid hydroperoxides to produce volatile aldehydes.[9]
Divinyl Ether SynthaseDESConverts hydroperoxides to divinyl ethers.[9]
PeroxygenasePOXInvolved in the formation of antimicrobial compounds.[9]

Role of Oxylipins in Biotic Stress Responses

Oxylipins are central to plant defense against a wide range of biotic stressors, including necrotrophic and biotrophic pathogens, as well as herbivorous insects.[4][14]

Defense Against Pathogens

Upon pathogen attack, plants rapidly increase the production of oxylipins, particularly jasmonates.[4][15] These signaling molecules activate a broad spectrum of defense responses, including:

  • Induction of Defense Gene Expression: Jasmonates trigger the expression of a large number of defense-related genes, such as those encoding pathogenesis-related (PR) proteins and enzymes involved in the synthesis of antimicrobial secondary metabolites like phytoalexins.[5][16]

  • Direct Antimicrobial Activity: Some oxylipins possess direct antimicrobial properties, inhibiting the growth of invading pathogens.[4][17]

  • Regulation of Cell Death: Oxylipins can modulate programmed cell death, a key defense mechanism to limit the spread of biotrophic pathogens.[14][17]

Defense Against Herbivores

Plants also employ oxylipin-mediated defenses against insect herbivores. Mechanical wounding caused by insect feeding triggers a rapid accumulation of jasmonates, leading to:

  • Production of Anti-herbivore Compounds: Jasmonates induce the synthesis of a variety of defensive compounds, including proteinase inhibitors, which interfere with insect digestion, and toxic or repellent secondary metabolites.

  • Attraction of Natural Enemies: Volatile oxylipins released from wounded plants can act as signals to attract natural enemies of the herbivores, such as parasitic wasps and predatory mites.

The signaling pathway for jasmonate-mediated defense responses involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which acts as a receptor for the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile).[12][18] Binding of JA-Ile to COI1 leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, thereby de-repressing transcription factors like MYC2 that activate the expression of jasmonate-responsive genes.[12][18][19]

Role of Oxylipins in Abiotic Stress Responses

While the role of oxylipins in biotic stress is well-established, their involvement in abiotic stress responses is an area of growing research.[1][2][6][7] Oxylipins have been shown to play a role in plant adaptation to a variety of abiotic stresses, including:

  • Wounding: Mechanical damage, whether from herbivores or other physical forces, is a potent inducer of oxylipin biosynthesis.[1][2][5]

  • Drought and Osmotic Stress: Oxylipin signaling is implicated in the response to water deficit.[1][2]

  • Extreme Temperatures: Both heat and cold stress can trigger changes in oxylipin profiles.[1][2]

  • High Light: Exposure to excessive light can lead to oxidative stress and the production of oxylipins.[1][2]

  • Ozone and Heavy Metals: These environmental pollutants can also induce oxylipin synthesis as part of the plant's stress response.[1][2]

The mechanisms by which oxylipins contribute to abiotic stress tolerance are still being elucidated but are thought to involve their interaction with other stress signaling pathways, such as those mediated by abscisic acid (ABA) and reactive oxygen species (ROS).[20][21]

Quantitative Data on Oxylipin Responses to Stress

The following tables summarize quantitative data from various studies on the changes in oxylipin levels and related gene expression in response to different stress conditions.

Table 1: Changes in Oxylipin Levels in Response to Biotic Stress
Plant SpeciesStressorOxylipin MeasuredFold ChangeReference
Arabidopsis thalianaPseudomonas syringae infectioncis-OPDA22.2-fold increase[22]
Arabidopsis thalianaWoundingJasmonic AcidRapid, significant increase[5]
Zea maysHerbivoryJasmonic AcidSignificant increase[16]
Table 2: Changes in Gene Expression in Response to Oxylipin Treatment or Stress
Plant SpeciesTreatment/StressGeneFold ChangeReference
Arabidopsis thalianaJasmonic AcidVarious defense genesUpregulated[5]
Arabidopsis thaliana12-oxo-phytodienoic acid (OPDA)COI1-independent genesUpregulated[12]
Arabidopsis thalianaPhytoprostanesStress response genesUpregulated[12]

Experimental Protocols

Protocol 1: Extraction and Quantification of Oxylipins by HPLC-MS/MS

This protocol describes a general method for the extraction and quantification of oxylipins from plant tissues, adapted from methodologies described in the literature.[23][24][25][26][27][28]

1. Sample Preparation: a. Flash-freeze plant tissue (50-100 mg) in liquid nitrogen immediately after harvesting to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

2. Extraction: a. To the powdered tissue, add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol) containing antioxidants (e.g., butylated hydroxytoluene, BHT) and a mixture of deuterated internal standards for quantification.[24][26] b. Vortex the mixture thoroughly and incubate at 4°C for 30 minutes with shaking. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant to a new tube.

3. Solid-Phase Extraction (SPE) (Optional but Recommended for Cleaner Samples): [24][25] a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the supernatant onto the conditioned cartridge. c. Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities. d. Elute the oxylipins with a higher concentration of organic solvent (e.g., 80% methanol or ethyl acetate). e. Dry the eluate under a stream of nitrogen gas.

4. HPLC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol). b. Inject an aliquot of the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS). c. Separate the oxylipins using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). d. Detect and quantify the oxylipins using electrospray ionization (ESI) in negative ion mode and multiple reaction monitoring (MRM) based on the specific precursor-product ion transitions for each analyte and its corresponding internal standard.

5. Data Analysis: a. Create calibration curves for each oxylipin using authentic standards. b. Quantify the endogenous oxylipin levels in the samples by comparing their peak areas to those of the internal standards and the calibration curves.

Protocol 2: Analysis of Plant Defense Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps to measure the expression of defense-related genes in response to stress or oxylipin treatment.

1. RNA Extraction: a. Harvest plant tissue and immediately freeze in liquid nitrogen. b. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol-based method). c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

2. cDNA Synthesis: a. Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Quantitative Real-Time PCR (qRT-PCR): a. Prepare a reaction mixture containing the cDNA template, gene-specific primers for the target defense genes and a reference gene (for normalization), and a SYBR Green or probe-based qPCR master mix. b. Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. c. Include a melt curve analysis at the end of the run (for SYBR Green-based assays) to verify the specificity of the amplified product.

4. Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes in each sample. b. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

Visualizations: Signaling Pathways and Experimental Workflows

Oxylipin_Biosynthesis_Pathway Membrane_Lipids Membrane Lipids (PUFAs) PUFAs Free PUFAs (e.g., Linolenic Acid) Membrane_Lipids->PUFAs Lipase HPOT Fatty Acid Hydroperoxides (HPOTs) PUFAs->HPOT LOX / α-DOX AOS_path Allene Oxide Synthase (AOS) HPOT->AOS_path HPL_path Hydroperoxide Lyase (HPL) HPOT->HPL_path DES_path Divinyl Ether Synthase (DES) HPOT->DES_path POX_path Peroxygenase (POX) HPOT->POX_path Jasmonic_Acid Jasmonic Acid (JA) & Derivatives AOS_path->Jasmonic_Acid Volatiles Volatile Aldehydes & Alcohols HPL_path->Volatiles Divinyl_Ethers Divinyl Ethers DES_path->Divinyl_Ethers Antimicrobials Antimicrobial Compounds POX_path->Antimicrobials

Caption: Overview of the major branches of the oxylipin biosynthesis pathway in plants.

Jasmonate_Signaling_Pathway Stress Biotic/Abiotic Stress JA_biosynthesis JA Biosynthesis Stress->JA_biosynthesis JA_Ile JA-Ile (Active form) JA_biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation Defense_Genes Defense Gene Expression MYC2->Defense_Genes Activates

Caption: Simplified model of the jasmonate (JA) signaling pathway in plant defense.

Oxylipin_Analysis_Workflow Sample_Collection 1. Plant Tissue Sampling (Flash Freeze) Extraction 2. Extraction (Solvent + Internal Standards) Sample_Collection->Extraction Purification 3. Purification (Solid-Phase Extraction) Extraction->Purification Analysis 4. HPLC-MS/MS Analysis Purification->Analysis Data_Processing 5. Data Processing & Quantification Analysis->Data_Processing

Caption: General experimental workflow for the analysis of oxylipins from plant tissues.

Conclusion

Oxylipins represent a complex and crucial component of the plant's molecular arsenal for responding to a dynamic and often challenging environment. Their diverse structures and bioactivities allow for nuanced and tailored responses to specific stresses. While jasmonates have been the primary focus of research, it is increasingly clear that other oxylipins play vital roles in plant defense and stress adaptation.[12][29] A deeper understanding of the intricate network of oxylipin signaling pathways holds significant promise for the development of novel strategies to enhance crop resilience and for the discovery of new bioactive compounds for pharmaceutical and agricultural applications. Continued research, aided by advanced analytical techniques, will undoubtedly uncover further layers of complexity and functionality within this fascinating class of signaling molecules.

References

Endogenous Jasmonic Acid Levels in Different Plant Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived phytohormones that play critical roles in regulating plant growth, development, and responses to a wide array of biotic and abiotic stresses. Understanding the endogenous levels of these signaling molecules across different plant species is fundamental for research in plant physiology, pathology, and the development of novel strategies for crop improvement and plant-derived therapeutics. This technical guide provides a comprehensive overview of endogenous jasmonic acid concentrations in various plant species, detailed experimental protocols for its quantification, and a visual representation of the core jasmonic acid signaling pathway. The quantitative data is summarized in a structured table for comparative analysis, and key experimental workflows are presented in a clear, diagrammatic format.

Endogenous Jasmonic Acid Levels

The concentration of jasmonic acid within plant tissues is highly dynamic and varies significantly depending on the plant species, tissue type, developmental stage, and prevailing environmental conditions. Basal levels of JA are generally low in unstressed plants but can increase dramatically in response to stimuli such as wounding, herbivory, pathogen attack, drought, and salinity.[1] The following table summarizes endogenous JA levels reported in several model and crop plant species under both control and stressed conditions.

Plant SpeciesTissueDevelopmental StageConditionEndogenous Jasmonic Acid LevelReference(s)
Arabidopsis thalianaLeavesFully expanded, non-senescingControl~35 ng/g FW[2][3]
Arabidopsis thalianaLeavesEarly senescing (up to 25% yellowing)Senescence~175 ng/g FW[2][3]
Arabidopsis thalianaLeavesMatureControl (Isomers: (3R,7S) and (3R,7R))25.17 ng/g FW and 33.57 ng/g FW[4]
Arabidopsis thalianaLeavesMature100 µM Cu²⁺ treatment (7h)~200 ng/g FW[4]
Oryza sativa (Rice, cv. N-22, tolerant)LeavesAnthesisControl~2.8 ng/g FW[5]
Oryza sativa (Rice, cv. N-22, tolerant)LeavesAnthesisDrought Stress~4.4 ng/g FW[5]
Oryza sativa (Rice, cv. Swarna, sensitive)LeavesAnthesisControl~2.6 ng/g FW[5]
Oryza sativa (Rice, cv. Swarna, sensitive)LeavesAnthesisDrought Stress~3.7 ng/g FW[5]
Oryza sativa (Rice)LeavesSeedlingControl~10 ng/g FW[6][7][8][9]
Oryza sativa (Rice)LeavesSeedlingSevere Drought Stress~15 ng/g FW[6][7][8][9]
Oryza sativa (Rice)LeavesSeedlingCold Stress (4°C, 2 days)~20 ng/g FW[6][7][8][9]
Oryza sativa (Rice)LeavesSeedlingHeat Stress (42°C, 12h)~8.5 ng/g FW[6][7][8][9]
Solanum lycopersicum (Tomato, cv. Ailsa Craig)FruitMature GreenControl~20 ng/g FW[10][11][12]
Solanum lycopersicum (Tomato, 35S::prosys)FruitMature GreenConstitutively high JA~45 ng/g FW[10][11][12]
Nicotiana tabacum (Tobacco)Leaves-Control~10 pmol/g FW[13]
Nicotiana tabacum (Tobacco)Leaves-Insect Herbivory (local)~50 pmol/g FW[13]
Nicotiana tabacum (Tobacco)Leaves-JAME Treatment (local)~200 pmol/g FW[13]

FW: Fresh Weight

Experimental Protocols for Jasmonic Acid Quantification

Accurate quantification of endogenous jasmonic acid is critical for understanding its physiological roles. The low abundance of JA in plant tissues necessitates sensitive and specific analytical methods, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Workflow for JA Extraction and Quantification

The following diagram illustrates a generalized workflow for the extraction, purification, and quantification of jasmonic acid from plant tissues.

G General Workflow for Jasmonic Acid Quantification cluster_extraction Sample Preparation & Extraction cluster_purification Purification & Concentration cluster_analysis Analysis A 1. Collect and flash-freeze plant tissue in liquid N2 B 2. Homogenize frozen tissue to a fine powder A->B C 3. Extract with cold solvent (e.g., 80% methanol) with internal standards B->C D 4. Centrifuge to pellet debris and collect supernatant C->D E 5. Solid-Phase Extraction (SPE) (e.g., C18 cartridge) D->E F 6. Elute jasmonates from SPE cartridge E->F G 7. Evaporate solvent to dryness F->G H 8. Reconstitute in a small volume of appropriate solvent G->H I 9. Derivatization (for GC-MS) H->I J 10. Analysis by LC-MS/MS or GC-MS H->J I->J K 11. Data processing and quantification J->K

Caption: A generalized workflow for jasmonic acid quantification.

Detailed Methodology: LC-MS/MS Quantification

This protocol is a synthesis of established methods for the quantification of jasmonic acid using liquid chromatography-tandem mass spectrometry.[14][15][16][17][18]

1. Sample Preparation and Extraction: a. Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity. b. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer. c. To the homogenized powder, add 1 mL of a cold extraction solvent (e.g., 80% acetonitrile or 80% methanol containing 1% acetic acid). d. Add an internal standard (e.g., deuterated JA, D2-JA) to each sample to correct for sample loss during extraction and analysis. e. Vortex the mixture vigorously and incubate at 4°C for at least 1 hour with gentle shaking. f. Centrifuge at >15,000 x g for 15 minutes at 4°C. g. Carefully collect the supernatant and transfer to a new tube.

2. Solid-Phase Extraction (SPE) Purification: a. Use a C18 SPE cartridge. Activate the cartridge by washing with 1 mL of 100% methanol, followed by 1 mL of ultrapure water.[15] b. Load the supernatant from step 1g onto the activated SPE cartridge. c. Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities. d. Elute the jasmonates with 1 mL of 80% acetonitrile containing 1% acetic acid.[16][17] e. Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis: a. Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 1% acetic acid). b. Centrifuge the reconstituted sample to pellet any insoluble material and transfer the supernatant to an HPLC vial. c. Inject the sample into an LC-MS/MS system. d. Liquid Chromatography (LC) Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate JA from other metabolites (e.g., a linear gradient from 5% to 95% B over 10-15 minutes).
  • Flow Rate: 0.2-0.4 mL/min. e. Tandem Mass Spectrometry (MS/MS) Conditions:
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both endogenous JA (e.g., m/z 209 -> 59) and the internal standard (e.g., D2-JA, m/z 211 -> 59).

4. Quantification: a. Generate a standard curve using known concentrations of a pure JA standard. b. Calculate the ratio of the peak area of endogenous JA to the peak area of the internal standard for each sample. c. Determine the concentration of JA in the samples by comparing this ratio to the standard curve.

Detailed Methodology: GC-MS Quantification

This protocol is a synthesis of established methods for the quantification of jasmonic acid using gas chromatography-mass spectrometry, which requires derivatization to increase the volatility of JA.[19][20][21][22]

1. Sample Preparation, Extraction, and Purification: a. Follow steps 1a through 2e as described in the LC-MS/MS protocol.

2. Derivatization: a. To the dried extract, add a derivatizing agent to convert the carboxylic acid group of JA into a more volatile ester. A common method is methylation. b. For methylation, add an ethereal solution of diazomethane or a solution of HCl in methanol and incubate until the reaction is complete.[19][20] c. After the reaction, evaporate the solvent and derivatizing agent under a gentle stream of nitrogen. d. Reconstitute the derivatized sample in a non-polar solvent suitable for GC injection, such as hexane or ethyl acetate.

3. GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. Gas Chromatography (GC) Conditions (Example):

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate.
  • Temperature Program: An initial temperature of ~80°C, followed by a ramp to ~250-300°C to elute the derivatized JA. c. Mass Spectrometry (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
  • Detection Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized JA (e.g., for methyl jasmonate, m/z 224, 151).

4. Quantification: a. Follow the same principles as for LC-MS/MS, using a derivatized JA standard to create the standard curve and an appropriate internal standard added at the beginning of the extraction process.

Jasmonic Acid Signaling Pathway

The perception of jasmonic acid and the subsequent signal transduction cascade are crucial for the activation of JA-responsive genes. The core of this pathway involves the interaction of the F-box protein CORONATINE INSENSITIVE1 (COI1), Jasmonate ZIM-domain (JAZ) repressor proteins, and the transcription factor MYC2.

G Core Jasmonic Acid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA Jasmonic Acid (JA) JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Active Form) JAR1->JA_Ile + Isoleucine JA_Ile_n JA-Ile JA_Ile->JA_Ile_n Transport COI1 COI1 JA_Ile_n->COI1 binds SCF SCF complex COI1->SCF part of JAZ JAZ Repressor SCF->JAZ Ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses DEGRAD DEGRAD JAZ->DEGRAD 26S Proteasome Degradation GENE JA-Responsive Genes MYC2->GENE activates RESPONSE Defense, Growth Regulation, Secondary Metabolism GENE->RESPONSE

Caption: The core jasmonic acid (JA) signaling pathway.

References

Methodological & Application

Quantitative Analysis of Phytohormones Using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytohormones are signaling molecules that, at extremely low concentrations, regulate all aspects of plant growth and development, from embryogenesis to stress responses.[1] Their precise quantification is crucial for understanding plant physiology and for agricultural and pharmaceutical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely adopted analytical technique for the sensitive and specific quantification of phytohormones.[2][3][4] This application note provides a detailed protocol for the quantitative analysis of several major classes of phytohormones from plant tissues using LC-MS/MS.

Experimental Workflow

The overall experimental workflow for phytohormone analysis involves several key stages, from sample collection to data analysis.

Phytohormone Analysis Workflow SampleCollection Sample Collection & Flash Freezing Homogenization Homogenization SampleCollection->Homogenization Extraction Phytohormone Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Cleanup Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: A generalized workflow for the quantitative analysis of phytohormones using LC-MS/MS.

Experimental Protocols

Sample Preparation and Extraction

Accurate quantification begins with proper sample handling and efficient extraction. It is critical to minimize analyte degradation during this process.[5][6]

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Microcentrifuge tubes (2 mL)

  • Extraction solution: Isopropanol:H₂O:HCl (2:1:0.002, v/v/v)[7] or Methanol:Isopropanol:Acetic acid (20:79:1, v/v/v)[8]

  • Internal standards solution (deuterated standards of the target phytohormones)

  • Dichloromethane

  • Methanol

  • Centrifuge capable of 15,000 rpm and 4°C

Protocol:

  • Harvest approximately 50-100 mg of fresh plant tissue.[7][9]

  • Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.[8]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.[7][8]

  • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

  • Add 1 mL of cold extraction solution containing the internal standards.[7][9]

  • Vortex the mixture vigorously for 20 minutes at 4°C.[7]

  • Add 1 mL of dichloromethane to the tube and vortex for 1 minute.

  • Centrifuge at 15,000 rpm for 10 minutes at 4°C to separate the phases.[7]

  • Carefully collect the lower organic phase (dichloromethane fraction) and transfer it to a new tube.

Solid-Phase Extraction (SPE) for Sample Cleanup

Due to the complexity of plant matrices, a cleanup step is necessary to remove interfering compounds like lipids and pigments.[5] Reversed-phase SPE is commonly used for this purpose.[10]

Materials:

  • C18 SPE cartridges

  • SPE vacuum manifold

  • Methanol

  • Nitrogen gas evaporator

Protocol:

  • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of the initial extraction solvent (without acid) through it.

  • Load the organic phase extract from the previous step onto the conditioned C18 cartridge.

  • Wash the cartridge with a gentle stream of methanol to elute the phytohormones.

  • Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of methanol.[9]

  • Centrifuge the reconstituted sample at 16,000 x g for 10 minutes at 4°C to pellet any remaining particulates.[9]

  • Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

The separation and detection of phytohormones are performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • LC System: A UHPLC or HPLC system capable of binary gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[8]

  • Flow Rate: 0.3 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest. For example: 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate.[8]

MS/MS Conditions:

  • Ionization Mode: ESI, operated in both positive and negative modes, as different phytohormones ionize preferentially in different modes.[8]

  • Scan Type: Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.[8]

  • Key Parameters: Nebulizer pressure, gas temperature, and capillary voltage should be optimized for the specific instrument and compounds.[8]

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison. Below are example tables for LC-MS/MS parameters and representative quantitative results.

Table 1: Example LC-MS/MS Parameters for Selected Phytohormones.

Phytohormone ClassAnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Auxins Indole-3-acetic acid (IAA)176.1130.1Positive
Cytokinins trans-Zeatin220.1136.1Positive
Gibberellins Gibberellic acid (GA₃)345.1239.1Negative
Abscisic Acid Abscisic acid (ABA)263.1153.1Negative
Jasmonates Jasmonic acid (JA)209.159.0Negative
Salicylates Salicylic acid (SA)137.093.0Negative

Note: The specific precursor and product ions may vary slightly depending on the instrument and adducts formed. These values should be optimized empirically.

Table 2: Representative Quantitative Data of Phytohormones in Plant Tissues.

PhytohormonePlant TissueConcentration (ng/g Fresh Weight)Reference
Indole-3-acetic acid (IAA)Oilseed Rape Leaves6.21 - 11.8
Abscisic acid (ABA)Oilseed Rape Leaves3.24 - 6.91
trans-ZeatinOilseed Rape Leaves0.085 - 0.087
Salicylic acid (SA)Oilseed Rape Leaves1.14 - 5.81
Jasmonic acid (JA)Oilseed Rape Leaves2.15 - 4.71

Phytohormone Signaling

Phytohormones exert their effects through complex signaling pathways that often involve intricate crosstalk between different hormone classes. Understanding these pathways is essential for interpreting quantitative data.

Auxin Signaling Pathway cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA promotes binding Ubiquitin Ubiquitin TIR1_AFB->Ubiquitin ARF Auxin Response Factors (ARFs) Aux_IAA->ARF represses Aux_IAA->Ubiquitin Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin-Responsive Gene Expression ARF->Auxin_Response_Genes activates Ubiquitin->Aux_IAA ubiquitination

Caption: A simplified diagram of the auxin signaling pathway.

Conclusion

The LC-MS/MS method described provides a robust and sensitive platform for the simultaneous quantification of multiple phytohormone classes from complex plant matrices.[2] This protocol offers a solid foundation for researchers to investigate the intricate roles of phytohormones in plant biology and to explore their potential applications in agriculture and drug development. The successful application of this method relies on careful sample preparation and optimization of LC-MS/MS parameters.

References

Application Notes and Protocols for the Use of rac-Jasmonic Acid-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of jasmonic acid and related compounds in biological matrices, utilizing rac-Jasmonic Acid-d6 as an internal standard. The protocols detailed below are primarily centered on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful and widely adopted analytical technique for the sensitive and specific quantification of phytohormones.[1][2][3]

The use of a deuterated internal standard like this compound is critical for accurate quantification as it effectively compensates for analyte loss during sample preparation and variations in mass spectrometer response.[4][5]

Introduction to Jasmonic Acid and the Role of Internal Standards

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-based plant hormones that play pivotal roles in regulating plant growth, development, and responses to biotic and abiotic stresses.[1][4] Accurate quantification of endogenous jasmonate levels is crucial for understanding these physiological processes.

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to the sample at a known concentration before sample processing. Deuterated standards, such as this compound, are ideal internal standards for mass spectrometry-based quantification because they co-elute with the endogenous analyte but are distinguishable by their higher mass. This allows for the correction of variability in extraction efficiency and matrix effects, leading to more accurate and precise measurements.

Jasmonate Signaling Pathway Overview

The biosynthesis of jasmonic acid originates from α-linolenic acid in the chloroplast and peroxisome. Upon cellular stimulation, jasmonic acid is conjugated with amino acids, primarily isoleucine, to form the biologically active JA-Ile, which then binds to its receptor to initiate downstream signaling cascades that regulate gene expression related to plant defense and development.

Jasmonate_Signaling cluster_Chloroplast Chloroplast cluster_Peroxisome Peroxisome cluster_Cytoplasm Cytoplasm alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX 12-OPDA 12-OPDA 13-HPOT->12-OPDA AOS/AOC 12-OPDA_import 12-OPDA 12-OPDA->12-OPDA_import Transport JA JA JA_cyto JA JA->JA_cyto Transport 12-OPDA_import->JA OPR3, β-oxidation JA-Ile JA-Ile JA_cyto->JA-Ile JAR1 COI1 COI1 JA-Ile->COI1 Binding JAZ_Proteins JAZ Proteins Transcription_Factors MYC2/TFs JAZ_Proteins->Transcription_Factors Repression Gene_Expression JA-responsive Gene Expression Transcription_Factors->Gene_Expression Activation COI1->JAZ_Proteins Ubiquitination & Degradation

Figure 1. Simplified Jasmonic Acid Biosynthesis and Signaling Pathway.

Experimental Protocols

General Workflow for Jasmonate Quantification

The following diagram illustrates the typical workflow for the quantification of jasmonic acid using this compound as an internal standard.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plant Tissue) Homogenization 2. Homogenization (in liquid nitrogen) Sample_Collection->Homogenization Spiking 3. Spiking with This compound Homogenization->Spiking Extraction 4. Extraction (e.g., 80% Methanol) Spiking->Extraction Centrifugation 5. Centrifugation Extraction->Centrifugation SPE 6. Solid-Phase Extraction (SPE) (Cleanup and Concentration) Centrifugation->SPE Evaporation_Reconstitution 7. Evaporation and Reconstitution SPE->Evaporation_Reconstitution LCMS_Analysis 8. LC-MS/MS Analysis Evaporation_Reconstitution->LCMS_Analysis Data_Analysis 9. Data Analysis and Quantification LCMS_Analysis->Data_Analysis

Figure 2. General Experimental Workflow for Jasmonate Quantification.

Detailed Protocol for Extraction and Quantification of Jasmonic Acid from Plant Tissue

This protocol is a synthesized methodology based on common practices in phytohormone analysis.[1][6][7]

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • This compound internal standard solution (e.g., 10 ng/mL)

  • Extraction solvent: 80% methanol in water, pre-cooled to -20°C

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode or C18)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Centrifuge tubes (e.g., 2 mL and 15 mL)

  • Homogenizer (e.g., mortar and pestle, bead beater)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Flash-freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen immediately after collection to quench metabolic activity.

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Transfer the powdered tissue to a pre-weighed centrifuge tube.

    • Add 1 mL of pre-cooled 80% methanol.

    • Add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 ng/mL solution).

    • Vortex thoroughly and incubate at 4°C for at least 1 hour (or overnight) with gentle shaking.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering compounds (e.g., with a low percentage of organic solvent).

    • Elute the jasmonates with an appropriate solvent (e.g., methanol or acetonitrile).

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Separation: A reverse-phase C18 column is commonly used. A typical gradient could be:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then return to initial conditions for column re-equilibration.

    • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for jasmonic acid and this compound need to be optimized for the instrument used.

Logical Relationship for Quantification:

Quantification_Logic Calibration_Curve Prepare Calibration Curve (Analyte/IS Peak Area Ratio vs. Concentration) Quantification Determine Endogenous JA Concentration from Calibration Curve Calibration_Curve->Quantification Sample_Analysis Analyze Sample by LC-MS/MS Peak_Area_Ratio Calculate Peak Area Ratio (Endogenous JA / JA-d6 IS) Sample_Analysis->Peak_Area_Ratio Peak_Area_Ratio->Quantification

References

Application Note: A Validated Protocol for the Extraction of Jasmonates from Plant Tissue for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that are pivotal in regulating plant growth, development, and defense responses against biotic and abiotic stresses.[1][2] As key signaling molecules, their precise quantification in plant tissues is essential for understanding plant physiology, defense mechanisms, and for agricultural or pharmaceutical applications.[3] This document provides a detailed protocol for the efficient extraction and purification of jasmonates from plant tissue, optimized for subsequent analysis by mass spectrometry.

Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway is initiated by the conversion of JA to its bioactive form, jasmonoyl-isoleucine (JA-Ile).[4] This molecule acts as a molecular glue, facilitating the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[1][5] This interaction targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome, which releases transcription factors like MYC2.[1][6] Once liberated, these transcription factors activate the expression of a wide array of JA-responsive genes, triggering various physiological and defense responses.[5]

Jasmonate_Signaling_Pathway Diagram 1: Jasmonate Signaling Pathway cluster_cytoplasm Cytoplasm / Nucleus JA_Ile JA-Ile (Bioactive Jasmonate) COI1 COI1 (F-box protein) JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation Genes JA-Responsive Genes MYC2->Genes activates Response Defense & Growth Regulation Genes->Response

Caption: Diagram 1: Core components of the JA signaling cascade.

Experimental Protocol: Jasmonate Extraction

This protocol details a robust method for extracting jasmonates from small amounts of plant tissue (20-100 mg), utilizing solid-phase extraction (SPE) for purification. The method is suitable for analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

1. Materials and Reagents

  • Equipment:

    • Mortar and pestle

    • 1.5 mL or 2.0 mL microcentrifuge tubes

    • Bead mill homogenizer (optional)

    • Refrigerated centrifuge (4°C)

    • Vacuum manifold for SPE

    • Solvent evaporator (SpeedVac or nitrogen evaporator)

    • Vortex mixer

  • Consumables:

    • C18 SPE cartridges (e.g., Waters Sep-Pak)[8]

    • Pipette tips

  • Reagents:

    • Liquid nitrogen

    • Extraction Solvent: 80% Acetonitrile (ACN) or 80% Methanol (MeOH) with 1% Acetic Acid (AcOH) in ultrapure water.[8][9]

    • Internal Standards (ISTD): Deuterated standards (e.g., ²H₆-JA, ²H₂-JA-Ile) for accurate quantification.[7]

    • SPE Wash Solution: 1% AcOH in ultrapure water.[8]

    • SPE Elution Solution: 80% ACN with 1% AcOH.[8]

    • Methanol (100%, for cartridge conditioning)

    • Reconstitution Solvent: Typically 1% AcOH in water, but should match the initial mobile phase of the LC-MS/MS method.[8]

2. Procedure

  • Sample Collection and Homogenization:

    • Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[7][8]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. It is critical to prevent the sample from thawing.[7]

    • Transfer the frozen powder to a pre-weighed microcentrifuge tube.

  • Extraction:

    • Add 1 mL of ice-cold Extraction Solvent containing the appropriate concentration of internal standards to the frozen tissue powder.[7][8]

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Incubate on a shaker or rotator for 30 minutes at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[10]

    • Carefully transfer the supernatant to a new, clean tube.

  • Purification via Solid-Phase Extraction (SPE):

    • Conditioning: Place a C18 SPE cartridge on the vacuum manifold. Pass 1 mL of 100% MeOH through the cartridge.[8]

    • Equilibration: Pass 1 mL of 1% AcOH (Wash Solution) through the cartridge. Do not let the cartridge run dry.[8]

    • Loading: Load the supernatant from step 2 onto the cartridge. Allow it to pass through slowly.

    • Washing: Wash the cartridge with 1 mL of 1% AcOH to remove polar impurities like sugars and salts.[8]

    • Elution: Place a clean collection tube inside the manifold. Elute the retained jasmonates with 2 mL of Elution Solution (80% ACN with 1% AcOH).[8]

  • Drying and Reconstitution:

    • Evaporate the eluate to complete dryness using a vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen gas. This step can take several hours.[8]

    • Reconstitute the dried extract in a small, precise volume (e.g., 50 µL) of Reconstitution Solvent.[8]

    • Vortex briefly and centrifuge to pellet any insoluble debris.

    • Transfer the final extract to an autosampler vial for LC-MS/MS analysis. Store at -80°C if not analyzing immediately.[8]

Experimental Workflow

Jasmonate_Extraction_Workflow Diagram 2: Jasmonate Extraction Workflow A 1. Plant Tissue Sampling (20-100 mg, Flash Freeze) B 2. Homogenization (Liquid N2) A->B C 3. Extraction (80% ACN/MeOH + ISTD) B->C D 4. Centrifugation (16,000 x g, 10 min, 4°C) C->D E 5. Collect Supernatant D->E F 6. SPE Purification (C18) E->F G 7. Elution (80% ACN) F->G H 8. Evaporation to Dryness G->H I 9. Reconstitution (50 µL) H->I J 10. LC-MS/MS Analysis I->J

Caption: Diagram 2: Step-by-step workflow for jasmonate extraction.

Data Presentation

Quantitative results depend heavily on the plant species, tissue type, developmental stage, and stress conditions.[3] The choice of extraction solvent is also a critical parameter.

Table 1: Comparison of Common Extraction Solvents for Jasmonates

Solvent SystemKey AdvantagesCommon Application NotesReference(s)
80% Acetonitrile (ACN) with 1% Acetic Acid Efficient in precipitating proteins; good for minimizing co-extraction of pigments and lipids.Widely used for broad-spectrum phytohormone analysis; performs well in minimizing matrix effects.[8][9]
80% Methanol (MeOH) with 1% Acetic Acid High polarity allows for efficient extraction of a wide range of hormones.A very common and effective solvent for phytohormone extraction from diverse plant species.[10][11]
Ethyl Acetate Used in liquid-liquid extraction steps or as a primary solvent; good for separating compounds based on polarity.Often used after an initial methanol extraction to partition JAs into the organic phase.[9][12]

Table 2: Representative Quantitative Data of Jasmonates in Plant Tissues

Note: These values are examples and can vary significantly.

Plant SpeciesTissueCompoundConcentrationAnalytical MethodReference(s)
Hybrid PoplarLeavesJasmonic Acid (JA)2.6 µg/g fresh weightLC-MS/MS[13][14]
Hybrid PoplarLeavesMethyl Jasmonate (MeJA)1.3 µg/g fresh weightLC-MS/MS[13][14]
Arabidopsis thalianaLeavesMethyl Jasmonate (MeJA)~10-100 ng/g fresh weightGC-MS[15]
Tomato (Ozone-stressed)LeavesJasmonic Acid (JA)Increased 13-fold post-stressGC-MS[16]

References

Application Notes and Protocols for Phytohormone Profiling Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytohormones are small-molecule signaling compounds that regulate a vast array of processes in plant growth, development, and response to environmental stimuli.[1] Accurate quantification of these low-abundance molecules is critical for fundamental plant science research, agricultural biotechnology, and the discovery of plant-derived compounds for drug development. The chemical diversity of phytohormones and the complexity of plant matrices make sample preparation a critical step for reliable analysis.[2][3]

This document provides detailed application notes and optimized protocols for the extraction and purification of major phytohormone classes from plant tissues for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has become a preferred method due to its high sensitivity and selectivity.[3][4]

Core Principles and Key Considerations

Successful phytohormone profiling hinges on a meticulously planned sample preparation strategy that minimizes analyte degradation and removes interfering matrix components.[1]

  • Sample Collection and Handling: To prevent stress-induced metabolic changes, plant tissues must be harvested and immediately flash-frozen in liquid nitrogen.[5][6] Samples should be stored at -80°C until processing. For extraction, frozen tissue is typically ground to a fine powder to ensure efficient solvent penetration.[4]

  • Extraction Solvent: The choice of solvent is crucial for achieving high recovery rates. Weakly acidic or alkaline phytohormones, including auxins, gibberellins, cytokinins, abscisic acid (ABA), jasmonic acid (JA), and salicylic acid (SA), are commonly extracted using mixtures of methanol, isopropanol, or acetonitrile with water, often at cold temperatures (e.g., 4°C or -20°C) to limit enzymatic degradation.[7] Acidification of the solvent, for instance with acetic or formic acid, can improve the recovery of acidic hormones by keeping them in a non-ionized state.[7][8][9]

  • Internal Standards: Given the low endogenous concentrations and potential for sample loss during the multi-step preparation process, the use of stable isotope-labeled internal standards (e.g., d6-ABA, 13C6-IAA) is essential for accurate quantification.[3][6] These standards are added at the beginning of the extraction process.

  • Extract Purification: Crude plant extracts contain abundant interfering compounds (lipids, pigments, etc.) that can cause matrix effects and suppress ionization in the mass spectrometer.[1][4] Solid-Phase Extraction (SPE) is the most widely used technique for purifying and concentrating phytohormones from the initial extract.[1][7] Mixed-mode or polymeric SPE cartridges (e.g., Oasis MAX for acidic compounds, Oasis MCX for basic compounds) are highly effective.[7][9]

Experimental Workflow

The general workflow for phytohormone sample preparation is a sequential process designed to isolate and concentrate the analytes of interest while removing interfering substances.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Analysis A 1. Plant Tissue Collection (~100 mg fresh weight) B 2. Flash Freezing (Liquid Nitrogen) A->B C 3. Homogenization (Grind to fine powder) B->C D 4. Add Extraction Solvent & Internal Standards C->D E 5. Incubate & Agitate (e.g., 30 min at 4°C) D->E F 6. Centrifuge & Collect Supernatant E->F G 7. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) F->G H 8. Dry Down & Reconstitute G->H I 9. LC-MS/MS Analysis H->I

Figure 1: Standard experimental workflow for phytohormone profiling.

Detailed Experimental Protocols

The following protocols are optimized for different classes of phytohormones.

Protocol 1: Extraction of Acidic and Neutral Phytohormones (IAA, ABA, JA, SA, GAs)

This protocol is adapted from methods utilizing a methanol-based extraction and purification with a mixed-mode anion exchange SPE cartridge.

Materials:

  • Homogenized plant tissue (~100 mg fresh weight)[3]

  • Extraction Solvent: Methanol:Isopropanol:Acetic Acid (20:79:1 v/v/v)[5]

  • Isotope-labeled internal standards (e.g., d6-ABA, d4-SA, d5-JA, d5-IAA)[3]

  • SPE Cartridges: Oasis MAX (Mixed-mode Anion Exchange) or equivalent

  • SPE Conditioning Solvent: 100% Methanol

  • SPE Equilibration & Wash Solvent: 1% Acetic Acid in water[10]

  • SPE Elution Solvent: 80% Acetonitrile with 1% Acetic Acid[10]

  • Reconstitution Solvent: 5-10% Methanol or Acetonitrile in water

Procedure:

  • Extraction:

    • To a 2 mL microcentrifuge tube containing ~100 mg of frozen, powdered plant tissue, add 1 mL of pre-chilled (-20°C) extraction solvent containing the internal standards.[3]

    • Vortex vigorously for 30 seconds, then agitate on a shaker for 30 minutes at 4°C.[3]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet debris.[3]

    • Carefully transfer the supernatant to a new tube.

  • Purification (Solid-Phase Extraction):

    • Condition an SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of 1% acetic acid.[10] Do not allow the cartridge to dry out.

    • Load the supernatant from the extraction step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities.[10]

    • Elute the phytohormones with 1 mL of the elution solvent into a clean collection tube.[10]

  • Final Preparation:

    • Dry the eluate completely using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen gas.[3][10]

    • Reconstitute the dried residue in 100 µL of reconstitution solvent.

    • Vortex and centrifuge one final time (16,000 x g, 5 min, 4°C) to pellet any insoluble material.

    • Transfer the final supernatant to an LC-MS vial for analysis.

Quantitative Data and Method Performance

The efficiency of a sample preparation protocol is assessed by its recovery rate—the percentage of an analyte recovered after the entire procedure. The following table summarizes typical recovery rates reported for various phytohormones using SPE-based methods.

Phytohormone ClassAnalyte ExampleTypical Recovery Range (%)Citations
AbscisatesAbscisic Acid (ABA)70 - 115%[11][12]
AuxinsIndole-3-Acetic Acid (IAA)60 - 111%[9][11]
JasmonatesJasmonic Acid (JA)46 - 110%[11][12]
SalicylatesSalicylic Acid (SA)75 - 115%[9][11]
GibberellinsGibberellin A3 (GA3)50 - 105%[9][11]
Cytokininstrans-Zeatin65 - 110%[9][11]
Table 1: Summary of representative recovery rates for phytohormone analysis. Note that recovery can be highly dependent on the plant matrix.[3]

Visualization of a Key Signaling Pathway: Auxin

Understanding the biological context of phytohormone action is crucial. The following diagram provides a simplified overview of the canonical auxin signaling pathway, which controls gene expression in response to auxin.

cluster_cell Cellular Response to Auxin cluster_low_auxin Low Auxin cluster_high_auxin High Auxin AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low Binds & Represses Gene_low Auxin-Responsive Genes ARF_low->Gene_low Repressed Auxin Auxin TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds Degradation Aux/IAA Degradation (26S Proteasome) TIR1->Degradation Targets Aux/IAA for Degradation ARF_high ARF Transcription Factor Degradation->ARF_high Releases Repression Gene_high Gene Transcription ARF_high->Gene_high Activated

Figure 2: Simplified model of the core auxin signaling pathway.

References

Absolute Quantification of Jasmonates Using the Isotope Dilution Method

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and responses to biotic and abiotic stress.[1] Accurate quantification of jasmonates is crucial for understanding their physiological functions and for applications in agriculture and drug development, where they may serve as biomarkers or therapeutic agents. The isotope dilution method, coupled with mass spectrometry (MS), is the gold standard for absolute quantification of small molecules, including jasmonates.[2] This method involves the addition of a known amount of a stable isotope-labeled internal standard to a sample prior to extraction and analysis.[3] The ratio of the endogenous analyte to the internal standard is measured by MS, allowing for precise quantification that corrects for sample losses during preparation and variations in instrument response.[4]

This document provides detailed protocols for the absolute quantification of jasmonates using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.[5][6]

Quantitative Data Summary

The performance of the isotope dilution method for jasmonate quantification can be summarized by several key parameters. The following table presents typical values for Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates for major jasmonates.

JasmonateInstrument LOD (amol)Method LOQ (fmol/g FW)Recovery (%)
Jasmonic Acid (JA)~100~5-20>85
Jasmonoyl-isoleucine (JA-Ile)~25~1-10>85
12-Oxo-phytodienoic acid (OPDA)~500~10-50>80
Methyl Jasmonate (MeJA)~200~5-25>80

Data compiled from various sources. Actual values may vary depending on the specific instrumentation, matrix, and experimental conditions.[5]

Experimental Protocols

Preparation of Deuterated Internal Standards

The synthesis of stable isotope-labeled standards is a critical first step. Deuterated jasmonates (e.g., d2-JA, d2-JA-Ile) are commonly used. While commercial sources are available, synthesis can be performed by specialized laboratories. The synthesis often involves using deuterated starting materials in established chemical synthesis routes for jasmonates.[7]

Sample Preparation and Extraction

This protocol is optimized for plant leaf tissue but can be adapted for other sample types.

Materials:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • Grinding equipment (e.g., mortar and pestle, bead beater)

  • Extraction solvent: 80% (v/v) methanol in water

  • Internal standard solution (a mixture of deuterated jasmonates in methanol)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Centrifuge capable of 16,000 x g and 4°C

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Weigh approximately 50-100 mg of fresh or frozen plant tissue and place it in a pre-chilled microcentrifuge tube.

  • Immediately freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • To the powdered tissue, add 1 mL of ice-cold 80% methanol.

  • Add a known amount of the internal standard solution. The amount should be comparable to the expected endogenous levels of jasmonates.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on a shaker at 4°C for 30 minutes.

  • Centrifuge at 16,000 x g and 4°C for 10 minutes.[8]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the supernatant in a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of 50% methanol for UPLC-MS/MS analysis.

  • Centrifuge at 16,000 x g and 4°C for 5 minutes to pellet any insoluble material.

  • Transfer the clear supernatant to a UPLC vial.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

UPLC Conditions (Example):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), negative mode for most jasmonates.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each endogenous jasmonate and its corresponding deuterated internal standard. These transitions should be optimized for the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
JA209.159.0
d2-JA211.159.0
JA-Ile322.2130.1
d2-JA-Ile324.2130.1
OPDA291.2165.1
d5-OPDA296.2165.1
Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for the endogenous jasmonate and the corresponding deuterated internal standard in the chromatograms.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

  • Standard Curve: Prepare a series of calibration standards containing known concentrations of the unlabeled jasmonate and a fixed concentration of the deuterated internal standard. Plot the response ratio against the concentration of the unlabeled standard to generate a calibration curve.

  • Absolute Quantification: Determine the concentration of the jasmonate in the sample by interpolating its response ratio on the calibration curve.

Visualizations

Jasmonate Signaling Pathway

Jasmonate_Signaling_Pathway cluster_nucleus Nucleus Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis induces JA Jasmonic Acid (JA) JA_Biosynthesis->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JAR1->JA_Ile conjugates COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ recruits Proteasome 26S Proteasome COI1->Proteasome ubiquitination & degradation of JAZ MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JAZ->Proteasome JA_Response_Genes JA-Responsive Genes MYC2->JA_Response_Genes activates Response Stress Response (e.g., defense, growth inhibition) JA_Response_Genes->Response

Caption: The jasmonate signaling pathway, from stress perception to gene activation.[9][10][11]

Experimental Workflow for Jasmonate Quantification

Experimental_Workflow Sample 1. Sample Collection (e.g., 50-100 mg plant tissue) Spike 2. Add Deuterated Internal Standards Sample->Spike Extraction 3. Extraction (80% Methanol) Spike->Extraction Purification 4. Centrifugation & Drying Extraction->Purification Reconstitution 5. Reconstitution Purification->Reconstitution Analysis 6. UPLC-MS/MS Analysis Reconstitution->Analysis Data 7. Data Processing (Peak Integration, Ratio Calculation) Analysis->Data Quantification 8. Absolute Quantification (using Standard Curve) Data->Quantification

Caption: A streamlined workflow for the absolute quantification of jasmonates.

References

Application Notes and Protocols for Monitoring Jasmonate Levels in Response to Biotic Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of jasmonates (JAs), a class of phytohormones crucial in mediating plant defense responses to biotic stressors such as pathogens and herbivores. Accurate monitoring of JA levels is essential for understanding plant-pathogen interactions, identifying novel defense mechanisms, and for the development of new plant protection strategies.

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play a central role in regulating plant growth, development, and responses to a wide array of stresses.[1][2][3][4][5][6][7][8] In the context of biotic stress, jasmonates are key players in orchestrating defense mechanisms against necrotrophic pathogens and herbivorous insects.[1][2] The accumulation of jasmonates upon stress perception triggers a signaling cascade leading to the expression of defense-related genes.[1][2][9]

Several analytical techniques are available for the quantification of jasmonates in plant tissues, with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most widely used due to their high sensitivity and selectivity.[10][11][12][13] Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput alternative, particularly for the analysis of a large number of samples.[14][15][16][17]

This document provides detailed protocols for the extraction, purification, and quantification of jasmonates from plant tissues using these methods. Additionally, it includes a summary of quantitative data from various studies and a diagram of the jasmonate signaling pathway to provide a comprehensive resource for researchers in this field.

Data Presentation

Table 1: Quantitative Levels of Jasmonic Acid (JA) and Methyl Jasmonate (MeJA) in Plant Tissues

Plant SpeciesTissueStress ConditionJA Concentration (ng/g FW)MeJA Concentration (ng/g FW)Analytical MethodReference
Hybrid PoplarLeavesUnstressed26001300Capillary LC-ESI-MS/MS[18]
Salvia splendensLeavesUnstressed~3-5 times higher than MeJA-ELISA[14][16]
Salvia splendensFlowersUnstressed~3-5 times higher than MeJA-ELISA[14][16]
GrapesFruitUnstressed~3-5 times higher than MeJA-ELISA[14][16]
Arabidopsis thalianaLeavesWounded10-100 (baseline)-HS-SPME-GC-MS[19]
TomatoLeavesOzone exposure13-fold increase post-treatmentConstantHS-SPME-GC-FID/MS[20]
Oilseed RapeLeavesUnstressed2.15-4.71-LC/MS[21]

Experimental Protocols

Protocol 1: Jasmonate Extraction and Purification from Plant Tissues

This protocol describes a general method for the extraction and partial purification of jasmonates from plant tissues, suitable for subsequent analysis by LC-MS/MS or GC-MS.[22][23][24][25]

Materials:

  • Fresh plant tissue (leaves, roots, etc.)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent: 80% methanol or 100% cold methanol[22]

  • Internal standards (e.g., deuterated JA)

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[22][24]

  • Solvents for SPE: methanol, ethyl acetate, water

  • Nitrogen gas stream or vacuum concentrator

  • Reconstitution solvent (e.g., mobile phase for LC-MS)

Procedure:

  • Sample Collection and Freezing: Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add cold extraction solvent (e.g., 10 mL of 80% methanol per gram of tissue).[22]

    • Add internal standards to correct for sample loss during extraction and analysis.

    • Incubate the mixture overnight at 4°C with gentle shaking.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the jasmonates.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition a C18 SPE cartridge by washing with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the jasmonates with methanol or ethyl acetate.[23][24]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, known volume of the appropriate solvent for the subsequent analysis (e.g., 100 µL of mobile phase for LC-MS/MS).

Protocol 2: Quantification of Jasmonates by LC-MS/MS

This protocol outlines the analysis of jasmonates using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, which offers high sensitivity and specificity.[10][12][13][18][22]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative ion mode for free acids (JA) and positive ion mode for esters (MeJA).[18][22]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each jasmonate and internal standard.

    • JA: e.g., m/z 209 -> 59

    • MeJA: e.g., m/z 225 -> 151

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantification:

  • Create a standard curve using a series of known concentrations of authentic jasmonate standards.

  • Calculate the concentration of jasmonates in the samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.

Protocol 3: Quantification of Jasmonates by GC-MS

This protocol details the analysis of jasmonates using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is typically required to increase the volatility of the analytes.[19][20][26][27][28][29]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • GC column suitable for phytohormone analysis (e.g., DB-5ms)

Derivatization (Methylation):

  • Before GC-MS analysis, jasmonic acid is often converted to its more volatile methyl ester (methyl jasmonate) using a methylating agent like diazomethane or by heating with HCl/methanol.[24][29]

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI)

  • Scan Mode: Full scan to identify compounds or Selected Ion Monitoring (SIM) for targeted quantification.

  • Transfer Line Temperature: 280°C

Quantification:

  • Similar to LC-MS/MS, create a standard curve using derivatized jasmonate standards.

  • Quantify the amount of jasmonates in the samples based on the peak areas of characteristic ions.

Mandatory Visualization

Jasmonate_Signaling_Pathway cluster_nucleus Nucleus Biotic_Stress Biotic Stress (e.g., Herbivory, Pathogen Attack) Membrane_Lipids Membrane Lipids (α-Linolenic Acid) Biotic_Stress->Membrane_Lipids triggers JA_Biosynthesis JA Biosynthesis Pathway (LOX, AOS, AOC, OPR3) Membrane_Lipids->JA_Biosynthesis JA_Ile JA-Ile (Active form) JA_Biosynthesis->JA_Ile produces SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds to COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor Proteins Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->JAZ targets for degradation Defense_Genes Defense Gene Expression (e.g., VSP, PDF1.2) MYC2->Defense_Genes activates Defense_Response Plant Defense Response Defense_Genes->Defense_Response leads to

Caption: Jasmonate signaling pathway in response to biotic stress.

Experimental_Workflow Plant_Material 1. Plant Material Collection (Freeze in Liquid N2) Homogenization 2. Homogenization (Grind to fine powder) Plant_Material->Homogenization Extraction 3. Extraction (e.g., 80% Methanol) Homogenization->Extraction Purification 4. Purification (Solid-Phase Extraction) Extraction->Purification Analysis 5. Quantitative Analysis Purification->Analysis LC_MS LC-MS/MS Analysis->LC_MS GC_MS GC-MS (with Derivatization) Analysis->GC_MS ELISA ELISA Analysis->ELISA Data_Analysis 6. Data Analysis (Quantification against standards) LC_MS->Data_Analysis GC_MS->Data_Analysis ELISA->Data_Analysis

Caption: General experimental workflow for monitoring jasmonate levels.

References

High-Throughput Analysis of Plant Hormones in Crude Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant hormones are a group of naturally occurring small molecules that play crucial roles in regulating virtually every aspect of plant growth and development, from seed germination to senescence.[1][2][3] Understanding the intricate hormonal networks that govern these processes is fundamental for advancements in agriculture, horticulture, and the development of novel plant-based therapeutics. The quantitative analysis of these phytohormones in crude plant extracts presents a significant analytical challenge due to their low endogenous concentrations, complex sample matrices, and diverse chemical properties.[4][5][6]

This document provides a comprehensive guide to the high-throughput analysis of major plant hormones, including auxins, cytokinins, gibberellins (GAs), and abscisic acid (ABA), from crude plant extracts. The protocols detailed herein are primarily based on Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique that has become the cornerstone of modern plant hormone analysis.[4][7][8] This methodology allows for the simultaneous quantification of multiple hormone classes in a single run, significantly increasing sample throughput and providing a holistic view of the hormonal profile within a plant tissue.[1][4][9]

Application

This high-throughput methodology is applicable to a wide range of research and development areas, including:

  • Plant Physiology and Developmental Biology: Elucidating the roles of hormones in various developmental processes and responses to environmental stimuli.

  • Agricultural Biotechnology: Screening for crop varieties with desirable hormonal profiles for improved yield, stress tolerance, and nutrient utilization.

  • Drug Discovery and Development: Identifying and quantifying bioactive compounds in medicinal plants that may modulate hormonal signaling pathways.

  • Herbicide and Plant Growth Regulator Research: Assessing the impact of chemical treatments on endogenous hormone levels.

Materials and Reagents

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Isopropanol, Dichloromethane, Formic acid, Water (Milli-Q or equivalent).

  • Standards: Authentic standards of the plant hormones of interest and their corresponding stable isotope-labeled internal standards (e.g., [13C6]IAA).[10][11]

  • Chemicals: Hydrochloric acid (HCl), Ammonium hydroxide.

  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase (e.g., C18) and ion-exchange cartridges.

  • General Lab Equipment: Homogenizer (e.g., TissueLyser), centrifuge, evaporator (e.g., SpeedVac or nitrogen evaporator), vortex mixer, analytical balance, pH meter, volumetric flasks, and pipettes.

Experimental Protocols

Sample Preparation and Homogenization

Accurate quantification begins with proper sample handling and extraction. It is crucial to minimize enzymatic activity and degradation of hormones during this process.

  • Harvest plant tissue (50-100 mg fresh weight) and immediately freeze it in liquid nitrogen to quench metabolic activity.[1][12]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Accurately weigh the frozen powder and transfer it to a microcentrifuge tube.

  • Add a pre-determined amount of a cocktail of stable isotope-labeled internal standards to each sample. This is critical for accurate quantification as it corrects for sample loss during preparation and for matrix effects during analysis.[3][13]

Hormone Extraction

The choice of extraction solvent is critical for efficient recovery of a broad range of hormones with varying polarities.

  • Add 1 mL of a pre-chilled extraction solvent, such as a modified Bieleski solvent (methanol/water/formic acid) or 2-propanol:H2O:concentrated HCl (2:1:0.002, v/v/v), to the homogenized tissue.[12][14]

  • Vortex the sample thoroughly and incubate on a shaker at 4°C for 30 minutes.

  • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted hormones.

  • For comprehensive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants can be pooled.

Solid-Phase Extraction (SPE) for Sample Cleanup and Fractionation

Crude plant extracts contain numerous interfering compounds that can suppress the ionization of target hormones in the mass spectrometer.[8] SPE is a crucial step for removing these interferences and concentrating the hormones.

  • Conditioning: Condition a reversed-phase C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the hormones with 1 mL of methanol.

  • For separating acidic and basic hormones, a tandem SPE approach using both reversed-phase and ion-exchange cartridges can be employed.

UPLC-MS/MS Analysis

The purified hormone fractions are then analyzed by UPLC-MS/MS. The UPLC system separates the different hormone species, and the tandem mass spectrometer provides sensitive and specific detection and quantification.

  • Evaporation and Reconstitution: Evaporate the eluted sample to dryness under a gentle stream of nitrogen or using a SpeedVac. Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Chromatographic Separation: Inject the reconstituted sample onto a UPLC system equipped with a suitable reversed-phase column (e.g., C18). A typical gradient elution program uses a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each hormone and its internal standard.[1][4]

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different samples or treatments.

Table 1: Recovery Rates of Plant Hormones Using the Described Protocol

Hormone ClassCompoundRecovery (%)
Auxins Indole-3-acetic acid (IAA)85 - 95
Indole-3-butyric acid (IBA)80 - 90
Cytokinins trans-Zeatin75 - 85
Isopentenyladenine80 - 90
Gibberellins GA370 - 85
GA475 - 90
Abscisic Acid Abscisic Acid (ABA)90 - 98

Recovery rates are typically determined by spiking known amounts of standards into a blank matrix and comparing the measured amount to the spiked amount.

Table 2: Limits of Quantification (LOQs) for Major Plant Hormones

Hormone ClassCompoundLOQ (pg/g fresh weight)
Auxins Indole-3-acetic acid (IAA)0.1 - 1
Cytokinins trans-Zeatin0.05 - 0.5
Gibberellins GA30.1 - 1
Abscisic Acid Abscisic Acid (ABA)0.1 - 1

LOQs can vary depending on the specific instrument and matrix.[15]

Table 3: Example of Plant Hormone Content in Arabidopsis thaliana Rosette Leaves

Hormone ClassCompoundConcentration (ng/g fresh weight)
Auxins IAA15.2 ± 2.1
Cytokinins trans-Zeatin0.8 ± 0.2
Gibberellins GA41.2 ± 0.3
Abscisic Acid ABA25.6 ± 4.5

Data are presented as mean ± standard deviation from multiple biological replicates.

Mandatory Visualization

HighThroughput_PlantHormone_Analysis_Workflow A Plant Tissue Sampling (50-100 mg FW) B Homogenization (Liquid Nitrogen) A->B C Addition of Internal Standards B->C D Hormone Extraction (e.g., Modified Bieleski Solvent) C->D E Centrifugation D->E F Collect Supernatant E->F G Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) F->G H Elution of Hormones G->H I Evaporation & Reconstitution H->I J UPLC-MS/MS Analysis (MRM Mode) I->J K Data Processing & Quantification J->K

Caption: High-Throughput Plant Hormone Analysis Workflow.

Auxin_Signaling_Pathway Auxin Auxin (IAA) TIR1_AFB TIR1/AFB (Receptor) Auxin->TIR1_AFB binds to Aux_IAA Aux/IAA (Repressor) TIR1_AFB->Aux_IAA interacts with Ub Ubiquitin TIR1_AFB->Ub promotes ubiquitination of Aux/IAA ARF ARF (Transcription Factor) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Ub->Aux_IAA

Caption: Simplified Auxin Signaling Pathway.

References

Troubleshooting & Optimization

minimizing matrix effects in phytohormone analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in phytohormone analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of phytohormone analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2][3] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][4]

Q2: How can I determine if my phytohormone analysis is affected by matrix effects?

A2: Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative method where the response of an analyte in a standard solution is compared to the response of the same analyte spiked into a blank matrix extract after the extraction process.[1][4] A difference in response indicates the presence of matrix effects.

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation in the baseline signal of the infused analyte indicates at which retention times co-eluting matrix components cause ion suppression or enhancement.[4][5]

  • Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent can be compared to the slope of a calibration curve prepared in a matrix-matched standard. A significant difference between the slopes suggests the presence of matrix effects.[1][6]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: The main strategies can be categorized as follows:

  • Sample Preparation and Cleanup: The goal is to remove interfering matrix components before analysis. Common techniques include Solid-Phase Extraction (SPE) and liquid-liquid extraction.[7][8]

  • Chromatographic Separation: Optimizing the chromatographic method can help separate the target phytohormones from interfering matrix components.[4]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their effect on analyte ionization.[4][9][10] However, this may compromise the limit of detection.[11]

  • Internal Standards: The use of an internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, is a highly effective way to compensate for matrix effects.[4][12] The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.

  • Standard Addition Method: This method involves adding known amounts of the analyte standard to the sample. It is a reliable way to correct for matrix effects, especially when a blank matrix is unavailable.[12][13]

  • Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix that is similar to the sample matrix. This helps to ensure that the standards and the samples experience similar matrix effects.[11][14]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in phytohormone quantification.

Possible Cause: Significant and variable matrix effects between samples.

Troubleshooting Steps:

  • Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method for a representative set of your samples.

  • Improve Sample Cleanup: If significant matrix effects are observed, enhance your sample cleanup protocol. Consider using a different SPE sorbent or adding a liquid-liquid extraction step. For example, a mixed-mode polymeric cation-exchange cartridge has been shown to be effective for phytohormone cleanup.[7]

  • Implement an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for each analyte. This is the most robust method for correcting variability in matrix effects.

  • Use the Standard Addition Method: If SIL internal standards are not available, the standard addition method can be a powerful alternative for accurate quantification in complex matrices.[12][15]

Issue 2: Low signal intensity and poor sensitivity for target phytohormones.

Possible Cause: Severe ion suppression due to matrix components.

Troubleshooting Steps:

  • Identify Suppression Zones: Use the post-column infusion technique to identify the retention time regions with significant ion suppression.

  • Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or even the column chemistry to shift the elution of your target phytohormones away from these suppression zones.

  • Optimize Sample Preparation: Focus on removing the classes of compounds that are likely causing the suppression. For instance, if dealing with high-lipid tissues, a targeted lipid removal step might be necessary.[7]

  • Dilute the Sample: A simple dilution of the extract can often reduce ion suppression.[9][10] Test a series of dilutions to find the optimal balance between reducing matrix effects and maintaining sufficient sensitivity.

Data Presentation

Table 1: Comparison of Methods to Mitigate Matrix Effects

MethodPrincipleAdvantagesDisadvantages
Stable Isotope-Labeled Internal Standard Co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[4]Highly accurate and precise.[12]Can be expensive and not always commercially available for all phytohormones.[4][12]
Standard Addition Method Known amounts of a standard are added directly to the sample aliquots to create a calibration curve within the matrix.[12][13]Corrects for proportional matrix effects without the need for a blank matrix.[4]Can be laborious as it requires multiple analyses for each sample.[12]
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix that is as similar as possible to the sample matrix.[11]Compensates for matrix effects by ensuring standards and samples are affected similarly.Finding a true blank matrix can be difficult, and matrix variability can still be an issue.[2]
Improved Sample Cleanup (e.g., SPE) Removes interfering compounds from the sample before LC-MS analysis.[7]Can significantly reduce matrix effects and improve overall data quality.May lead to analyte loss if not optimized properly and can be time-consuming.[16]
Sample Dilution Reduces the concentration of all matrix components, thereby lessening their impact on ionization.[4]Simple and can be effective for highly concentrated samples.Can decrease sensitivity, potentially making it unsuitable for trace-level analysis.[4][11]

Table 2: Example of Matrix Effect Evaluation in Lotus japonicus Extracts

PhytohormoneTissueIon Suppression (%)
Abscisic acid (ABA)Root55.2
Stem48.9
Leaf33.3
Indole-3-acetic acid (IAA)Root78.5
Stem65.4
Leaf45.1
trans-Zeatin (tZ)Root87.3
Stem79.8
Leaf62.7

This table summarizes data showing the percentage of ion suppression for different phytohormones in various tissues of Lotus japonicus, highlighting the variability of matrix effects.[12][15]

Experimental Protocols

Protocol 1: General Phytohormone Extraction and Cleanup

This protocol provides a general workflow for the extraction and purification of multiple phytohormone classes.

  • Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.[8]

  • Extraction: Add a cold extraction solvent (e.g., 80% acetonitrile with 1% acetic acid) containing internal standards to the powdered tissue.[17] Vortex and incubate at a low temperature (e.g., -20°C).

  • Centrifugation: Centrifuge the mixture to pellet the solid debris.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness using a speed vacuum.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 1% acetic acid).[17]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol, followed by equilibration with the reconstitution solvent.[17]

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove polar interferences.

    • Elute the phytohormones with a stronger solvent (e.g., 80% acetonitrile with 1% acetic acid).[17]

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.[17]

Protocol 2: Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare Three Sets of Samples:

    • Set A: A standard solution of the phytohormone in the initial mobile phase.

    • Set B: A blank matrix extract (a sample extract known to not contain the analyte) spiked with the phytohormone standard at the same concentration as Set A.

    • Set C (for Recovery): A blank matrix spiked with the phytohormone standard before the extraction process.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect (%ME):

    • %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.[5]

    • A value > 100% indicates ion enhancement.[5]

  • Calculate Recovery (%RE):

    • %RE = (Peak Area in Set C / Peak Area in Set B) * 100

Visualizations

Experimental_Workflow A Plant Tissue Homogenization B Extraction with Solvent & Internal Standards A->B C Centrifugation B->C D Supernatant Collection C->D E Solid-Phase Extraction (SPE) Cleanup D->E F Evaporation & Reconstitution E->F G LC-MS/MS Analysis F->G

Caption: Phytohormone extraction and analysis workflow.

Matrix_Effect_Evaluation cluster_prep Sample Preparation A Standard in Solvent (Set A) D LC-MS/MS Analysis A->D B Blank Matrix Extract C Spike with Standard (Set B) B->C C->D E Compare Peak Areas (Set A vs. Set B) D->E F Calculate % Matrix Effect E->F

Caption: Workflow for evaluating matrix effects.

References

improving sensitivity for low-level jasmonate detection.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for jasmonate analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving sensitivity for low-level jasmonate detection and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of jasmonates?

A1: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is generally considered one of the most sensitive methods for quantifying jasmonates.[1] With techniques like solid-phase extraction (SPE) for sample enrichment and optimized chromatography, it's possible to achieve limits of quantification (LOQs) in the 10⁻¹⁵ to 10⁻¹⁷ mole range.[1] For specific applications, highly sensitive monoclonal antibody-based enzyme-linked immunosorbent assays (ELISAs) and gas chromatography-mass spectrometry (GC-MS) with specific derivatization and extraction techniques can also provide excellent sensitivity, with detection limits reported in the picogram to femtogram range.[2][3][4]

Q2: Is derivatization necessary for jasmonate analysis by GC-MS?

A2: Yes, derivatization is typically required for the analysis of jasmonic acid (JA) by GC-MS. JA is a non-volatile compound, and derivatization converts it into a more volatile and thermally stable form suitable for gas chromatography.[5][6] A common method is methylation (e.g., with diazomethane or HCl/methanol) to convert JA into methyl jasmonate (MeJA).[4][7] Methyl chloroformate derivatization is another effective technique.[5]

Q3: Can I measure jasmonic acid (JA) and methyl jasmonate (MeJA) simultaneously?

A3: Yes, both LC-MS/MS and GC-MS methods have been developed for the simultaneous detection of JA and MeJA from a single sample.[8][9][10] For ELISA, it is possible to measure both by using two different extraction methods in parallel. In one method, MeJA is evaporated, leaving only JA to be measured. In the second, both are extracted, and the total is measured after converting all JA to MeJA.[2][3]

Q4: What are the key steps to improve recovery during sample extraction and purification?

A4: To improve recovery, optimize your extraction solvent and purification method. Using 80% methanol or an acetonitrile solution with 1% formic acid can effectively extract jasmonates while minimizing the co-extraction of interfering lipids.[8][11] Solid-phase extraction (SPE) using C18 or mixed-mode polymeric cation-exchange cartridges is a crucial step for cleaning up the extract and concentrating the analytes.[7][11] Including an internal standard, such as dihydrojasmonic acid (dh-JA), can help correct for losses during sample preparation.[12]

Troubleshooting Guides

Low or No Signal
Potential Cause Recommended Solution Method
Inefficient Extraction/Purification Optimize extraction solvent and SPE protocol. Ensure the pH of the sample is adjusted correctly before loading onto the SPE cartridge.[9] Use an internal standard to track recovery.All
Analyte Degradation Process samples quickly and store them at -80°C.[13] Avoid repeated freeze-thaw cycles. Keep extracts on ice whenever possible.All
Poor Derivatization Efficiency Ensure reagents (e.g., diazomethane, MSTFA, methyl chloroformate) are fresh and anhydrous, as water can interfere with the reaction.[14] Optimize reaction time and temperature.GC-MS
Low Instrument Sensitivity Calibrate and tune the mass spectrometer according to the manufacturer's instructions.[1] For LC-MS, optimize ESI source parameters (e.g., ion spray voltage, source temperature).[1] For GC-MS, operate in selected-ion monitoring (SIM) mode for higher sensitivity.[15]LC-MS, GC-MS
Inactive Reagents or Antibodies Check the expiration dates of all reagents, standards, and kit components.[16] Store antibodies and enzyme conjugates at the recommended temperature and avoid light exposure for fluorophores.ELISA
Sub-optimal Incubation Conditions Ensure all incubation steps are carried out at the temperature specified in the protocol. Use a plate sealer to prevent evaporation and ensure even temperature distribution across the plate.[16]ELISA
High Background or Poor Specificity
Potential Cause Recommended Solution Method
Matrix Effects Improve sample cleanup. Incorporate a liquid-liquid extraction step or use more selective SPE sorbents like primary-secondary amine (PSA) to remove interfering polar acids.[8][11]LC-MS, GC-MS
Cross-Reactivity of Antibody Use a highly specific monoclonal antibody.[17] Test for cross-reactivity with structurally similar compounds that may be present in the sample.ELISA
Inadequate Washing Increase the number or duration of wash steps. Ensure complete removal of wash buffer by tapping the plate on absorbent paper after each wash.[16]ELISA
Contamination Use fresh, high-purity solvents and reagents. Ensure all glassware and plasticware are thoroughly clean. Change pipette tips between samples and standards.[16]All
Substrate Degradation Store the substrate protected from light and use it promptly after preparation.[16]ELISA

Quantitative Data on Detection Methods

The sensitivity of jasmonate detection varies significantly depending on the methodology and instrumentation. The following table summarizes reported performance metrics for common techniques.

MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeReference(s)
UPLC-MS/MS Jasmonates0.03 ng/mL (JA)10⁻¹⁷ - 10⁻¹⁵ mol-[1][10]
0.075 ng/mL (MeJA)
GC-MS Methyl Jasmonate0.257 ng/mL0.856 ng/mL1 - 100 ng/mL[6][15]
Jasmonic Acid~500 fg/injection-5 - 1000 ng[4]
Jasmonates2 - 10 ng/mL-Four orders of magnitude[5]
ELISA (mAb-based) Methyl Jasmonate0.20 ng/mL--[2][3]
dcELISA (mAb-based) Methyl Jasmonate--0.7 - 97.0 ng/mL[17]
HPLC-FLD (derivatized) Jasmonic Acid2.9 ng/mL--[12]

Experimental Protocols

Protocol 1: Jasmonate Extraction and Purification for LC-MS/MS

This protocol is adapted for high sensitivity analysis of jasmonates from plant tissue.

  • Sample Collection & Homogenization:

    • Harvest approximately 100 mg of plant tissue and immediately freeze in liquid nitrogen.[13]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powder to a 2 mL microcentrifuge tube and record the exact weight.

  • Extraction:

    • Add 1 mL of cold extraction solution (80% methanol or a solution of methanol:isopropanol:acetic acid (20:79:1)).[8][13]

    • Add an appropriate amount of an internal standard (e.g., d2-JA).

    • Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes with occasional shaking.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.[13]

    • Collect the supernatant in a new tube. Re-extract the pellet with another 0.5 mL of extraction solution, centrifuge, and pool the supernatants.

  • Solid-Phase Extraction (SPE) Purification:

    • Activate a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Dilute the pooled supernatant with water to reduce the methanol concentration to <10%.

    • Load the diluted extract onto the C18 cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the jasmonates with 1 mL of 60-80% methanol.[7]

    • Dry the eluate completely using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 20% methanol in water) for LC-MS/MS analysis.[9]

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes methylation using methyl chloroformate (MCF).

  • Sample Preparation: Start with a purified, dried plant extract obtained from Protocol 1.

  • Derivatization Reaction:

    • To the dried extract, add 200 µL of 1% NaOH solution, 147 µL of methanol, and 34 µL of pyridine. Vortex vigorously for 30 seconds.[5]

    • Add 20 µL of methyl chloroformate (MCF) and vortex immediately for 30 seconds.[5]

    • Add a second 20 µL aliquot of MCF and vortex again for 30 seconds.[5]

  • Extraction of Derivatives:

    • Add 400 µL of chloroform, mix for 10 seconds, then add 400 µL of 50 mM sodium bicarbonate solution.[5]

    • Mix for another 15 seconds and centrifuge at high speed for 30 seconds to separate the phases.

    • Carefully transfer the lower chloroform phase containing the derivatized jasmonates to a new vial for GC-MS injection.

Visualizations

Jasmonate Signaling Pathway

Caption: Core components of the jasmonate (JA) signaling pathway.

Experimental Workflow for Jasmonate Detection

Jasmonate_Workflow cluster_analysis Analysis Method Start Start: Plant Tissue (~100 mg) Freeze 1. Flash Freeze (Liquid Nitrogen) Start->Freeze Grind 2. Homogenize (Grind to Powder) Freeze->Grind Extract 3. Solvent Extraction (e.g., 80% Methanol + Internal Std.) Grind->Extract Purify 4. Purification (Solid-Phase Extraction) Extract->Purify Dry 5. Dry Down (Vacuum Concentrator) Purify->Dry LC_MS LC-MS/MS Analysis Dry->LC_MS Reconstitute in Mobile Phase Derivatize 6. Derivatization (e.g., Methylation) Dry->Derivatize Data 7. Data Acquisition & Quantification LC_MS->Data GC_MS GC-MS Analysis Derivatize->GC_MS GC_MS->Data End End: Results Data->End

Caption: General experimental workflow for jasmonate analysis.

References

troubleshooting peak tailing in jasmonic acid chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of jasmonic acid, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography?

A1: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. A tailing factor greater than 1 indicates peak tailing.

Q2: Why is peak tailing a problem in jasmonic acid analysis?

A2: Peak tailing can significantly impact the quality and reliability of your results. It can lead to:

  • Reduced resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[1]

  • Inaccurate quantification: The asymmetrical shape can lead to errors in peak integration and, therefore, inaccurate measurement of jasmonic acid concentration.[1]

  • Poor reproducibility: Inconsistent peak shapes make it challenging to obtain reproducible results between different runs and batches.[1]

Q3: What are the common causes of peak tailing for an acidic compound like jasmonic acid?

A3: For acidic compounds like jasmonic acid, peak tailing in reverse-phase HPLC is often caused by:

  • Secondary interactions: Unwanted interactions between the acidic analyte and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[2]

  • Mobile phase pH: If the mobile phase pH is not optimal, jasmonic acid can exist in both ionized and non-ionized forms, leading to mixed-mode retention and peak tailing.

  • Column issues: Degradation of the column, voids in the packing material, or a blocked frit can all contribute to poor peak shape.[2]

  • Sample-related problems: High sample concentration (mass overload), or a mismatch between the sample solvent and the mobile phase can cause peak distortion.[3]

  • System issues: Excessive extra-column volume (e.g., long tubing) can lead to band broadening and peak tailing.[1]

Troubleshooting Guide: Peak Tailing in Jasmonic Acid Chromatography

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your jasmonic acid analysis.

Step 1: Evaluate the Peak Shape

Before making any changes, quantify the extent of the tailing. Calculate the Asymmetry Factor (As) or Tailing Factor (Tf). A value greater than 1.2 indicates a potential issue that needs to be addressed.[4]

Peak Asymmetry Calculation:

The asymmetry factor is calculated as:

As = B / A[5]

Where:

  • A is the width of the front half of the peak measured at 10% of the peak height.

  • B is the width of the back half of the peak measured at 10% of the peak height.

Step 2: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed (As > 1.2) check_mobile_phase Check Mobile Phase pH and Composition start->check_mobile_phase check_column Inspect Column Condition check_mobile_phase->check_column pH & buffer OK solution_mp Adjust pH (2.5-3.5) Increase Buffer Strength check_mobile_phase->solution_mp pH incorrect or buffer weak check_sample Review Sample Preparation check_column->check_sample Column OK solution_col Use End-capped Column Flush or Replace Column check_column->solution_col Column old or inappropriate check_system Examine HPLC System check_sample->check_system Sample OK solution_sample Dilute Sample Match Sample Solvent check_sample->solution_sample Overload or solvent mismatch solution_system Minimize Tubing Length Check for Leaks check_system->solution_system Excessive dead volume end Symmetrical Peak (As ≈ 1) solution_mp->end solution_col->end solution_sample->end solution_system->end JASignaling Wounding Wounding/ Herbivory JA_Biosynthesis JA Biosynthesis Wounding->JA_Biosynthesis JA_Ile JA-Ile (Active form) JA_Biosynthesis->JA_Ile COI1 COI1 (Receptor) JA_Ile->COI1 SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 JAZ JAZ Repressor JAZ->SCF_COI1 binds to MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome SCF_COI1->Proteasome targets JAZ for degradation Gene_Expression Defense Gene Expression MYC2->Gene_Expression activates

References

Technical Support Center: Optimizing LC Gradient for Separation of Jasmonate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) gradients for the separation of jasmonate isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of jasmonate isomers important?

The separation of jasmonate isomers is crucial due to their distinct biological activities. For instance, of the four stereoisomers of jasmonoyl-isoleucine (JA-Ile), only (+)-7-iso-JA-L-Ile is the endogenous bioactive hormone that binds to the COI1-JAZ co-receptor to initiate downstream signaling. The other isomers, such as (-)-JA-L-Ile, are inactive. Therefore, accurate quantification of the bioactive isomer is essential for understanding its physiological role and for drug development purposes.

Q2: What are the main types of jasmonate isomers I need to consider for separation?

Jasmonates can exist as several types of isomers, primarily:

  • Diastereomers: Stereoisomers that are not mirror images of each other. A common example is the relationship between (+)-7-iso-jasmonoyl-L-isoleucine and (-)-jasmonoyl-L-isoleucine, which differ in the stereochemistry at the C-7 position of the jasmonic acid moiety.

  • Enantiomers: Non-superimposable mirror images of each other.

  • Cis/trans (geometric) isomers: These differ in the spatial arrangement of substituents around a double bond or a ring structure. For jasmonates, this typically refers to the orientation of the two side chains on the cyclopentanone ring.

Q3: What are the primary challenges in separating jasmonate isomers by LC?

The main challenges stem from the structural similarity of the isomers, which results in very similar physicochemical properties. This often leads to:

  • Co-elution: Isomers may elute from the column at or very near the same time, making individual quantification difficult.

  • Poor resolution: Peaks for different isomers may overlap significantly, leading to inaccurate measurements.

  • Peak tailing or fronting: Non-ideal peak shapes can further complicate quantification and reduce resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of LC gradients for jasmonate isomer separation.

Problem Potential Cause(s) Suggested Solution(s)
Poor resolution between isomers Inappropriate stationary phase.Consider a column with different selectivity. For enantiomers, a chiral stationary phase is necessary. For diastereomers and cis/trans isomers, phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivity to standard C18 columns.
Mobile phase composition is not optimal.Modify the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). Introduce or adjust the concentration of a mobile phase additive, such as a cyclodextrin, to enhance chiral recognition. Adjusting the pH of the mobile phase can alter the ionization state of jasmonic acid and its conjugates, potentially improving separation.
Gradient slope is too steep.A shallower gradient (slower increase in organic solvent concentration) provides more time for the isomers to interact with the stationary phase, often leading to better resolution.
Temperature is not optimized.Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Experiment with different column temperatures (e.g., in the range of 25-45°C) to see if resolution improves.[1]
Co-elution of specific isomers (e.g., JA-Ile diastereomers) The isomers have very similar hydrophobicity and structure.Employ a chiral stationary phase, which can provide stereospecific interactions necessary to separate enantiomers and can also improve the separation of diastereomers. Utilize mobile phase additives like cyclodextrins, which can form inclusion complexes with the isomers to different extents, thereby altering their retention times.
Peak Tailing Secondary interactions between basic analytes and acidic silanol groups on the silica-based column packing.Use a highly deactivated, end-capped column. Lower the pH of the mobile phase to suppress the ionization of silanol groups. Add a competing base to the mobile phase in small concentrations.
Column overload.Reduce the sample concentration or injection volume.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column collapse.This is a more severe issue and often requires column replacement. Ensure operating conditions (pH, temperature, pressure) are within the manufacturer's limits.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Improper column equilibration.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Mobile phase preparation inconsistencies.Prepare fresh mobile phase for each run and ensure accurate composition.

Experimental Protocols & Data

Protocol 1: Separation of Methyl Jasmonate Stereoisomers using RP-HPLC with a Chiral Mobile Phase Additive

This protocol is adapted from a method for separating the four stereoisomers of methyl jasmonate (MeJA).[1]

  • Column: C18 column (250 mm length)

  • Mobile Phase: 20% Methanol in water with 16 mM methyl-β-cyclodextrin (M-β-CD)

  • Flow Rate: 1.25 mL/min

  • Temperature: 45 °C

  • Detection: UV at an appropriate wavelength for MeJA

Expected Elution Order: (-)-epi-MeJA, (-)-MeJA, (+)-MeJA, and (+)-epi-MeJA.[1]

Quantitative Data Example: Separation of Methyl Jasmonate Stereoisomers

The following table summarizes the separation parameters from the described method.

Parameter Value Reference
ColumnC18, 250 mm[1]
Mobile Phase20% Methanol, 16 mM M-β-CD[1]
Flow Rate1.25 mL/min[1]
Temperature45 °C[1]
Elution Order(-)-epi-MeJA, (-)-MeJA, (+)-MeJA, (+)-epi-MeJA[1]

Visualizations

Jasmonate Signaling Pathway

The following diagram illustrates the core jasmonate signaling pathway, highlighting the central role of the bioactive isomer, (+)-7-iso-jasmonoyl-L-isoleucine.

Jasmonate_Signaling Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis Induces JA Jasmonic Acid (JA) JA_Biosynthesis->JA JAR1 JAR1 JA->JAR1 Inactive_Isomers Other JA-Ile Isomers (Inactive) JA->Inactive_Isomers Can form JA_Ile (+)-7-iso-JA-L-Ile (Bioactive) JAR1->JA_Ile Conjugation SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binds to COI1 COI1 COI1->SCF_COI1 JAZ JAZ Proteins (Repressors) JAZ->SCF_COI1 Recruited by Ubiquitination Ubiquitination & Degradation JAZ->Ubiquitination TF Transcription Factors (e.g., MYC2) JAZ->TF Represses SCF_COI1->Ubiquitination Mediates Ubiquitination->JAZ Degrades Gene_Expression Jasmonate-Responsive Gene Expression TF->Gene_Expression Activates Response Plant Defense & Development Gene_Expression->Response Inactive_Isomers->SCF_COI1 No/Weak Binding

Caption: Core jasmonate signaling pathway.

Experimental Workflow: LC Gradient Optimization

This workflow provides a systematic approach to developing and optimizing an LC gradient for the separation of jasmonate isomers.

LC_Optimization_Workflow Start Start: Define Analytical Goal (e.g., separate specific isomers) Column_Selection 1. Column Selection (C18, Phenyl, Chiral?) Start->Column_Selection Scouting_Gradient 2. Run Scouting Gradient (e.g., 5-95% ACN over 30 min) Column_Selection->Scouting_Gradient Evaluate_Scout 3. Evaluate Initial Separation Scouting_Gradient->Evaluate_Scout Poor_Resolution Poor/No Resolution Evaluate_Scout->Poor_Resolution No Some_Separation Some Separation Evaluate_Scout->Some_Separation Yes Change_Column Change Column Chemistry (e.g., C18 to Phenyl or Chiral) Poor_Resolution->Change_Column Adjust_Gradient 4. Adjust Gradient Slope (Shallow gradient around elution time) Some_Separation->Adjust_Gradient Change_Column->Scouting_Gradient Re-run Evaluate_Gradient 5. Evaluate Resolution Adjust_Gradient->Evaluate_Gradient Evaluate_Gradient->Poor_Resolution No Good_Resolution Good Resolution Evaluate_Gradient->Good_Resolution Yes Optimize_Parameters 6. Fine-Tune Parameters (Temperature, Flow Rate, Additives) Good_Resolution->Optimize_Parameters Final_Method Final Optimized Method Optimize_Parameters->Final_Method

Caption: Workflow for LC gradient optimization.

References

correcting for isotopic impurity of rac-Jasmonic Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the isotopic impurity of rac-Jasmonic Acid-d6 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic impurity in this compound and why is it a concern?

A1: Isotopic impurity refers to the presence of isotopologues other than the desired deuterated form (d6) in a sample of this compound. For instance, a batch of this compound will inevitably contain small amounts of d5, d4, d3, d2, d1, and even the unlabeled d0 form. This is a crucial concern in quantitative mass spectrometry-based assays where this compound is used as an internal standard. The presence of these lighter isotopologues can contribute to the signal of the analyte being measured (endogenous, unlabeled jasmonic acid), leading to an overestimation of its concentration if not properly corrected.

Q2: What are the common causes of isotopic impurity in deuterated standards like this compound?

A2: Isotopic impurity in deuterated standards arises from several factors during the chemical synthesis process:

  • Incomplete Deuteration: The chemical reactions used to replace hydrogen atoms with deuterium atoms may not go to completion, leaving some positions with hydrogen.

  • Isotopic Abundance of Starting Materials: The starting materials used for synthesis naturally contain a small percentage of heavier isotopes (e.g., ¹³C).

  • Back-Exchange: Under certain storage or experimental conditions (e.g., in protic solvents), deuterium atoms can exchange back to hydrogen.

Q3: How can I determine the isotopic distribution of my this compound standard?

A3: The isotopic distribution of your this compound standard can be determined by analyzing a neat solution of the standard using high-resolution mass spectrometry (HR-MS).[1] By examining the mass spectrum, you can identify and quantify the relative abundance of each isotopologue (d0 to d6). It is recommended to perform this analysis on each new lot of the standard to ensure accurate quantification.

Q4: What is the difference between isotopic enrichment and species abundance?

A4: Isotopic enrichment refers to the percentage of a specific isotope (e.g., deuterium) at a particular labeled position in a molecule.[2][3] Species abundance, on the other hand, is the percentage of molecules that have a specific isotopic composition.[2][3] For example, a this compound standard with 99% isotopic enrichment does not mean that 99% of the molecules are the d6 species. It means that at each of the six labeled positions, there is a 99% probability of finding a deuterium atom. This results in a distribution of d6, d5, d4, etc., species.

Troubleshooting Guides

Issue: Overestimation of Endogenous Jasmonic Acid Concentration

Symptom: The calculated concentration of endogenous jasmonic acid in your samples is unexpectedly high, or you are detecting jasmonic acid in your blank samples that only contain the internal standard.

Possible Cause: Contribution of the d0 isotopologue from the this compound internal standard to the analyte signal.

Solution:

  • Characterize the Isotopic Distribution: Analyze a neat solution of your this compound standard by LC-MS to determine the relative abundance of all isotopologues (d0-d6).

  • Apply a Correction Factor: Use the determined isotopic distribution to calculate the contribution of the d0 isotopologue from your internal standard to the signal of your analyte. Subtract this contribution from the measured analyte signal before calculating the final concentration.

Data Presentation: Isotopic Distribution of a Typical Batch of this compound

The following table represents a hypothetical, yet realistic, isotopic distribution for a commercial batch of this compound with a stated isotopic enrichment of 98%.

IsotopologueMass Shift (Da)Relative Abundance (%)
d0 (Unlabeled)00.10
d1+10.50
d2+22.50
d3+38.00
d4+415.00
d5+525.00
d6 (Fully Labeled)+648.90

Experimental Protocols

Protocol 1: Determination of Isotopic Distribution of this compound

Objective: To determine the relative abundance of each isotopologue (d0-d6) in a given lot of this compound.

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • High-Resolution Liquid Chromatograph-Mass Spectrometer (LC-MS)

Methodology:

  • Prepare a Standard Solution: Prepare a neat solution of the this compound standard in methanol at a concentration of approximately 1 µg/mL.

  • LC-MS Analysis:

    • Inject the standard solution onto the LC-MS system.

    • Acquire full scan mass spectra in the mass range that includes all expected isotopologues of jasmonic acid (e.g., m/z 210-220).

    • Ensure sufficient mass resolution to distinguish between the different isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms for each expected isotopologue (d0 to d6).

    • Integrate the peak area for each isotopologue.

    • Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.

Protocol 2: Correction for Isotopic Impurity in a Quantitative Assay

Objective: To correct for the contribution of isotopic impurities from the this compound internal standard to the analyte signal in a quantitative experiment.

Methodology:

  • Determine Isotopic Distribution: Follow Protocol 1 to determine the isotopic distribution of your this compound standard.

  • Sample Analysis: Prepare and analyze your samples, which have been spiked with a known concentration of the this compound internal standard, using your established LC-MS method.

  • Data Processing:

    • Measure the peak area of the endogenous jasmonic acid (analyte) and the d6 isotopologue of the internal standard.

    • Calculate the contribution of the d0 isotopologue from the internal standard to the analyte signal using the following formula: d0_contribution = (Area_d6_IS / Abundance_d6) * Abundance_d0 Where:

      • Area_d6_IS is the measured peak area of the d6 internal standard.

      • Abundance_d6 is the relative abundance of the d6 isotopologue (from Protocol 1).

      • Abundance_d0 is the relative abundance of the d0 isotopologue (from Protocol 1).

    • Calculate the corrected analyte area: Corrected_Analyte_Area = Measured_Analyte_Area - d0_contribution

    • Use the Corrected_Analyte_Area to calculate the concentration of the endogenous jasmonic acid using your calibration curve.

Mandatory Visualization

Isotopic_Purity_Workflow cluster_prep Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_output Result prep Prepare Neat Solution of JA-d6 lcms Acquire Full Scan HR-MS Data prep->lcms extract Extract Ion Chromatograms (d0-d6) lcms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Relative Abundances integrate->calculate dist_table Isotopic Distribution Table calculate->dist_table

Caption: Workflow for Determining the Isotopic Distribution of this compound.

Correction_Logic cluster_inputs Measured Data cluster_calculation Correction Calculation cluster_result Final Result measured_analyte Measured Analyte Area (d0) subtract Subtract Contribution from Measured Analyte Area measured_analyte->subtract measured_is Measured IS Area (d6) calc_contribution Calculate d0 Contribution from IS measured_is->calc_contribution isotopic_dist Isotopic Distribution Data isotopic_dist->calc_contribution calc_contribution->subtract corrected_area Corrected Analyte Area subtract->corrected_area quantification Accurate Quantification corrected_area->quantification

Caption: Logical Flow for Isotopic Impurity Correction in a Quantitative Assay.

References

Technical Support Center: Phytohormone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phytohormone quantification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of phytohormone analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during phytohormone quantification experiments.

Issue: Low or No Analyte Signal in LC-MS/MS

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Inefficient Extraction Review your extraction solvent and protocol.Ensure the solvent is appropriate for the target phytohormones. Methanol or methanol/water mixtures are commonly used.[1] Consider testing different solvent compositions, such as 80% aqueous acetonitrile with 1% formic acid, which has shown good performance.[2] Ensure complete homogenization of the plant tissue, often by grinding in liquid nitrogen.[1][3]
Sample Degradation Evaluate sample collection and storage procedures.Harvest samples and immediately freeze them in liquid nitrogen to halt enzymatic activity.[4] Store samples at -80°C for long-term stability.[4]
Poor Analyte Recovery During Purification Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.For SPE, ensure proper conditioning and equilibration of the cartridge.[5] Test different SPE sorbents. For LLE, select a solvent that provides good recovery for your target analytes; ethyl acetate has been shown to be effective.[2]
Suboptimal MS/MS Parameters Verify and optimize instrument settings.Tune the mass spectrometer for your specific analytes to determine the optimal precursor and product ions, collision energy, and other parameters.[6] Ensure the correct ionization mode (positive or negative) is being used for each phytohormone.
Matrix Effects Assess the impact of co-eluting compounds from the plant matrix.See the FAQ section on "How can I minimize matrix effects?" for detailed strategies.
Issue: High Variability Between Replicates

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Inconsistent Sample Homogenization Standardize the tissue grinding procedure.Ensure each sample is ground to a fine, consistent powder. Using a bead beater can improve reproducibility.[7]
Inaccurate Pipetting Calibrate and check pipettes regularly.Use calibrated pipettes for all steps, especially for adding internal standards and preparing calibration curves.
Incomplete Extraction Ensure sufficient extraction time and agitation.Vortex samples thoroughly after adding the extraction solvent and consider using a shaker for a defined period (e.g., 30 minutes).[6][8]
Fluctuations in Instrument Performance Monitor system suitability.Inject a standard solution periodically throughout the analytical run to check for drifts in retention time and signal intensity.[9]
Issue: Peak Tailing or Splitting in Chromatography

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Column Contamination or Degradation Flush the column or use a guard column.If flushing does not resolve the issue, the column may need to be replaced. A guard column can help protect the analytical column from contaminants.[9][10]
Incompatible Sample Solvent Ensure the sample solvent is compatible with the mobile phase.The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to avoid peak distortion.[10]
Column Overload Reduce the amount of sample injected.Dilute the sample or inject a smaller volume to prevent overloading the column, which can lead to peak distortion.[10]

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the best way to collect and store plant tissue for phytohormone analysis?

A1: To minimize degradation and preserve the in vivo phytohormone profile, it is crucial to flash-freeze the tissue in liquid nitrogen immediately after harvesting.[4] For long-term storage, samples should be kept at -80°C.[4]

Q2: Which extraction solvent should I use?

A2: The choice of extraction solvent depends on the specific phytohormones of interest. Methanol or mixtures of methanol and water are widely used and have been shown to be efficient for a broad range of phytohormones.[1] For example, a 7:3 methanol:water mixture has been successfully used.[6] Some protocols also recommend acidified solvents, such as 80% acetonitrile with 1% acetic acid, to improve the extraction of acidic phytohormones.[5]

Q3: Is a purification step always necessary after extraction?

A3: Yes, a purification step is highly recommended to remove interfering substances from the crude extract, such as lipids and pigments.[2] This is typically achieved using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][2] A clean sample will minimize matrix effects and improve the longevity of your analytical column.

Analytical Methods

Q4: What are the advantages of using LC-MS/MS for phytohormone quantification?

A4: LC-MS/MS is the most popular technique for phytohormone analysis due to its high sensitivity, specificity, and selectivity.[1][11] It allows for the simultaneous quantification of multiple phytohormones in a single run, even at very low concentrations.[1]

Q5: When should I consider using GC-MS?

A5: GC-MS is another powerful technique for phytohormone analysis. However, it often requires a derivatization step to increase the volatility and thermal stability of the phytohormones.[12][13] This can be useful for certain classes of phytohormones and may offer different selectivity compared to LC-MS.[14][15]

Q6: Why is the use of stable isotope-labeled internal standards so important?

A6: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for accurate quantification.[1] They have nearly identical chemical and physical properties to the endogenous analyte, meaning they co-elute and experience the same matrix effects and losses during sample preparation.[1][16] By adding a known amount of SIL-IS at the beginning of the extraction, you can accurately correct for these variations and obtain reliable quantitative data.[1]

Data Analysis and Quality Control

Q7: What are matrix effects and how can I minimize them?

A7: Matrix effects are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[17] This can lead to inaccurate quantification. To minimize matrix effects, you can:

  • Improve sample cleanup: Use a more rigorous purification protocol to remove interfering compounds.[17]

  • Dilute the sample: Diluting the extract can reduce the concentration of interfering compounds.[17]

  • Use a matrix-matched calibration curve: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[6][8]

  • Use the standard addition method: This involves adding known amounts of the standard to the sample itself to create a calibration curve within the sample matrix.[3][18]

  • Use stable isotope-labeled internal standards: As mentioned above, this is the most effective way to correct for matrix effects.[17]

The following table shows an example of the impact of matrix effects on the quantification of different phytohormones in Arabidopsis thaliana. A value greater than 1 indicates signal enhancement, while a value less than 1 indicates signal suppression.

PhytohormoneMatrix Effect (mmatrix/msolvent)
Jasmonic Acid (JA)1.07
Abscisic Acid (ABA)1.11
Salicylic Acid (SA)1.46
Jasmonoyl-isoleucine (JA-Ile)0.75
Indole-3-acetic acid (IAA)0.69
12-oxophytodienoic acid (OPDA)0.13
Data adapted from a study on validated phytohormone quantification.[6][8]

Q8: How do I build a proper calibration curve?

A8: A calibration curve should be constructed using a series of standards at different concentrations that bracket the expected concentration range of the analytes in your samples.[6][8] It is crucial that the calibration curve is linear over the intended range of quantification.[6][8]

Experimental Protocols & Workflows

General Phytohormone Extraction and Quantification Workflow

The following diagram illustrates a typical workflow for phytohormone quantification using LC-MS/MS.

Phytohormone_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Harvest 1. Harvest & Flash Freeze in Liquid Nitrogen Grind 2. Grind Frozen Tissue Harvest->Grind Extract 3. Extract with Solvent (+ Internal Standards) Grind->Extract Purify 4. Purify Extract (e.g., SPE) Extract->Purify Dry 5. Dry Down & Reconstitute Purify->Dry LCMS 6. LC-MS/MS Analysis Dry->LCMS Integrate 7. Peak Integration LCMS->Integrate Calibrate 8. Calibration Curve Integrate->Calibrate Quantify 9. Quantification Calibrate->Quantify

A typical workflow for phytohormone analysis.
Detailed Protocol: Phytohormone Extraction for LC-MS/MS Analysis

This protocol is a generalized version based on common procedures.[5][6][8]

  • Sample Homogenization:

    • Weigh out approximately 100 mg of frozen plant tissue into a 2 mL tube containing a steel bead.

    • Immediately add 1 mL of pre-chilled extraction solvent (e.g., 80% acetonitrile with 1% acetic acid) containing the appropriate stable isotope-labeled internal standards.

    • Homogenize the tissue using a bead beater until it is a fine powder.

  • Extraction:

    • Place the samples on a shaker for 30 minutes at 4°C.

    • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Purification (Solid-Phase Extraction):

    • Transfer the supernatant to a new tube.

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of 1% acetic acid.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 1% acetic acid.

    • Elute the phytohormones with 1 mL of 80% acetonitrile with 1% acetic acid.

  • Final Preparation:

    • Dry the eluate completely using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Logical Relationship: Mitigating Matrix Effects

The following diagram illustrates the decision-making process for addressing matrix effects in your analysis.

Matrix_Effects_Troubleshooting Start Matrix Effects Suspected? Use_IS Use Stable Isotope Internal Standards Start->Use_IS Yes No_IS No Stable Isotope Standards Available Start->No_IS No End Accurate Quantification Use_IS->End Matrix_Matched Prepare Matrix-Matched Calibration Curve No_IS->Matrix_Matched Standard_Addition Use Standard Addition Method No_IS->Standard_Addition Improve_Cleanup Improve Sample Cleanup Matrix_Matched->Improve_Cleanup Standard_Addition->Improve_Cleanup Dilute Dilute Sample Improve_Cleanup->Dilute Dilute->End

Decision tree for addressing matrix effects.

References

enhancing the stability of rac-Jasmonic Acid-d6 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for rac-Jasmonic Acid-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a deuterated form of jasmonic acid, a plant hormone involved in various physiological processes, including growth regulation and stress responses.[1] The deuterium labeling makes it a valuable internal standard for quantitative analysis of natural jasmonic acid by mass spectrometry.[2] However, like its non-deuterated counterpart, jasmonic acid is susceptible to degradation in solution, which can affect the accuracy and reproducibility of experimental results. Factors such as pH, temperature, and the type of solvent can influence its stability.

Q2: What are the primary degradation pathways for jasmonic acid in solution?

A2: Jasmonic acid can undergo several transformations in solution. The main degradation pathways include:

  • Epimerization: Conversion between the cis and trans isomers.

  • Hydroxylation: Addition of a hydroxyl group, often at the C-11 or C-12 position.[3]

  • Conjugation: Formation of conjugates with amino acids (e.g., isoleucine) or glucose.

  • Methylation: Conversion to its methyl ester, methyl jasmonate.[1]

  • Decarboxylation: Loss of the carboxyl group to form cis-jasmone.

These transformations can be influenced by enzymatic activity in biological samples or by the chemical environment of the solution.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure the long-term stability of this compound, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or lower.[4][5]

  • Solvent: Prepare stock solutions in an organic solvent such as ethanol, DMSO, or dimethyl formamide (DMF).[4][5]

  • Inert Atmosphere: Purge the solvent with an inert gas like nitrogen or argon before dissolving the compound to minimize oxidation.[4]

  • Container: Use tightly sealed vials to prevent solvent evaporation and exposure to moisture.

Q4: How long can I store aqueous solutions of this compound?

A4: It is not recommended to store aqueous solutions of jasmonic acid for more than one day.[4][5] Jasmonic acid is less stable in aqueous buffers, especially at neutral or alkaline pH, which can promote degradation. For experiments requiring aqueous solutions, it is best to prepare them fresh from a stock solution in organic solvent immediately before use.

Troubleshooting Guides

Issue 1: Inconsistent or low recovery of this compound during sample extraction.
Possible Cause Troubleshooting Step
Degradation during extraction Ensure the extraction process is performed quickly and at low temperatures (e.g., on ice) to minimize enzymatic activity and chemical degradation. Use of cold methanol for initial extraction is a common practice.[6]
Adsorption to labware Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte to surfaces.
Improper pH of extraction buffer Adjust the pH of the extraction buffer to be acidic (e.g., pH 3-4) to ensure that jasmonic acid is in its protonated form, which is more efficiently extracted with organic solvents.
Suboptimal solvent choice Use a non-polar organic solvent like diethyl ether or ethyl acetate for liquid-liquid extraction from an acidified aqueous sample.
Issue 2: Appearance of unexpected peaks in chromatograms (LC-MS analysis).
Possible Cause Troubleshooting Step
Degradation products The appearance of new peaks could indicate the formation of degradation products such as hydroxylated or conjugated forms of jasmonic acid.[3] Review the storage and handling procedures of your standards and samples. Prepare fresh solutions if degradation is suspected.
Isomeric conversion Jasmonic acid can epimerize. Ensure your chromatography method is capable of separating the different isomers if this is critical for your analysis.
Contamination Ensure all solvents are of high purity (e.g., LC-MS grade) and that all labware is thoroughly cleaned to avoid contamination.

Stability of this compound in Various Solvents

The stability of this compound is highly dependent on the solvent used for its storage and in experimental solutions. The following tables provide a qualitative summary of its stability.

Table 1: Qualitative Stability in Common Organic Solvents (for long-term storage at -20°C)

Solvent Relative Stability Notes
Ethanol HighA common solvent for preparing stock solutions.[5]
DMSO HighGood for stock solutions, but ensure it is anhydrous.[4][5]
Dimethyl Formamide (DMF) HighAnother suitable solvent for stock solutions.[4][5]
Acetonitrile Moderate to HighOften used in mobile phases for LC-MS analysis. Stability is generally good for the duration of analysis.
Methanol Moderate to HighCan be used for extraction and as a component of the mobile phase.[6]

Table 2: Qualitative Stability in Aqueous Solutions

Condition Relative Stability Notes
Acidic pH (3-5) ModerateLower pH helps to maintain the protonated form, which is generally more stable.
Neutral pH (7) LowIncreased rate of degradation. Not recommended for storage beyond one day.[4][5]
Alkaline pH (>8) Very LowSignificantly increased degradation rate. Avoid these conditions.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of this compound

Objective: To prepare a stable, concentrated stock solution of this compound for use as an internal standard.

Materials:

  • This compound (solid)

  • Ethanol (anhydrous, spectroscopic grade)

  • Inert gas (Nitrogen or Argon)

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Accurately weigh the desired amount of this compound using an analytical balance.

  • Transfer the weighed compound to a volumetric flask.

  • Add a small amount of ethanol to dissolve the solid.

  • Purge the headspace of the flask with an inert gas.

  • Bring the solution to the final volume with ethanol.

  • Cap the flask and mix thoroughly by inversion.

  • Transfer the stock solution to a labeled glass vial with a PTFE-lined cap.

  • Store the stock solution at -20°C.

Protocol 2: Solid-Phase Extraction (SPE) for an Aqueous Sample

Objective: To extract and purify this compound from an aqueous matrix prior to LC-MS analysis.

Materials:

  • Aqueous sample containing this compound

  • C18 SPE cartridge

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or acetic acid

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Condition the SPE cartridge: Pass 3-5 mL of methanol through the C18 cartridge, followed by 3-5 mL of water. Do not allow the cartridge to go dry.

  • Acidify the sample: Adjust the pH of the aqueous sample to approximately 3 with formic acid or acetic acid. This ensures that the jasmonic acid is in its protonated form for better retention on the C18 sorbent.

  • Load the sample: Slowly pass the acidified sample through the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 3-5 mL of water to remove any unretained polar impurities.

  • Elute the analyte: Elute the this compound from the cartridge with 1-2 mL of methanol into a clean collection tube.

  • Evaporate and reconstitute: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Visualizations

Jasmonic_Acid_Signaling_Pathway Stress Biotic/Abiotic Stress LinolenicAcid α-Linolenic Acid Stress->LinolenicAcid induces LOX LOX LinolenicAcid->LOX AOS AOS LOX->AOS AOC AOC AOS->AOC OPDA 12-oxo-PDA (OPDA) AOC->OPDA OPR3 OPR3 OPDA->OPR3 BetaOxidation β-oxidation OPR3->BetaOxidation JA Jasmonic Acid (JA) BetaOxidation->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Active Form) JAR1->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation ubiquitination GeneExpression Expression of JA-responsive genes MYC2->GeneExpression activates Degradation->MYC2 releases

Caption: Jasmonic acid biosynthesis and signaling pathway.

Experimental_Workflow Sample 1. Sample Collection (e.g., Plant Tissue) Spike 2. Spiking with This compound Sample->Spike Extraction 3. Extraction (e.g., with cold methanol) Spike->Extraction Purification 4. Purification (e.g., Solid-Phase Extraction) Extraction->Purification Analysis 5. LC-MS/MS Analysis Purification->Analysis Quantification 6. Data Analysis & Quantification Analysis->Quantification

Caption: General experimental workflow for quantification.

References

quality control measures for jasmonate profiling experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing reliable jasmonate profiling experiments.

Frequently Asked Questions (FAQs)

Q1: What are jasmonates and why is their accurate profiling important? A1: Jasmonates (JAs) are a class of lipid-derived plant hormones that play critical roles in regulating plant growth, development, and responses to biotic and abiotic stress.[1][2] Accurate detection and quantification of JAs, such as jasmonic acid (JA), its amino acid conjugate jasmonoyl-isoleucine (JA-Ile), and its precursor 12-oxo-phytodienoic acid (12-OPDA), are essential for understanding the signaling and metabolic pathways they mediate.[3][4]

Q2: What is the most common analytical technique for jasmonate profiling? A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely applied and powerful tool for the rapid and accurate measurement of small metabolites like jasmonates.[3] This technique offers high sensitivity and selectivity, minimizing matrix effects and allowing for the quantification of low-concentration phytohormones in small tissue samples.[5][6]

Q3: Why is quality control (QC) crucial in jasmonate profiling? A3: Quality control is essential to ensure the accuracy, reliability, and reproducibility of metabolomics data.[7] It helps identify and mitigate errors that can arise during sample preparation, data acquisition, and processing.[8] Key QC practices include the use of internal standards, pooled QC samples, and standardized protocols to build confidence in the results and allow for valid comparisons between studies.[7][8]

Q4: What are pooled QC samples and how are they used? A4: A pooled QC sample is created by combining small aliquots from every biological sample in a study.[8] This sample represents the "average" of all samples and is analyzed periodically throughout the injection series to monitor the analytical variance and assess the stability and performance of the LC-MS system.[8][9]

Q5: What is the role of an internal standard (IS) in quantification? A5: An internal standard is a compound of known quantity added to all samples to account for variability during sample preparation and analysis.[10] The most effective type is a stable isotope-labeled internal standard (SIL-IS), which has nearly identical chemical and physical properties to the target analyte.[10][11] Using the ratio of the analyte signal to the IS signal for quantification corrects for analyte loss and matrix effects, significantly improving accuracy and precision.[10][11]

Troubleshooting Guides

Issue 1: Poor Sensitivity or Low Signal Intensity
Question Possible Cause Recommended Solution & Action
Why am I getting low or no signal for my target jasmonates? Sample Degradation: Jasmonates can be unstable and degrade rapidly if samples are not handled properly. This is especially true for energy metabolites and redox carriers.[12]Immediate Freezing: Quench metabolic activity by immediately freezing samples in liquid nitrogen upon collection.[13][14] Store samples at -80°C until extraction.[3]
Inefficient Extraction: The chosen solvent or protocol may not be optimal for extracting jasmonates from the specific plant matrix. Methanol is a common and effective solvent due to its ability to penetrate plant cells.[15]Optimize Extraction: Use a validated extraction protocol, such as a two-phase extraction with methanol and subsequent partitioning.[16][17] Ensure the pH is adjusted correctly (e.g., to pH 3.0) to facilitate extraction of acidic hormones like JA.[18]
Ion Suppression (Matrix Effect): Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, reducing its signal.[19][20]Use Internal Standards: Spike samples with a stable isotope-labeled internal standard (e.g., D6-JA) to correct for matrix effects.[14][21][22] Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering compounds like photosynthetic pigments.[5] Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can mitigate suppression, but this is only feasible if the assay has very high sensitivity.[19]
Instrument Not Optimized: The mass spectrometer settings (e.g., ion source temperature, flow rates) may not be optimal for jasmonate detection.Calibrate and Optimize: Perform regular instrument calibration.[23] Optimize MS parameters using authentic standards for each target jasmonate to maximize signal intensity.
Issue 2: High Variability and Poor Reproducibility
Question Possible Cause Recommended Solution & Action
Why is there high variability between my technical or biological replicates? Inconsistent Sample Preparation: Minor variations in sample handling, extraction times, or volumes can lead to significant differences in results.Standardize Protocols: Adhere strictly to a standardized protocol for all samples to reduce variability.[7] The number of freeze-thaw cycles should be consistent for all study and QC samples.[8]
Instrument Drift: The performance of the LC-MS system can drift over the course of a long analytical run.Randomize Sample Order: Randomize the injection sequence to prevent any systematic drift from biasing the results for a particular group of samples.[13] Use Pooled QC Samples: Inject a pooled QC sample every few samples (e.g., every 5-10 injections) to monitor and potentially correct for analytical variance.[9][13]
Inaccurate Pipetting/Handling: Small errors in adding the internal standard or during dilution steps can introduce significant variability.Use Calibrated Equipment: Ensure all pipettes and balances are properly calibrated. Prepare stock solutions carefully and use a consistent procedure for spiking the internal standard into each sample.
Issue 3: Inaccurate Quantification
Question Possible Cause Recommended Solution & Action
How can I be sure my quantitative results are accurate? Matrix Effects: As mentioned, matrix effects can cause ion enhancement or suppression, leading to under- or overestimation of analyte concentrations.[24]Use Stable Isotope-Labeled IS: This is the "gold standard" for correcting matrix effects, as the SIL-IS and the analyte are affected almost identically by the matrix.[10][21] Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes. This helps compensate for matrix effects but is not applicable for endogenous compounds.[21]
Improper Calibration Curve: Using a calibration curve prepared in a pure solvent without accounting for the sample matrix can lead to inaccurate results.[6]Validate Calibration Range: Ensure the calibration curve covers the expected concentration range of the jasmonates in your samples.[6][24] The curve must be linear in the desired range, and a weighting factor (e.g., 1/x or 1/x²) may be needed for an adequate regression.[6]
Low Extraction Recovery: The analyte may not be efficiently recovered from the sample matrix during the extraction process.Assess Recovery Rate: Calculate the recovery rate by comparing the signal of an analyte spiked into a sample before extraction versus after extraction.[21][23] A good recovery is typically >80-90%.
Data Presentation: QC Parameters for Phytohormone Analysis

The following table summarizes key validation parameters from a validated LC-MS/MS method for phytohormone analysis, providing a reference for expected performance.

PhytohormoneLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Matrix Effect (%)
Jasmonic Acid (JA)0.5 - 2500.5+7%
JA-Isoleucine (JA-Ile)0.1 - 500.1-25%
OPDA0.5 - 2500.5-87%
Abscisic Acid (ABA)0.1 - 500.1+11%
Salicylic Acid (SA)0.5 - 2500.5+46%
Data adapted from a study on Arabidopsis thaliana samples.[24] A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Experimental Protocols

Protocol 1: Jasmonate Extraction from Plant Tissue

This protocol is a general guideline for the extraction of jasmonates for LC-MS/MS analysis.[6][14][15]

  • Sample Collection & Homogenization:

    • Flash-freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen immediately after harvesting.[13][14]

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • Extraction:

    • Transfer the frozen powder to a 2 mL microcentrifuge tube.

    • Add 1.0 mL of an ice-cold extraction solvent (e.g., methanol or an ethyl acetate-based solution).[14][15][18]

    • At this stage, add a known amount of stable isotope-labeled internal standards (e.g., 20-40 ng of D6-JA).[14]

    • Shake the mixture for 30-60 minutes at 4°C.

  • Centrifugation & Supernatant Collection:

    • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.[6]

    • Carefully transfer the supernatant to a new tube. For a two-phase extraction, this step may be repeated after partitioning.

  • Drying and Reconstitution:

    • Dry the supernatant completely using a vacuum concentrator (speed vac).[6]

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 70:30 methanol:water).[6]

    • Vortex and centrifuge again at 16,000 x g for 10 minutes at 4°C to pellet any insoluble debris.

  • Final Sample:

    • Transfer the final supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

This protocol provides typical parameters for the analysis of jasmonates.[5][25]

  • Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A reversed-phase C18 column (e.g., Supelcosil C18, 25 cm x 4.6 mm, 5 µm particle size) is commonly used.[26]

  • Mobile Phase:

    • A: Water with 0.1% formic acid or acetic acid.

    • B: Methanol or acetonitrile with 0.1% formic acid or acetic acid.

  • Gradient Elution: A typical gradient runs from a low percentage of solvent B (e.g., 30-40%) to a high percentage (e.g., 95-100%) over 10-20 minutes to separate the compounds.

  • Flow Rate: 0.5 - 0.85 mL/min.[26]

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5]

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic hormones like jasmonates.

  • Data Acquisition: For each jasmonate and its corresponding internal standard, specific precursor-to-product ion transitions (MRM transitions) are monitored. These transitions should be optimized using authentic standards prior to analysis.

Visualizations

Jasmonate Signaling Pathway

The core jasmonate signaling pathway is initiated by the bioactive hormone JA-Ile. In the absence of JA-Ile, JAZ repressor proteins bind to transcription factors like MYC2, preventing the expression of JA-responsive genes.[1][27] Upon stress, JA-Ile accumulates and acts as a molecular glue, promoting the interaction between JAZ proteins and the F-box protein COI1, a component of the SCFCOI1 E3 ubiquitin ligase complex.[1][28] This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome, releasing MYC2 to activate the transcription of defense and development genes.[1][29]

Jasmonate_Signaling cluster_stress Biotic/Abiotic Stress cluster_cytoplasm Cytoplasm / Nucleus cluster_degradation JAZ Degradation Stress Stress Signal JAIle JA-Ile (Bioactive Hormone) Stress->JAIle biosynthesis COI1 SCF-COI1 Complex JAIle->COI1 JAZ JAZ Repressor COI1->JAZ MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome ubiquitination MYC2_active MYC2 (Active) Genes JA-Responsive Genes MYC2->Genes inactive Proteasome->MYC2_active releases Response Defense & Developmental Response Genes->Response MYC2_active->Genes activates Jasmonate_Workflow A 1. Experimental Design B 2. Sample Collection (Rapid Freezing) A->B C 3. Sample Preparation (Extraction, Cleanup) B->C QC1 Pooled QC Sample Preparation B->QC1 QC2 Internal Standard (IS) Spiking B->QC2 D 4. LC-MS/MS Analysis (Randomized Order) C->D E 5. Data Processing (Peak Integration, Normalization) D->E QC3 QC Sample Injection (System Suitability) D->QC3 F 6. Statistical Analysis & Biological Interpretation E->F QC4 IS-based Normalization E->QC4 QC1->D

References

Validation & Comparative

A Researcher's Guide to Internal Standards for Jasmonic Acid Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of jasmonic acid (JA), the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive comparison of rac-Jasmonic Acid-d6 with other commonly employed internal standards, supported by experimental data and detailed protocols to inform your methodological choices.

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry-based phytohormone analysis. These standards, which are chemically identical to the analyte but differ in mass, co-elute with the target compound and experience similar ionization suppression or enhancement effects in the mass spectrometer. This co-behavior allows for effective correction of variations in sample preparation and instrument response, leading to more accurate and precise quantification.[1][2][3][4]

Performance Comparison of Internal Standards

Here, we compare this compound to two other common internal standards: Dihydrojasmonic Acid (DHJA), a non-isotopically labeled structural analog, and ¹³C-Jasmonic Acid, another stable isotope-labeled standard.

Internal StandardTypeKey AdvantagesPotential Considerations
This compound Deuterated Stable Isotope-Labeled- Co-elutes with native jasmonic acid, providing excellent correction for matrix effects and instrument variability.[4] - High chemical similarity ensures comparable extraction recovery. - Readily available commercially.- Potential for isotopic exchange (loss of deuterium) under certain conditions, though generally stable. - Slight chromatographic separation from the native analyte can sometimes occur (isotopic effect), potentially impacting correction if not carefully monitored.
Dihydrojasmonic Acid (DHJA) Structural Analog- Cost-effective compared to stable isotope-labeled standards. - Chemically similar to jasmonic acid.- Does not co-elute with jasmonic acid, leading to differential matrix effects and potentially less accurate correction. - Extraction recovery may differ from that of jasmonic acid.
¹³C-Jasmonic Acid ¹³C Stable Isotope-Labeled- Considered the most ideal internal standard as the carbon-13 isotopes are less prone to exchange than deuterium. - Behaves virtually identically to the native analyte throughout the entire analytical process.- Typically more expensive and less commercially available than deuterated analogs.

Experimental Data Summary

The following tables summarize typical performance data for methods utilizing deuterated jasmonic acid internal standards, providing an expected baseline for what can be achieved with this compound. It is important to note that these values are representative and can vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: Recovery and Matrix Effect of Deuterated Jasmonic Acid Internal Standards in Plant Matrices

ParameterRepresentative ValueReference
Recovery 85-115%[5]
Matrix Effect 80-120% (ion suppression/enhancement)[6]

Table 2: Linearity and Sensitivity for Jasmonic Acid Quantification using a Deuterated Internal Standard

ParameterRepresentative ValueReference
Linearity (R²) > 0.99[5]
Limit of Quantification (LOQ) 0.01 - 1 ng/mL[5]

Experimental Protocols

A robust analytical method is crucial for obtaining reliable quantitative data. Below is a representative experimental protocol for the extraction and quantification of jasmonic acid from plant tissues using a deuterated internal standard like this compound.

Sample Preparation and Extraction

This protocol is adapted from established methods for phytohormone analysis.[7][8]

  • Harvest and Homogenize: Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: To the homogenized tissue, add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol in water with 1% acetic acid).

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the extraction mixture.

  • Incubation and Centrifugation: Vortex the mixture thoroughly and incubate at 4°C for 30 minutes with gentle shaking. Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted phytohormones.

Solid-Phase Extraction (SPE) for Sample Cleanup

To remove interfering compounds, a solid-phase extraction step is often employed.[8]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the phytohormones with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of jasmonic acid.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate jasmonic acid from other matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Jasmonic Acid: Precursor ion (m/z) 209.1 → Product ion (m/z) 59.0

    • This compound: Precursor ion (m/z) 215.1 → Product ion (m/z) 62.0

Mandatory Visualizations

Jasmonic Acid Signaling Pathway

The jasmonic acid signaling pathway is a complex network that regulates various aspects of plant growth, development, and defense. The following diagram illustrates the core components of this pathway.

Jasmonic_Acid_Signaling cluster_perception JA Perception and JAZ Degradation cluster_transcription Transcriptional Regulation JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ recruits Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2 MYC2/3/4 JAZ->MYC2 represses JA_Genes JA-Responsive Genes MYC2->JA_Genes activates Response Plant Defense & Growth Regulation JA_Genes->Response

Core components of the jasmonic acid signaling pathway.
Experimental Workflow for JA Quantification

This diagram outlines the key steps in the quantification of jasmonic acid using an internal standard.

JA_Quantification_Workflow start Plant Tissue Homogenization extraction Extraction with Organic Solvent start->extraction is_spike Spike with this compound extraction->is_spike cleanup Solid-Phase Extraction (SPE) Cleanup is_spike->cleanup analysis LC-MS/MS Analysis (MRM) cleanup->analysis quantification Data Processing & Quantification (Ratio of Analyte to Internal Standard) analysis->quantification end Final Concentration quantification->end

A typical experimental workflow for jasmonic acid quantification.

References

A Comparative Guide to LC-MS/MS Method Validation for Phytohormone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of phytohormones is crucial for understanding various aspects of plant growth, development, and stress responses.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and precise analytical technique for this purpose, offering high sensitivity and selectivity for detecting phytohormones even at minute concentrations.[3][4][5] This guide provides a comparative overview of an LC-MS/MS method with alternative techniques, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for Phytohormone Analysis

While several methods exist for phytohormone analysis, LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays are the most common. The table below offers a comparison of their key features.

FeatureLC-MS/MSGC-MSImmunoassays
Principle Separation by liquid chromatography, detection by mass spectrometry.[4][6]Separation by gas chromatography, detection by mass spectrometry.[1][7]Based on antigen-antibody recognition.[8]
Sensitivity Very HighHighModerate to High
Selectivity Very HighHighVariable, potential for cross-reactivity.
Sample Throughput HighModerateHigh
Sample Preparation Relatively simple, often requires extraction and filtration.[1][7]More complex, often requires derivatization.[8]Minimal sample preparation.
Simultaneous Analysis Excellent for multiple analytes.[3][4][5]Good for multiple analytes.Limited to a single or few analytes.
Cost High initial investment.High initial investment.Lower initial cost.
LC-MS/MS Method Validation: Performance Data

A thorough validation in accordance with guidelines from regulatory bodies like the US Food and Drug Administration (FDA) is essential to ensure the reliability and reproducibility of any analytical method.[3][4] The following table summarizes typical performance data from a validated LC-MS/MS method for the analysis of several key phytohormones.

PhytohormoneLinearity Range (ng/mL)R² RangeLOD Range (ng/mL)LOQ Range (ng/mL)Precision (%CV)Accuracy (%)
Indole-3-Acetic Acid (IAA) 1–2250.98–0.990.2–3.70.83–11.2<1085–115
Abscisic Acid (ABA) 2.5–500>0.99--<1580–120
Gibberellic Acid (GA) 1–225>0.99--<1085-115
Salicylic Acid (SA) 1–225>0.99--<1085-115
Jasmonic Acid (JA) 2.5–500>0.99--<1580–120
Zeatin 0.5–50>0.99--0.67–2.01 (intra-day), 1.21–3.50 (inter-day)82.75–98.94
6-Benzylaminopurine (BAP) 0.5–10>0.99--0.67–2.01 (intra-day), 1.21–3.50 (inter-day)82.75–98.94
Kinetin 5–500>0.99--0.67–2.01 (intra-day), 1.21–3.50 (inter-day)82.75–98.94

Data compiled from multiple sources.[3][9]

Experimental Protocols

LC-MS/MS Method for Phytohormone Analysis

This protocol provides a general framework for the extraction and quantification of multiple phytohormones from plant tissues.

a. Sample Extraction:

  • Weigh approximately 100 mg of frozen plant tissue and grind to a fine powder in liquid nitrogen.

  • Add 1 mL of a pre-chilled extraction solvent (e.g., methanol:water:acetic acid, 80:19:1, v/v/v).[5]

  • Include internal standards to correct for extraction and matrix effects.

  • Shake the mixture for 16-24 hours at 4°C.[10]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet debris.[10]

  • Transfer the supernatant to a new tube and dry it, for example, using a speed vacuum.[1][7]

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.[1][7]

b. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3][4][9]

  • Column: A C18 reversed-phase column is commonly used for separating phytohormones.[3][4]

  • Mobile Phase: A gradient of two solvents, typically water with a small amount of formic acid (Solvent A) and an organic solvent like methanol or acetonitrile with formic acid (Solvent B).[3][4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is often used for its high sensitivity and selectivity in targeted analysis.[3][4]

  • Ionization Mode: Electrospray ionization (ESI) is typically used, in either positive or negative mode depending on the target phytohormones.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[11]

Alternative Methods: A Brief Overview
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the derivatization of phytohormones to make them volatile.[8] The derivatized samples are then injected into a gas chromatograph for separation, followed by detection using a mass spectrometer. While sensitive, the derivatization step can be time-consuming and may introduce variability.[8]

  • Immunoassays (e.g., ELISA): These methods utilize the specific binding of antibodies to target phytohormones. They are often used for high-throughput screening due to their simplicity and speed. However, they can be susceptible to cross-reactivity, where the antibody may bind to structurally similar compounds, leading to inaccurate quantification.[8]

Visualizations

Phytohormone_Analysis_Workflow A Plant Tissue Sampling (e.g., leaves, roots) B Homogenization (e.g., grinding in liquid N2) A->B C Extraction (with organic solvent and internal standards) B->C D Centrifugation C->D E Supernatant Collection D->E F Drying and Reconstitution E->F G LC-MS/MS Analysis (Separation and Detection) F->G H Data Processing and Quantification G->H

Caption: General workflow for phytohormone analysis using LC-MS/MS.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ARF ARF (Auxin Response Factor) ARE ARE (Auxin Response Element) ARF->ARE Binds Aux_IAA Aux/IAA (Inhibitor) Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Transcription Gene Transcription ARE->Transcription Activates Auxin Auxin TIR1 TIR1 (Receptor) Auxin->TIR1 Binds SCF_TIR1 SCF-TIR1 Complex TIR1->SCF_TIR1 Forms SCF_TIR1->Aux_IAA Targets for Degradation

Caption: Simplified diagram of the auxin signaling pathway.[12]

References

A Guide to Inter-Laboratory Comparison of Jasmonate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of jasmonates, a class of lipid-derived plant hormones, is crucial for understanding plant defense mechanisms, developmental processes, and for the development of novel agrochemicals and therapeutics. However, the inherent complexity of jasmonate metabolism and the low concentrations of these compounds in plant tissues present significant analytical challenges.[1][2] This guide provides a framework for the inter-laboratory comparison of jasmonate quantification, offering a benchmark methodology, key comparative data points, and a discussion of critical factors to ensure data reproducibility and reliability across different research settings.

Benchmark Experimental Protocol: UPLC-ESI-MS/MS for Jasmonate Quantification

The following protocol is a synthesized benchmark for the sensitive and selective quantification of multiple jasmonates using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS). This method is based on established protocols that emphasize the use of stable isotope-labeled internal standards for accurate quantification.[1][2]

1. Plant Material and Harvesting:

  • Flash-freeze plant tissue in liquid nitrogen immediately after harvesting to quench metabolic activity.

  • Store samples at -80°C until extraction.

2. Extraction:

  • Grind the frozen plant tissue to a fine powder under liquid nitrogen.

  • Weigh 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.

  • Add 1 mL of cold (-20°C) extraction buffer (e.g., methanol/water/formic acid, 70:29.9:0.1, v/v/v).

  • Add a known amount of a mixture of stable isotope-labeled internal standards (e.g., d6-JA, d6-JA-Ile).

  • Vortex thoroughly and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

3. Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

  • Use a mixed-mode or reverse-phase SPE cartridge.

  • Condition the cartridge according to the manufacturer's instructions.

  • Load the supernatant from the extraction step.

  • Wash the cartridge to remove interfering compounds.

  • Elute the jasmonates with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

4. UPLC-ESI-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a run time of 10-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for jasmonates.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for each jasmonate and its corresponding internal standard need to be optimized.

5. Quantification:

  • Generate calibration curves for each jasmonate using authentic standards.

  • Calculate the concentration of each endogenous jasmonate by relating the peak area ratio of the analyte to its corresponding internal standard to the calibration curve.

Data Presentation for Inter-Laboratory Comparison

For a meaningful comparison of jasmonate quantification methods across different laboratories, it is essential to evaluate and report a standardized set of performance metrics. The following table provides a template for summarizing these key quantitative parameters.

AnalyteLaboratory 1Laboratory 2Laboratory 3
Jasmonic Acid (JA)
LOD (ng/g FW)
LOQ (ng/g FW)
Linear Range (ng/mL)
Recovery (%)
Intra-day Precision (%RSD)
Inter-day Precision (%RSD)
JA-Isoleucine (JA-Ile)
LOD (ng/g FW)
LOQ (ng/g FW)
Linear Range (ng/mL)
Recovery (%)
Intra-day Precision (%RSD)
Inter-day Precision (%RSD)
12-OH-JA
LOD (ng/g FW)
LOQ (ng/g FW)
Linear Range (ng/mL)
Recovery (%)
Intra-day Precision (%RSD)
Inter-day Precision (%RSD)

LOD: Limit of Detection; LOQ: Limit of Quantification; FW: Fresh Weight; RSD: Relative Standard Deviation.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis harvest Plant Tissue Harvesting (Flash Freeze) grind Grinding in Liquid N2 harvest->grind weigh Weighing grind->weigh add_buffer Add Extraction Buffer & Internal Standards weigh->add_buffer vortex Vortex & Incubate add_buffer->vortex centrifuge Centrifugation vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant spe Solid-Phase Extraction (SPE) collect_supernatant->spe Optional but Recommended lcms UPLC-ESI-MS/MS Analysis collect_supernatant->lcms Direct Injection evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute reconstitute->lcms data_processing Data Processing & Quantification lcms->data_processing jasmonate_signaling cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade stimulus Wounding, Herbivory, Pathogens linolenic α-Linolenic Acid stimulus->linolenic Triggers ja Jasmonic Acid (JA) linolenic->ja ja_ile JA-Isoleucine (JA-Ile) (Bioactive form) ja->ja_ile scf_coi1 SCF-COI1 Complex ja_ile->scf_coi1 Promotes binding to JAZ coi1 COI1 coi1->scf_coi1 Forms jaz JAZ Repressor scf_coi1->jaz Targets for Degradation myc2 MYC2 Transcription Factor jaz->myc2 Represses response Jasmonate-Responsive Gene Expression myc2->response Activates

References

Precision in Focus: Deuterated Standards Elevate Jasmonate Measurement Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of phytohormone analysis, the accurate and precise quantification of jasmonates is paramount. This family of lipid-based signaling molecules plays a critical role in plant growth, development, and defense, making its precise measurement essential for understanding plant physiology and for the development of novel agrochemicals and therapeutics. This guide provides a comprehensive comparison of analytical methodologies, highlighting the superior accuracy and precision achieved with the use of deuterated internal standards in mass spectrometry-based techniques.

The use of deuterated internal standards, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), has become the gold standard for jasmonate quantification. These standards, which are chemically identical to the target analyte but contain heavier deuterium atoms, co-elute with the analyte of interest and experience similar ionization and matrix effects. This co-behavior allows for highly accurate correction of variations that can occur during sample preparation and analysis, leading to more reliable and reproducible results.

Unveiling the Jasmonate Signaling Pathway

To appreciate the significance of accurate jasmonate measurement, it is crucial to understand their biological context. Jasmonates are key players in a complex signaling network that governs a plant's response to a wide array of stimuli, including herbivory and pathogen attacks. The core of this pathway involves the binding of the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding event triggers the degradation of JAZ repressor proteins, thereby activating transcription factors like MYC2, which in turn regulate the expression of jasmonate-responsive genes.

Jasmonate_Signaling_Pathway Stress Biotic/Abiotic Stress alpha_Linolenic_Acid α-Linolenic Acid (in chloroplast) Stress->alpha_Linolenic_Acid OPDA 12-oxo-PDA (in peroxisome) alpha_Linolenic_Acid->OPDA LOX, AOS, AOC JA Jasmonic Acid (JA) OPDA->JA OPR3, β-oxidation JAR1 JAR1 JA_Ile JA-Ile (Bioactive) JA->JA_Ile + Isoleucine COI1 SCF-COI1 Complex JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JRGs Jasmonate Responsive Genes MYC2->JRGs activates Response Defense & Development Responses JRGs->Response

A simplified diagram of the core jasmonate signaling pathway.

Comparative Analysis of Quantification Methods

The choice of analytical method significantly impacts the accuracy and precision of jasmonate measurements. While older techniques like immunoassays exist, they often suffer from cross-reactivity with related compounds. Modern chromatographic methods coupled with mass spectrometry offer superior specificity and sensitivity.

MethodInternal StandardAccuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)Throughput
LC-MS/MS Deuterated (e.g., d6-JA) 90-110% <15% fmol to pmol range High
LC-MS/MSStructural Analog70-120%<20%fmol to pmol rangeHigh
GC-MS Deuterated (e.g., d2-MeJA) 85-115% <15% pmol range Medium
GC-MSStructural Analog60-130%<25%pmol rangeMedium
Immunoassay (ELISA)NoneHighly variable>20%ng/mL rangeHigh

Note: The values presented in this table are synthesized from multiple literature sources and represent typical performance. Actual performance may vary depending on the specific analyte, matrix, and experimental conditions.

As the data indicates, methods employing deuterated internal standards consistently demonstrate higher accuracy (recovery values closer to 100%) and precision (lower relative standard deviation - RSD). This is because the deuterated standard internally corrects for analyte loss during sample preparation and for fluctuations in instrument response, which is a significant advantage over the use of structural analogs or no internal standard at all.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the quantification of jasmonates using deuterated standards with LC-MS/MS and GC-MS.

Experimental Workflow for Jasmonate Quantification

The general workflow for jasmonate analysis involves several key steps, from sample preparation to data analysis. The inclusion of a deuterated internal standard at the beginning of the process is crucial for accurate quantification.

Experimental_Workflow Sample Plant Tissue Sample Spike Spike with Deuterated Internal Standard Sample->Spike Homogenize Homogenization (e.g., with liquid N2) Spike->Homogenize Extract Extraction (e.g., with methanol/ethyl acetate) Homogenize->Extract Purify Purification (e.g., Solid Phase Extraction) Extract->Purify Derivatize Derivatization (for GC-MS) (e.g., with diazomethane) Purify->Derivatize Analyze_LC LC-MS/MS Analysis Purify->Analyze_LC Analyze_GC GC-MS Analysis Derivatize->Analyze_GC Data Data Analysis (Quantification against internal standard) Analyze_LC->Data Analyze_GC->Data

A typical experimental workflow for jasmonate quantification.
Detailed Protocol for Jasmonate Extraction and Purification

This protocol is a generalized procedure and may require optimization for specific plant tissues and target jasmonates.

  • Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Internal Standard Spiking: To a known weight of the powdered tissue (typically 50-200 mg), add a known amount of the deuterated internal standard solution (e.g., d6-jasmonic acid).

  • Extraction: Add a suitable extraction solvent (e.g., 80% methanol or a mixture of ethyl acetate and methanol) to the sample.[1][2] Vortex thoroughly and incubate at 4°C with shaking for at least 30 minutes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted jasmonates.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or low percentage methanol) to remove polar impurities.

    • Elute the jasmonates with a stronger solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS).

LC-MS/MS Analysis Protocol
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for the separation of small organic acids.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode for the detection of acidic jasmonates.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity.

    • MRM Transitions: Define specific precursor-to-product ion transitions for both the native jasmonate and its deuterated internal standard.

GC-MS Analysis Protocol
  • Derivatization: Jasmonic acid is not volatile enough for GC analysis and requires derivatization. A common method is methylation using diazomethane to form methyl jasmonate (MeJA).

  • Chromatographic Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes, starting at a low temperature and ramping up to a higher temperature.

  • Mass Spectrometry Detection:

    • Ionization: Use electron ionization (EI).

    • Analysis Mode: Operate in Selected Ion Monitoring (SIM) mode, monitoring specific ions for the derivatized jasmonate and its deuterated internal standard.

Conclusion

References

A Head-to-Head Battle: GC-MS vs. LC-MS/MS for Jasmonic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricacies of plant signaling pathways and therapeutic development, the accurate quantification of phytohormones like jasmonic acid is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of jasmonic acid, supported by experimental data and detailed protocols.

Jasmonic acid, a lipid-derived hormone, plays a pivotal role in plant growth, development, and defense against biotic and abiotic stresses. Its accurate measurement is crucial for understanding these fundamental biological processes and for the development of novel agrochemicals and therapeutics. The choice between GC-MS and LC-MS/MS for jasmonic acid analysis depends on various factors, including the required sensitivity, sample matrix complexity, desired throughput, and the specific research question.

Quantitative Performance: A Comparative Overview

The following table summarizes the key quantitative performance parameters for the analysis of jasmonic acid using GC-MS and LC-MS/MS, based on data from various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGC-MSLC-MS/MSKey Considerations
Limit of Detection (LOD) 500 fg - 10 ng/mL[1][2]0.03 - 0.257 ng/mL[3]LC-MS/MS generally offers lower limits of detection, making it more suitable for samples with trace amounts of jasmonic acid.
Limit of Quantification (LOQ) ~0.856 ng/mL[3]Down to 10^-17 - 10^-15 mol[4]The lower LOQs of LC-MS/MS allow for more precise quantification of low-abundance jasmonic acid.
**Linearity (R²) **>0.999[1][5]>0.99[5]Both techniques exhibit excellent linearity over a wide concentration range, ensuring accurate quantification.
Recovery 90 - 100%[1]92.48%[6]Both methods demonstrate high and reproducible recovery rates, indicating minimal analyte loss during sample preparation.
Precision (RSD%) Intraday: 1.14 - 4.42% Interday: 0.37 - 4.02%[5]-GC-MS has shown high precision in repeated measurements. Precision for LC-MS/MS is also generally high but specific data for jasmonic acid was not found in the provided results.
Derivatization Required (e.g., methylation, pentafluorobenzylation)Not requiredThe necessity of derivatization in GC-MS adds an extra step to the workflow, potentially increasing sample preparation time and introducing variability.
Sample Throughput LowerHigherLC-MS/MS methods are often faster and more amenable to high-throughput analysis due to the absence of a derivatization step and faster chromatography.

The Jasmonic Acid Signaling Pathway

Understanding the biological context of jasmonic acid is crucial for interpreting analytical results. The following diagram illustrates a simplified overview of the jasmonic acid signaling pathway, which is activated in response to various stimuli, such as wounding or pathogen attack.

JasmonicAcidSignaling cluster_membrane Cell Membrane cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Membrane_Lipids Membrane_Lipids Stimulus->Membrane_Lipids Lipase alpha_Linolenic_Acid alpha_Linolenic_Acid Membrane_Lipids->alpha_Linolenic_Acid 13-HPOT 13-HPOT alpha_Linolenic_Acid->13-HPOT LOX AOS AOS 13-HPOT->AOS AOC AOC AOS->AOC OPDA OPDA AOC->OPDA OPR3 OPR3 OPDA->OPR3 Transport beta_oxidation beta_oxidation OPR3->beta_oxidation JA_Peroxisome Jasmonic Acid beta_oxidation->JA_Peroxisome JA_Cytoplasm Jasmonic Acid JA_Peroxisome->JA_Cytoplasm Transport JAR1 JAR1 JA_Cytoplasm->JAR1 JA_Ile JA-Isoleucine (Active Form) JAR1->JA_Ile SCF_COI1 SCF_COI1 JA_Ile->SCF_COI1 JAZ JAZ SCF_COI1->JAZ Ubiquitination & Degradation MYC2 MYC2 JAZ->MYC2 Repression Gene_Expression Gene_Expression MYC2->Gene_Expression Activation

A simplified diagram of the jasmonic acid biosynthesis and signaling pathway.

Experimental Workflows: A Step-by-Step Comparison

The following diagrams illustrate the typical experimental workflows for the analysis of jasmonic acid using GC-MS and LC-MS/MS.

GCMS_Workflow Sample Plant Tissue Sample Homogenization Homogenization (e.g., in liquid nitrogen) Sample->Homogenization Extraction Extraction (e.g., with methanol or ethyl acetate) Homogenization->Extraction Purification Purification (e.g., Solid-Phase Extraction) Extraction->Purification Derivatization Derivatization (e.g., Methylation) Purification->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis LCMSMS_Workflow Sample Plant Tissue Sample Homogenization Homogenization (e.g., in liquid nitrogen) Sample->Homogenization Extraction Extraction (e.g., with methanol) Homogenization->Extraction Purification Purification (e.g., Solid-Phase Extraction) Extraction->Purification LC_Separation Liquid Chromatography Separation Purification->LC_Separation MSMS_Detection Tandem Mass Spectrometry Detection LC_Separation->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis

References

Cross-Validation of Jasmonate Data with Gene Expression Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between jasmonate signaling and gene expression is crucial for unraveling plant defense mechanisms and developing novel therapeutic agents. This guide provides a comprehensive comparison of methodologies to cross-validate jasmonate data with gene expression analysis, supported by experimental data and detailed protocols.

Jasmonates (JAs), a class of lipid-derived phytohormones, are pivotal regulators of plant growth, development, and defense responses against biotic and abiotic stresses.[1][2][3][4] The signaling cascade initiated by JAs leads to a massive reprogramming of gene expression, activating defense-related genes and repressing growth-related genes.[1][5] Cross-validation of direct measurements of jasmonates with global gene expression profiles is therefore essential to elucidate the functional consequences of JA signaling.

Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway is initiated by the perception of the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). In the absence of a stimulus, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors, such as MYC2, which are key regulators of JA-responsive genes.[1][3][6] Upon stress, the accumulation of JA-Ile promotes the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE1 (COI1), a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex.[3][6] This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome, thereby releasing the transcription factors to activate the expression of downstream target genes.[3][6]

Jasmonate_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_signaling JA Signaling Stress Stress Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid JA Jasmonic Acid Linolenic_Acid->JA JA_Ile JA-Isoleucine (Active form) JA->JA_Ile JAR1 COI1 SCF-COI1 (E3 Ligase) JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Ubiquitination & Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Repression JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes Activation Defense_Response Defense Response JA_Responsive_Genes->Defense_Response

A simplified model of the jasmonate signaling pathway.

Cross-Validation Workflow

The cross-validation of jasmonate data with gene expression analysis typically involves a multi-step process that integrates analytical chemistry and molecular biology techniques with bioinformatics analysis. The general workflow is outlined below.

Cross_Validation_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Plant_Material Plant Material (e.g., Arabidopsis) Treatment Jasmonate Treatment (e.g., MeJA) Plant_Material->Treatment Sample_Harvest Sample Harvesting (Time course) Treatment->Sample_Harvest JA_Quantification Jasmonate Quantification (e.g., LC-MS) Sample_Harvest->JA_Quantification RNA_Extraction RNA Extraction Sample_Harvest->RNA_Extraction JA_Data Jasmonate Profile Data JA_Quantification->JA_Data Gene_Expression Gene Expression Analysis (e.g., RNA-seq) RNA_Extraction->Gene_Expression Expression_Data Gene Expression Data Gene_Expression->Expression_Data Correlation_Analysis Correlation Analysis JA_Data->Correlation_Analysis DEG_Analysis Differential Gene Expression Analysis Expression_Data->DEG_Analysis DEG_Analysis->Correlation_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis Validation Biological Validation (e.g., qRT-PCR, Mutant Analysis) Correlation_Analysis->Validation Pathway_Analysis->Validation

Workflow for cross-validating jasmonate data with gene expression.

Data Presentation: Jasmonate-Responsive Gene Expression

Numerous studies have employed transcriptomic approaches to identify genes regulated by jasmonates. The following tables summarize key findings from representative studies, showcasing the upregulation of defense-related genes and the downregulation of growth-related genes following methyl jasmonate (MeJA) treatment.

Table 1: Upregulated Genes in Response to MeJA Treatment
Gene Function Fold Change (log2) Reference
VSP1 (Vegetative Storage Protein 1)Defense, anti-insect activity> 5[5]
PDF1.2 (Plant Defensin 1.2)Defense, antifungal activity> 8[1]
JAZ Genes (e.g., JAZ1, JAZ7)Negative regulators of JA signaling> 4[6]
MYC2Transcription factor in JA signaling> 2[5][6]
LOX2 (Lipoxygenase 2)JA biosynthesis> 6[7]
OPR3 (12-oxophytodienoate reductase 3)JA biosynthesis> 3[8]
Table 2: Downregulated Genes in Response to MeJA Treatment
Gene Function Fold Change (log2) Reference
SAUR Genes (Small Auxin Up RNA)Growth and development< -2[7]
Genes involved in PhotosynthesisPhotosynthesis< -1.5[7]
Genes involved in Cell Wall SynthesisGrowth and development< -1[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. Below are generalized protocols for key experiments cited in this guide.

Jasmonate Treatment of Plant Material
  • Plant Growth: Grow plants (e.g., Arabidopsis thaliana) under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).[10]

  • Treatment Solution: Prepare a solution of methyl jasmonate (MeJA) at the desired concentration (e.g., 100 µM) in a solution containing a surfactant (e.g., 0.01% Tween-20) to ensure even application.[9][10] A mock control solution should be prepared without MeJA.

  • Application: Spray the aerial parts of the plants with the MeJA or mock solution until runoff.[9][10]

  • Harvesting: Collect tissue samples at various time points post-treatment (e.g., 0, 1, 3, 6, 12, 24 hours) by flash-freezing in liquid nitrogen and storing at -80°C until further analysis.[1][11]

RNA Extraction and Sequencing (RNA-seq)
  • RNA Extraction: Extract total RNA from the frozen plant tissue using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, followed by DNase treatment to remove genomic DNA contamination.[10][11]

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with high purity (A260/280 ratio ~2.0) and integrity (RIN > 7) are suitable for library preparation.[10][11]

  • Library Preparation: Construct RNA-seq libraries from the high-quality RNA using a kit such as the NEBNext Ultra II RNA Library Prep Kit for Illumina. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.[10][11]

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate paired-end reads.[12]

Data Analysis
  • Read Quality Control and Mapping: Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases. Align the cleaned reads to a reference genome.

  • Differential Gene Expression Analysis: Quantify the expression level of each gene and perform differential expression analysis between MeJA-treated and control samples using software packages like DESeq2 or edgeR.[13]

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify over-represented biological processes and pathways.[7][9]

  • Correlation Analysis: Integrate the jasmonate quantification data with the gene expression data to identify genes whose expression levels are significantly correlated with the abundance of specific jasmonates.

Conclusion

The cross-validation of jasmonate measurements with gene expression analysis provides a powerful approach to functionally characterize the jasmonate signaling pathway. By combining quantitative analytical techniques with high-throughput transcriptomics, researchers can gain a deeper understanding of how plants respond to environmental cues. The methodologies and data presented in this guide offer a framework for designing and interpreting experiments aimed at dissecting the complex regulatory networks governed by jasmonates. This knowledge is not only fundamental to plant biology but also holds promise for applications in agriculture and medicine.

References

Assessing the Linearity of Detection for rac-Jasmonic Acid-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in targeted quantitative studies of phytohormones, the selection of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comparative assessment of rac-Jasmonic Acid-d6 as an internal standard for the quantification of jasmonic acid, with a focus on the linearity of detection. This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based methods for phytohormone analysis.

Linearity of Detection: A Comparative Overview

The following table summarizes the linearity data for d5-Jasmonic Acid (d5-JA), a commonly used internal standard for jasmonic acid analysis. This data can serve as a benchmark for the expected performance of this compound.

Internal StandardAnalytical MethodLinear RangeCorrelation Coefficient (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound LC-MS/MSData not availableData not availableData not availableData not available
d5-Jasmonic Acid (d5-JA)LC-MS/MS25 - 4000 ng/mL[1]> 0.99[1]Data not available25 ng/mL[1]
Dihydrojasmonic Acid (DHJA)GC-MSData not availableData not availableData not availableData not available

Note: The data for d5-Jasmonic Acid is derived from a validated method for phytohormone quantification and serves as a reference. The performance of this compound is expected to be comparable due to its structural similarity and use as a stable isotope-labeled internal standard.

Experimental Protocol for Assessing Linearity

To rigorously assess the linearity of detection for this compound, the following experimental protocol for generating a calibration curve using an LC-MS/MS system is recommended.

1. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in a certified organic solvent such as methanol or acetonitrile.

  • Prepare a 1 mg/mL stock solution of unlabeled jasmonic acid in the same solvent.

  • Serially dilute the unlabeled jasmonic acid stock solution to create a series of standard solutions with concentrations spanning the expected physiological range of the samples. A typical range would be from low ng/mL to high µg/mL.

2. Preparation of Calibration Standards:

  • To each standard solution of unlabeled jasmonic acid, add a fixed concentration of the this compound internal standard. A common final concentration for the internal standard is in the range of 10-100 ng/mL, depending on the sensitivity of the instrument.[1]

  • The final matrix of the calibration standards should mimic the matrix of the biological samples to be analyzed as closely as possible to account for matrix effects.

3. LC-MS/MS Analysis:

  • Inject the calibration standards into the LC-MS/MS system.

  • Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both unlabeled jasmonic acid and this compound.

  • Acquire the data across the entire series of calibration standards.

4. Data Analysis:

  • For each calibration point, calculate the peak area ratio of the analyte (unlabeled jasmonic acid) to the internal standard (this compound).

  • Plot the peak area ratio against the corresponding concentration of the unlabeled jasmonic acid.

  • Perform a linear regression analysis on the plotted data to determine the correlation coefficient (R²), the slope, and the y-intercept of the calibration curve. An R² value greater than 0.99 is generally considered to indicate good linearity.

  • The limit of detection (LOD) and limit of quantification (LOQ) can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) of the lowest concentration standards.

Workflow for Linearity Assessment

The following diagram illustrates the general workflow for assessing the linearity of detection for an internal standard.

G cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte Stock Solution C Create Serial Dilutions of Analyte A->C B Prepare Internal Standard Stock Solution D Spike Serial Dilutions with Fixed Concentration of Internal Standard B->D C->D E LC-MS/MS Analysis of Calibration Standards D->E F Acquire Peak Areas for Analyte and Internal Standard E->F G Calculate Peak Area Ratio (Analyte/Internal Standard) F->G H Plot Area Ratio vs. Analyte Concentration G->H I Perform Linear Regression H->I J Determine R², LOD, and LOQ I->J

Caption: Experimental workflow for assessing linearity.

Alternative Internal Standards

While this compound is an excellent choice due to its close structural and chemical similarity to the endogenous analyte, other internal standards have also been used for jasmonic acid quantification.

  • d5-Jasmonic Acid (d5-JA): As demonstrated in the comparison table, d5-JA is a well-validated internal standard for jasmonic acid analysis.[1] Its five deuterium atoms provide a sufficient mass shift to distinguish it from the unlabeled analyte in mass spectrometry.

  • Dihydrojasmonic Acid (DHJA): This compound has also been utilized as an internal standard in GC-MS methods for the simultaneous determination of several phytohormones.[2] However, as it is not an isotopologue of jasmonic acid, there may be differences in ionization efficiency and fragmentation behavior compared to the native analyte, which could affect the accuracy of quantification.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate and precise quantification of jasmonic acid by mass spectrometry. Although specific linearity data for this compound is not widely published, its performance is expected to be comparable to other deuterated jasmonic acid standards like d5-JA. By following the detailed experimental protocol outlined in this guide, researchers can confidently validate the linearity of detection for this compound within their own experimental systems, ensuring the generation of high-quality, reliable quantitative data.

References

Detecting the Undetectable: A Guide to Jasmonic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of signaling molecules like jasmonic acid (JA) is paramount. This guide provides a comparative overview of common analytical methods for JA quantification, focusing on their limits of detection (LOD) and quantification (LOQ), crucial parameters for assessing method sensitivity. Detailed experimental protocols and a visualization of the JA signaling pathway are included to support your research endeavors.

Performance Comparison of Analytical Methods

The choice of analytical method for jasmonic acid quantification significantly impacts the sensitivity and accuracy of the results. Liquid chromatography-mass spectrometry (LC-MS), particularly ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), and gas chromatography-mass spectrometry (GC-MS) are the most prevalent techniques. The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for jasmonic acid using various methods, providing a clear comparison of their performance.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Sample MatrixReference
UPLC-MS/MS25 amol (for JA-Ile)-Plant Tissues[1]
LC-MS-MS0.03 ng/mL-Plant Tissues[2]
GC-NICI-MS500 fg (2.4 fmol) per injection-Plant Tissue Cell Cultures[2]
GC-MS0.257 ng/mL (for methyl jasmonate)0.856 ng/mL (for methyl jasmonate)Flowers[3]
HPLC with Fluorescence Detection2.9 ng/mL-Lemna minor plant extracts[4]
RP-HPLC/DAD9.4 µg/mL (for methyl jasmonate)28.5 µg/mL (for methyl jasmonate)Semi-solid formulation[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating experimental findings. Below are summaries of typical experimental protocols for the quantification of jasmonic acid using UPLC-MS/MS and GC-MS.

UPLC-MS/MS Method for Jasmonic Acid Quantification

This method offers high sensitivity and is suitable for analyzing small sample amounts.[1]

1. Sample Preparation:

  • Homogenize a small amount of fresh plant tissue (less than 50 mg) in a suitable solvent, often 80% methanol.[6]

  • For purification and concentration, employ solid-phase extraction (SPE) using a mixed-mode or C18 cartridge.[1][2]

  • The eluate is then dried and reconstituted in a solvent compatible with the UPLC system.[1]

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a reversed-phase C18 column with a gradient elution program. The mobile phase typically consists of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[1]

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for jasmonic acid and its derivatives are monitored.

GC-MS Method for Jasmonic Acid Quantification

GC-MS is a robust technique for JA analysis, though it often requires derivatization.[6]

1. Sample Preparation and Derivatization:

  • Extract jasmonic acid from plant material using a solvent like 80% methanol followed by ethyl acetate.[6]

  • Purify the extract using solid-phase extraction with sorbents like primary secondary amine (PSA) and graphitized carbon black (GCB) to remove interfering substances.[6]

  • Since jasmonic acid is not volatile, a derivatization step is necessary. This typically involves converting JA to its methyl ester (methyl jasmonate) using a reagent like diazomethane or by heating with methanol and an acid catalyst.

2. GC-MS Analysis:

  • Gas Chromatography: Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., DB-5MS). A temperature gradient program is used to separate the analytes.[6]

  • Mass Spectrometry: The separated compounds are detected by a mass spectrometer, often in selected ion monitoring (SIM) mode to enhance sensitivity and specificity.[6]

Jasmonic Acid Signaling Pathway

The jasmonic acid signaling pathway is a crucial component of plant defense and development. The following diagram, generated using Graphviz, illustrates the key molecular events in this pathway.

JasmonicAcidSignaling cluster_perception Signal Perception cluster_transcription Transcriptional Regulation cluster_response Cellular Response JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 part of JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->JAZ targets for degradation JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes activates Defense_Responses Defense Responses JA_Responsive_Genes->Defense_Responses Developmental_Changes Developmental Changes JA_Responsive_Genes->Developmental_Changes

Jasmonic Acid Signaling Pathway

Experimental Workflow for JA Quantification

The following diagram outlines the general workflow for the quantification of jasmonic acid from biological samples.

JA_Quantification_Workflow Start Sample Collection Homogenization Homogenization in Solvent Start->Homogenization Extraction Extraction Homogenization->Extraction Purification Purification (e.g., SPE) Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization optional Analysis LC-MS/MS or GC-MS Analysis Purification->Analysis LC-MS/MS Derivatization->Analysis GC-MS Data_Processing Data Processing and Quantification Analysis->Data_Processing End Results Data_Processing->End

Jasmonic Acid Quantification Workflow

References

evaluating the performance of different mass spectrometers for jasmonate analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of jasmonates is critical for understanding plant defense mechanisms, stress responses, and potential therapeutic applications. The choice of mass spectrometer is paramount to achieving the required sensitivity and selectivity for these low-abundance signaling molecules. This guide provides an objective comparison of common mass spectrometry platforms for jasmonate analysis, supported by experimental data and detailed protocols.

The analysis of jasmonates, a class of lipid-derived phytohormones, presents a significant analytical challenge due to their low endogenous concentrations and the complexity of the plant matrix. Modern mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for accurate and sensitive quantification of these compounds.[1][2] This guide evaluates the performance of three principal types of mass spectrometers: triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), and Orbitrap systems.

Performance Comparison of Mass Spectrometers

The selection of a mass spectrometer for jasmonate analysis hinges on the specific research question. For targeted quantification, triple quadrupole instruments are often favored for their high sensitivity and specificity in multiple reaction monitoring (MRM) mode.[3] High-resolution mass spectrometry (HRMS) platforms like Q-TOF and Orbitrap excel in untargeted screening and qualitative analysis due to their high mass accuracy and resolution, which aids in compound identification and reduces matrix interference.[4][5]

Mass Spectrometer TypeKey Strengths for Jasmonate AnalysisTypical Performance Characteristics
Triple Quadrupole (QqQ) High Sensitivity and Specificity for Targeted Quantification: Considered the "gold standard" for targeted analysis due to its superior performance in MRM mode.[3] Wide Linear Dynamic Range: Capable of quantifying compounds over several orders of magnitude.[3] Robustness and Reliability: Well-established technology with proven performance for routine quantitative workflows.Limit of Detection (LOD): Low picogram (pg) to femtogram (fg) levels on-column. Linearity (R²): Typically >0.99.[6]
Quadrupole Time-of-Flight (Q-TOF) High Mass Accuracy and Resolution: Enables confident identification of unknown jasmonates and their metabolites.[7] Simultaneous Qualitative and Quantitative Analysis: Capable of performing both targeted quantification and untargeted screening in a single run.[2] Flexibility: Offers various acquisition modes, including data-independent acquisition (DIA) for comprehensive data capture.[8]Mass Accuracy: < 5 ppm.[9] Resolution: Typically >20,000 FWHM.[7] LOD: Comparable to or slightly higher than triple quadrupoles for targeted analysis.[10]
Orbitrap Highest Mass Resolution and Accuracy: Provides exceptional selectivity in complex matrices, reducing the likelihood of false positives.[4][5] Untargeted Screening and Metabolomics: Ideal for discovery-based research to identify novel jasmonate-related compounds.[11] Retrospective Data Analysis: Full-scan high-resolution data allows for re-interrogation of data for newly discovered compounds without re-running samples.[12]Mass Accuracy: < 1-2 ppm.[13] Resolution: Up to and exceeding 100,000 FWHM.[4] LOD: Comparable to triple quadrupoles in targeted modes like parallel reaction monitoring (PRM).[14]

Experimental Protocols

Accurate and reproducible jasmonate analysis relies on a well-defined experimental protocol. The following is a generalized methodology based on established LC-MS/MS methods.[15][16]

Sample Preparation (Plant Tissue)
  • Harvesting and Freezing: Immediately freeze approximately 100 mg of fresh plant tissue in liquid nitrogen to quench metabolic activity.

  • Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water with 1% acetic acid) containing a mixture of deuterated internal standards for each class of jasmonate to be analyzed.

  • Incubation and Centrifugation: Incubate the mixture at 4°C for 1 hour with gentle shaking. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with methanol followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with an appropriate solvent to remove interfering compounds (e.g., 5% ammonium hydroxide).

    • Elute the jasmonates with an acidic organic solvent (e.g., 1% formic acid in methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray ionization (ESI) is typically used, often in negative ion mode for acidic jasmonates.

  • Scan Mode:

    • Triple Quadrupole (QqQ): Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for each jasmonate and its internal standard are monitored.

    • Q-TOF and Orbitrap: Full scan mode is used for untargeted analysis. For targeted analysis, parallel reaction monitoring (PRM) on Orbitrap or targeted MS/MS on Q-TOF can be employed.

  • Key Parameters:

    • Capillary Voltage: ~3.0-4.0 kV

    • Source Temperature: ~120-150°C

    • Desolvation Gas Temperature: ~350-500°C

    • Collision Energy: Optimized for each specific jasmonate to achieve optimal fragmentation.

Visualizing Key Processes

To better understand the context of jasmonate analysis, the following diagrams illustrate the jasmonate signaling pathway and a typical experimental workflow.

jasmonate_signaling_pathway cluster_scf SCF-COI1 Complex alpha_linolenic_acid α-Linolenic Acid (in plastid) opda 12-oxo-phytodienoic acid (OPDA) alpha_linolenic_acid->opda LOX, AOS, AOC ja Jasmonic Acid (JA) (in peroxisome) opda->ja OPR3, β-oxidation ja_ile JA-Isoleucine (JA-Ile) (active form) ja->ja_ile JAR1 coi1 COI1 ja_ile->coi1 jaz JAZ Proteins (Repressors) coi1->jaz binds proteasome 26S Proteasome myc2 MYC2 (Transcription Factor) jaz->myc2 represses jaz->proteasome degradation response_genes Jasmonate-Responsive Genes myc2->response_genes activates

Jasmonate Biosynthesis and Signaling Pathway

experimental_workflow sample_prep 1. Sample Preparation extraction 2. Extraction (with internal standards) sample_prep->extraction spe 3. Solid-Phase Extraction (SPE) extraction->spe lc_separation 4. UPLC/HPLC Separation spe->lc_separation ms_analysis 5. Mass Spectrometry Analysis lc_separation->ms_analysis data_acquisition 6. Data Acquisition (MRM, Full Scan, etc.) ms_analysis->data_acquisition data_processing 7. Data Processing & Quantification data_acquisition->data_processing

References

Safety Operating Guide

Proper Disposal of rac-Jasmonic Acid-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of rac-Jasmonic Acid-d6. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment and compliance with waste management regulations.

Immediate Safety and Handling

This compound is a deuterated analog of jasmonic acid used in research. While specific toxicity data for the deuterated form is limited, it is prudent to handle it with the same precautions as its non-deuterated counterpart and other laboratory chemicals. Safety Data Sheets (SDS) indicate that this compound may cause skin and eye irritation, and potentially an allergic skin reaction.[1] Some formulations, particularly solutions in solvents like methanol, are classified as flammable liquids and may be toxic if ingested, inhaled, or absorbed through the skin, potentially causing organ damage.[2]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory. This includes:

  • Gloves: Chemical-resistant gloves are required to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect from splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

In the case of handling solutions of this compound, particularly if there is a risk of aerosolization, work should be conducted in a well-ventilated area or a chemical fume hood.[1][2]

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, consult a physician.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Procedures

The proper disposal of this compound is contingent upon local, state, and federal regulations. The following is a general procedural workflow for the disposal of this chemical.

cluster_prep Preparation for Disposal cluster_containment Waste Containment cluster_disposal Final Disposal A Consult Local Regulations & Institutional SOPs B Characterize Waste: - Pure this compound - Contaminated materials (e.g., gloves, wipes) - Solution in solvent A->B Determine waste category C Segregate Waste Streams B->C Separate different waste types D Use Designated, Labeled, and Sealed Waste Containers C->D Ensure proper containment E Store Waste in a Designated, Safe Location D->E Await disposal F Arrange for Pickup by Certified Hazardous Waste Contractor E->F Final step

Disposal Workflow for this compound
Step-by-Step Disposal Protocol

  • Consult Regulations: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) office for specific standard operating procedures (SOPs) and review local, state, and federal regulations for chemical waste disposal.

  • Characterize the Waste:

    • Unused Product: If disposing of the pure, unused chemical, it should be treated as hazardous chemical waste.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated waste.

    • Solutions: If the this compound is in a solvent, the disposal method will be dictated by the hazards of the solvent. For instance, a solution in methanol will be a flammable and toxic waste.

  • Segregate and Contain Waste:

    • Do not mix different types of chemical waste.

    • Place solid waste, such as contaminated gloves and wipes, in a designated, properly labeled, and sealed container.

    • Collect liquid waste in a compatible, leak-proof container with a secure cap. The container must be clearly labeled with the full chemical name and any associated hazards (e.g., "this compound in Methanol," "Flammable," "Toxic").

  • Storage and Pickup:

    • Store the sealed waste containers in a designated and secure area, away from incompatible materials.

    • Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management provider.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or involves a volatile solvent, evacuate the immediate area and ensure adequate ventilation.[2]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels for large spills of flammable solutions.

  • Clean Up: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

References

Safeguarding Your Research: A Comprehensive Guide to Handling rac-Jasmonic Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of rac-Jasmonic Acid-d6, including detailed operational and disposal plans to foster a secure research environment.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may provoke an allergic skin reaction.[1] Therefore, stringent adherence to personal protective equipment protocols is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeRequired PPE
Eye/Face Safety glasses with side-shields conforming to EN166, or a face shield.[2]
Skin Protective gloves (e.g., nitrile rubber, tested to EN374). A lab coat or chemical-resistant apron should be worn.[1][2]
Respiratory In case of insufficient ventilation or the generation of aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.
Body A long-sleeved lab coat is standard. For larger quantities or risk of splashing, chemical-resistant coveralls may be necessary.[3] Sturdy, closed-toe footwear is required.

Operational Plan: A Step-by-Step Guide for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Confirm that all required PPE is available and in good condition.

  • Have spill containment materials (e.g., absorbent pads) at hand.

2. Handling:

  • Wear all required PPE before handling the compound.

  • Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any vapors or mists.[1]

  • Avoid direct contact with skin and eyes.[4]

  • Use appropriate tools (e.g., spatulas, forceps) to handle the solid material.

  • If preparing a solution, add the solid to the solvent slowly. If the compound is provided in a solvent such as methanol, be aware of the additional flammability and toxicity hazards of the solvent.[5]

3. Post-Handling:

  • Thoroughly clean the work area after use.

  • Wash hands and any exposed skin with soap and water after handling.[1]

  • Properly label and store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]

Disposal Plan: Ensuring Environmental and Personal Safety

All waste materials contaminated with this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Collect all solid waste (e.g., contaminated gloves, wipes, weigh boats) in a designated, clearly labeled hazardous waste container.

  • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Container Management:

  • Ensure waste containers are kept closed except when adding waste.

  • Store waste containers in a designated secondary containment area to prevent spills.

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]

  • Do not dispose of this compound down the drain.[1][4]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Prep_Area Prepare Work Area (Fume Hood) Check_Safety Verify Safety Equipment (Eyewash, Shower) Prep_Area->Check_Safety Don_PPE Don Appropriate PPE Check_Safety->Don_PPE Prep_Spill Prepare Spill Kit Don_PPE->Prep_Spill Handle Handle Compound in Fume Hood Prep_Spill->Handle Avoid_Contact Avoid Skin/Eye Contact Handle->Avoid_Contact Use_Tools Use Proper Tools Handle->Use_Tools Clean_Area Clean Work Area Use_Tools->Clean_Area Wash_Hands Wash Hands Clean_Area->Wash_Hands Segregate_Waste Segregate Hazardous Waste Clean_Area->Segregate_Waste Store_Compound Properly Store Compound Wash_Hands->Store_Compound Dispose Dispose via EHS Segregate_Waste->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.